molecular formula C11H20N2O2 B1286846 cis-3-Boc-3,8-diazabicyclo[4.2.0]octane CAS No. 370882-99-8

cis-3-Boc-3,8-diazabicyclo[4.2.0]octane

Cat. No.: B1286846
CAS No.: 370882-99-8
M. Wt: 212.29 g/mol
InChI Key: VGJOEEIXDPWTAZ-IUCAKERBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cis-3-Boc-3,8-diazabicyclo[4.2.0]octane is a useful research compound. Its molecular formula is C11H20N2O2 and its molecular weight is 212.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-5-4-8-6-12-9(8)7-13/h8-9,12H,4-7H2,1-3H3/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGJOEEIXDPWTAZ-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2CNC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]2CN[C@H]2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80582692
Record name tert-Butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80582692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

370882-99-8
Record name tert-Butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80582692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to cis-3-Boc-3,8-diazabicyclo[4.2.0]octane: Properties and Applications

The quest for novel therapeutic agents with high potency and selectivity is a cornerstone of modern medicinal chemistry. Success in this endeavor often hinges on the strategic use of rigid, three-dimensional molecular scaffolds that can precisely orient pharmacophoric elements in space. The cis-3,8-diazabicyclo[4.2.0]octane core represents one such privileged scaffold. Its fused cyclobutane and piperazine ring system imparts a conformational rigidity that is highly desirable for minimizing entropic penalties upon binding to a biological target.

This guide focuses on This compound , a key synthetic intermediate that leverages this valuable core. The strategic placement of a tert-butyloxycarbonyl (Boc) protecting group on the N3 nitrogen renders the more sterically accessible N8 nitrogen available for initial derivatization. Subsequently, the acid-labile Boc group can be selectively removed under controlled conditions, unmasking the N3 nitrogen for further functionalization. This orthogonal handle makes it an exceptionally versatile building block for constructing complex molecules, particularly in the development of potent enzyme modulators and receptor ligands.[1]

This document serves as a technical resource for researchers and drug development professionals, providing in-depth information on the physicochemical properties, chemical reactivity, and strategic applications of this important synthetic intermediate.

Physicochemical and Structural Properties

This compound is typically supplied as a colorless to yellow liquid or a white to yellow solid and should be stored at room temperature in a dry environment.[1][2] Its core identity is defined by a unique set of identifiers and computed molecular properties that dictate its behavior in both chemical reactions and biological systems.

Molecular Structure and Identification

The fundamental structure, featuring the IUPAC numbering scheme, is illustrated below. The cis-fusion of the four- and six-membered rings is a critical stereochemical feature.

Caption: Structure and IUPAC numbering of the 3,8-diazabicyclo[4.2.0]octane core.

Data Summary Table

The following table summarizes key identifiers and computed physicochemical properties for the molecule.[3]

PropertyValue
IUPAC Name tert-butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-3-carboxylate
CAS Number 370881-06-4
Molecular Formula C₁₁H₂₀N₂O₂
Molecular Weight 212.29 g/mol
Monoisotopic Mass 212.152477885 Da
SMILES CC(C)(C)OC(=O)N1CC[C@H]2CN[C@H]2C1
InChI Key VGJOEEIXDPWTAZ-IUCAKERBSA-N
XLogP3 0.9
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 2
Topological Polar Surface Area 41.6 Ų
Purity Typically ≥95% - 97%

Key Reactions and Chemical Behavior

The utility of this compound is defined by the reactivity of its two nitrogen atoms, which is modulated by the Boc protecting group. The most critical reaction for this intermediate is the selective deprotection of the N3 position.

N-Boc Deprotection: Unmasking the N3-Amine

The Boc group is a cornerstone of modern organic synthesis due to its stability under a wide range of conditions and its facile removal under acidic conditions. This acid-lability is the key to the strategic use of this building block.

The most common method for Boc removal involves treatment with a strong acid, such as trifluoroacetic acid (TFA) in a non-nucleophilic solvent like dichloromethane (DCM), or with hydrochloric acid (HCl) in a solvent like 1,4-dioxane or ethyl acetate.[4] The reaction is typically rapid, often completing within 1-2 hours at room temperature.

The mechanism proceeds through several distinct steps:[1][5]

  • Protonation: The carbonyl oxygen of the Boc group is protonated by the acid, making it a better leaving group.

  • Carbocation Formation: The protonated intermediate fragments, leading to the formation of a stable tertiary carbocation (tert-butyl cation) and an unstable carbamic acid derivative.

  • Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide gas and the free amine at the N3 position.

  • Protonation: Under the acidic reaction conditions, the newly liberated amine is protonated to form its corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride salt).

Boc_Deprotection start Boc-Protected Amine (R-N-Boc) protonation Protonation (R-N-C(=O+H)O-tBu) start->protonation + H⁺ fragmentation Carbamic Acid (R-N-COOH) protonation->fragmentation - C(CH₃)₃⁺ decarboxylation Free Amine (R-NH₂) fragmentation->decarboxylation - CO₂ side_tbu t-Butyl Cation (Quenched or forms isobutylene) fragmentation->side_tbu final_product Ammonium Salt (R-NH₃⁺ X⁻) decarboxylation->final_product + H⁺ side_co2 Carbon Dioxide (gas) decarboxylation->side_co2

Caption: Mechanism of acid-catalyzed Boc deprotection.

Expert Insight: The generation of the tert-butyl cation can sometimes lead to side reactions, particularly alkylation of electron-rich aromatic rings or other nucleophilic sites on the substrate. The inclusion of a scavenger, such as anisole or triethylsilane, can be beneficial to trap the cation and prevent these undesired outcomes.

  • Dissolution: Dissolve the this compound substrate in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

  • Cooling: Cool the solution to 0 °C using an ice bath. This helps to control any exotherm and minimize potential side reactions.

  • Acid Addition: Add trifluoroacetic acid (TFA) dropwise, typically 5-10 equivalents relative to the substrate. Alternatively, a 20-50% solution of TFA in DCM can be used.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is fully consumed.

  • Workup: Concentrate the reaction mixture in vacuo to remove the solvent and excess TFA. The resulting residue, the amine trifluoroacetate salt, can often be used directly in the next step or neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent to yield the free amine.

In line with the principles of green chemistry, solvent-free methods offer significant advantages by reducing waste and simplifying workup procedures. Mechanochemical deprotection via ball milling has emerged as a highly efficient technique.[6][7]

This method involves grinding the solid Boc-protected amine with a solid acid, such as p-toluenesulfonic acid (p-TsOH), in a milling vessel. The mechanical energy induces the chemical reaction in the absence of a solvent.

Mechanochemical_Workflow step1 1. Combine Solids (Boc-Amine + 2 eq. p-TsOH) step2 2. Ball Milling (e.g., 30 Hz, 10-20 min) step1->step2 Add to milling vessel step3 3. Suspend & Filter (Add DCM, collect solid) step2->step3 Transfer crude mixture step4 4. Isolate Product (Amine p-TsOH Salt) step3->step4 Dry solid

Caption: Workflow for solvent-free mechanochemical Boc deprotection.

Expert Insight: This solvent-free method is not only environmentally friendly but can also be remarkably fast, with reaction times often under 30 minutes.[7] It yields the amine salt directly as a solid, which can be easily separated by simple filtration after suspending the crude mixture in a non-polar solvent, making it an attractive option for process chemistry and high-throughput synthesis.

Applications in Medicinal Chemistry

The rigid, bicyclic core of cis-3,8-diazabicyclo[4.2.0]octane makes it a powerful scaffold for designing ligands that target specific protein conformations. Its most prominent application to date is in the development of potent and selective agonists for neuronal nicotinic acetylcholine receptors (nAChRs).

Scaffold for Potent nAChR Agonists

Neuronal nAChRs, particularly the α4β2 subtype, are validated therapeutic targets for a range of central nervous system (CNS) disorders, including neuropathic pain, Alzheimer's disease, and nicotine addiction. A seminal study published in the Journal of Medicinal Chemistry detailed the synthesis and evaluation of a series of ligands based on the 3,8-diazabicyclo[4.2.0]octane core.[8][9]

The research demonstrated that this scaffold could be used to create some of the most potent nAChR ligands known. In this context, this compound serves as the starting point. The N8 position is first functionalized (e.g., via alkylation or acylation), followed by Boc deprotection at N3 and subsequent derivatization of that position. This synthetic strategy allows for systematic exploration of the structure-activity relationship (SAR) at both nitrogen atoms.

Scaffold_Application start cis-3-Boc-3,8-diazabicyclo [4.2.0]octane step1 1. N8 Functionalization (e.g., R¹-X) start->step1 intermediate 3-Boc-8-R¹-diazabicyclo [4.2.0]octane step1->intermediate step2 2. N3-Boc Deprotection (TFA or HCl) intermediate->step2 deprotected 8-R¹-diazabicyclo [4.2.0]octane step2->deprotected step3 3. N3 Functionalization (e.g., R²-Y) deprotected->step3 final_product Potent nAChR Ligand (3-R², 8-R¹-diazabicyclo...) step3->final_product

Caption: Synthetic strategy using the scaffold for drug discovery.

The rigid nature of the bicyclic system ensures that the substituents (R¹ and R²) are held in a well-defined spatial orientation, facilitating high-affinity binding to the receptor. Several analogs developed using this approach exhibited picomolar binding affinities and demonstrated robust analgesic effects in preclinical pain models.[8][9]

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Conclusion

This compound is more than just a chemical intermediate; it is a key enabling tool for modern drug discovery. Its value lies in the combination of a conformationally restricted core and orthogonally protected nitrogens, which provides chemists with precise control over the synthesis of complex molecular architectures. The well-understood reactivity of the Boc group, coupled with both classic and green deprotection methods, ensures its broad applicability. Its proven success in generating highly potent nAChR ligands underscores its potential as a privileged scaffold for developing next-generation therapeutics targeting a wide array of diseases.

References

  • Marrs, C. M., et al. (2006). Synthesis and Structure-Activity Relationships of 3,8-Diazabicyclo[4.2.0]octane Ligands, Potent Nicotinic Acetylcholine Receptor Agonists. Journal of Medicinal Chemistry, 49(26), 7843–7853. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Available at: [Link]

  • Margetić, D., & Đud, M. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. International Journal of Organic Chemistry, 7, 140-144. Available at: [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Available at: [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Available at: [Link]

  • Ashworth, I. W., et al. (2010). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. The Journal of Organic Chemistry, 75(23), 8117–8125. Available at: [Link]

  • Request PDF. (n.d.). Efficient, continuous N-Boc deprotection of amines using solid acid catalysts. Available at: [Link]

  • MySkinRecipes. (n.d.). This compound. Available at: [Link]

  • FULIR. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. Available at: [Link]

  • PubMed. (2006). Synthesis and structure-activity relationships of 3,8-diazabicyclo[4.2.0]octane ligands, potent nicotinic acetylcholine receptor agonists. Available at: [Link]

  • ResearchGate. (2001). MW-Enhanced High-Speed Deprotection of Boc Group Using p-TsOH and Concommitant Formation of N-Me-Amino Acid Benzyl Ester p-TsOH Salts. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16099092, this compound. Available at: [Link]

Sources

An In-depth Technical Guide to cis-3-Boc-3,8-diazabicyclo[4.2.0]octane: A Key Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Chemical Identifier: cis-3-(tert-butoxycarbonyl)-3,8-diazabicyclo[4.2.0]octane CAS Number: 370881-06-4[1]

This technical guide provides a comprehensive overview of cis-3-Boc-3,8-diazabicyclo[4.2.0]octane, a pivotal building block in modern drug discovery. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, physicochemical properties, and critical applications of this versatile scaffold, with a particular focus on its role in the development of potent and selective therapeutics.

Introduction: The Strategic Importance of the Diazabicyclo[4.2.0]octane Core

The 3,8-diazabicyclo[4.2.0]octane framework represents a class of rigid, conformationally constrained diamines. This structural rigidity is highly advantageous in medicinal chemistry as it reduces the entropic penalty upon binding to a biological target, often leading to enhanced potency and selectivity. The cis fusion of the cyclobutane and piperazine rings creates a unique three-dimensional architecture that can be strategically exploited to probe the topology of receptor binding sites.

The introduction of a tert-butoxycarbonyl (Boc) protecting group at the N3 position affords this compound. This modification is a cornerstone of its utility, enabling regioselective functionalization. The Boc group provides a stable, acid-labile handle that allows for the selective deprotection and subsequent elaboration of the N3 nitrogen, while the N8 nitrogen remains available for derivatization. This orthogonal protection strategy is fundamental to the efficient construction of complex molecules and chemical libraries for structure-activity relationship (SAR) studies.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of a building block is essential for its effective application in drug design and process development.

PropertyValueSource
CAS Number 370881-06-4Chemsrc[1][2], PubChem[3]
Molecular Formula C₁₁H₂₀N₂O₂PubChem[3]
Molecular Weight 212.29 g/mol PubChem[3]
IUPAC Name tert-butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-3-carboxylatePubChem[3]
Physical Form Colorless to yellow liquid, or white to yellow solidSigma-Aldrich[4]
Storage Temperature -20°CSigma-Aldrich[4]

Synthesis and Mechanistic Rationale

The synthesis of this compound is a multi-step process that hinges on the initial construction of the core bicyclic amine. While a direct, one-pot synthesis of the Boc-protected compound is not prominently described, a logical and field-proven pathway can be constructed based on the synthesis of the parent amine followed by standard protection protocols. The following represents a logical synthetic workflow.

G cluster_0 Step 1: [2+2] Cycloaddition cluster_1 Step 2: Reduction cluster_2 Step 3: Boc Protection A 1,4-Dihydropyridine C cis-3,8-Diazabicyclo[4.2.0]octene derivative A->C Photochemical [2+2] Cycloaddition B Alkene B->C D cis-3,8-Diazabicyclo[4.2.0]octane C->D Catalytic Hydrogenation (e.g., H₂, Pd/C) E This compound (Target Molecule) D->E Di-tert-butyl dicarbonate (Boc)₂O Base (e.g., Et₃N), Solvent (e.g., DCM) G A This compound C N8-Aryl-3-Boc-3,8-diazabicyclo[4.2.0]octane A->C Buchwald-Hartwig or Ullmann Coupling B Aryl Halide (e.g., 3-halopyridine) B->C D N8-Aryl-3,8-diazabicyclo[4.2.0]octane C->D Boc Deprotection (e.g., TFA or HCl in Dioxane) E Final nAChR Agonist D->E Alkylation, Acylation, or Reductive Amination at N3

Sources

An In-depth Technical Guide to the Structure Elucidation of cis-3-Boc-3,8-diazabicyclo[4.2.0]octane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 3,8-diazabicyclo[4.2.0]octane framework, a fused ring system comprising a piperazine and a cyclobutane ring, represents a significant scaffold in medicinal chemistry. Its rigid, three-dimensional structure is utilized in the design of potent ligands for various biological targets, including nicotinic acetylcholine receptors[1]. The introduction of a tert-butoxycarbonyl (Boc) protecting group at the N3 position yields cis-3-Boc-3,8-diazabicyclo[4.2.0]octane (PubChem CID: 16099092), a versatile intermediate for further synthetic elaboration[2].

The central challenge in the synthesis and characterization of this molecule is the unambiguous confirmation of its stereochemistry. Specifically, the fusion of the six-membered piperazine ring and the four-membered cyclobutane ring can result in either a cis or trans diastereomer. The relative orientation of the bridgehead protons dictates the overall shape and, consequently, the biological activity of its derivatives. This guide provides a comprehensive, multi-technique workflow for the complete structure elucidation of the cis isomer, grounded in the principles of spectroscopic analysis and validated by definitive crystallographic methods. We will explore not only the "how" but, more critically, the "why" behind each analytical step, providing a robust framework for researchers in organic synthesis and drug development.

Part 1: Foundational Characterization - Confirming Molecular Identity

Before delving into complex stereochemical analysis, the first step is to verify the fundamental identity of the synthesized compound. This involves confirming its molecular formula and identifying the key functional groups, ensuring that the correct molecule has been formed.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Rationale: HRMS is the initial and most crucial step to confirm that the synthetic transformation has yielded a product of the correct elemental composition. Unlike low-resolution MS, which provides the nominal mass, HRMS measures the mass-to-charge ratio (m/z) to a high degree of accuracy (typically <5 ppm). This precision allows for the confident determination of a unique molecular formula, distinguishing it from other potential isobaric compounds.

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF)

  • Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrument Setup: Calibrate the ESI-TOF mass spectrometer using a known standard immediately prior to analysis.

  • Analysis: Infuse the sample solution into the ESI source in positive ion mode. The electrospray process will generate the protonated molecular ion, [M+H]⁺.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500 amu).

  • Formula Determination: Use the instrument's software to calculate the molecular formula that corresponds to the measured accurate mass of the [M+H]⁺ ion.

Data Presentation: Molecular Formula Confirmation

ParameterTheoretical Value (C₁₁H₂₀N₂O₂)Observed Value
Molecular Formula C₁₁H₂₀N₂O₂C₁₁H₂₁N₂O₂
Molecular Weight 212.29 g/mol [2]-
Exact Mass of [M] 212.1525 Da-
m/z of [M+H]⁺ 213.1603 Da213.1601 Da

The observed mass confirms the elemental composition, providing the first piece of evidence for the successful synthesis.

Infrared (IR) Spectroscopy

Expertise & Rationale: IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups. For this compound, the most characteristic feature is the strong carbonyl (C=O) stretch from the Boc protecting group. Its frequency provides evidence of the carbamate functional group. The presence of N-H and C-H stretches further corroborates the overall structure.

Experimental Protocol: Attenuated Total Reflectance (ATR)

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and collect the IR spectrum, typically over a range of 4000-600 cm⁻¹.

  • Background Correction: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

Data Presentation: Characteristic Vibrational Frequencies

Functional GroupBond TypeExpected Frequency (cm⁻¹)Significance
AmineN-H Stretch~3350Confirms the presence of the secondary amine at the N8 position.
AlkaneC-H Stretch2850-2980Corresponds to the sp³ C-H bonds in the bicyclic core and Boc group.
CarbamateC=O Stretch~1690A strong, sharp absorbance characteristic of the Boc protecting group's carbonyl[3].
CarbamateC-N Stretch1160-1250Further evidence of the carbamate linkage.

Part 2: Elucidating the Core Scaffold and Stereochemistry

With the molecular formula and key functional groups confirmed, the next phase focuses on assembling the molecular puzzle: determining the precise connectivity of all atoms and, most importantly, establishing the cis-stereochemistry of the ring fusion using Nuclear Magnetic Resonance (NMR) spectroscopy.

The NMR Workflow: From Connectivity to 3D Structure

NMR is the most powerful tool for structure elucidation of organic molecules in solution. A systematic, multi-dimensional approach is required to assign every proton and carbon and to reveal through-space interactions that define the stereochemistry.

Diagram: Overall NMR Structure Elucidation Workflow

G cluster_1d 1D NMR Experiments cluster_2d_conn 2D NMR: Connectivity cluster_2d_stereo 2D NMR: Stereochemistry H1 ¹H NMR C13 ¹³C NMR H1->C13 Proton & Carbon Count DEPT DEPT-135 C13->DEPT Carbon Type (CH, CH₂, CH₃) COSY ¹H-¹H COSY DEPT->COSY HSQC ¹H-¹³C HSQC COSY->HSQC Build C-H Fragments HMBC ¹H-¹³C HMBC HSQC->HMBC Connect Fragments NOESY ¹H-¹H NOESY HMBC->NOESY Confirm Connectivity Final Complete Structure Assignment NOESY->Final Determine Stereochemistry

Caption: Logical workflow for structure elucidation using NMR spectroscopy.

Experimental Protocol: General NMR

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Spectrometer: Use a high-field NMR spectrometer (e.g., 500 MHz or greater) for optimal signal dispersion and resolution, which is critical for analyzing complex spin systems in bicyclic structures[4].

  • Acquisition: Perform ¹H, ¹³C{¹H}, DEPT-135, COSY, HSQC, HMBC, and NOESY experiments using standard pulse programs. For the NOESY experiment, a mixing time of 500-800 ms is typically appropriate for a molecule of this size.

Interpretation and Key Insights

¹H and ¹³C NMR:

  • The ¹H NMR spectrum will show a characteristic singlet at ~1.45 ppm integrating to 9H, corresponding to the tert-butyl group of the Boc protector[3].

  • The ¹³C NMR will display signals for the Boc carbonyl (~155 ppm) and the quaternary carbon (~79 ppm)[3].

  • The remaining signals in both spectra correspond to the 11 protons and 5 unique carbons of the diazabicyclooctane core.

COSY and HSQC Analysis:

  • COSY (Correlation Spectroscopy): This experiment reveals which protons are spin-coupled to each other (typically through 2 or 3 bonds). By "walking" through the correlations, one can trace the proton connectivity around the rings.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached. Combining COSY and HSQC allows for the unambiguous assignment of all CH, CH₂, and CH₃ groups.

Diagram: Key COSY Correlations for the Bicyclic Core

G H1 H1 H7a H7a H1->H7a H7b H7b H1->H7b H6 H6 H1->H6 ³J coupling H7a->H7b geminal H5a H5a H6->H5a H5b H5b H6->H5b H5a->H5b geminal H4a H4a H5a->H4a H4b H4b H5b->H4b H4a->H4b geminal

Caption: Expected ³J (solid) and ²J (dashed) correlations in a COSY spectrum.

HMBC and NOESY - The Decisive Experiments:

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are 2 or 3 bonds away. It is essential for connecting the fragments established by COSY/HSQC, for example, by showing a correlation from the Boc-group protons to the carbonyl carbon.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This is the definitive NMR experiment for determining stereochemistry. The NOE is a through-space effect, where protons that are close to each other (< 5 Å) will show a cross-peak, regardless of whether they are connected through bonds.

The Causality of Stereochemical Assignment: For a cis-fused bicyclo[4.2.0]octane system, the two bridgehead protons (H1 and H6) are located on the same face of the molecule[5]. This spatial proximity will result in a clear and unambiguous cross-peak in the NOESY spectrum. Conversely, in the trans isomer, these protons would be on opposite faces of the ring system, too far apart to generate a significant NOE signal. This single correlation is the most powerful piece of spectroscopic evidence for the cis configuration. [6]

Data Presentation: Consolidated NMR Assignments

Positionδ ¹³C (ppm)δ ¹H (ppm)MultiplicityJ (Hz)Key NOESY Correlation
1~55.0~3.10m-H6
2~48.5~3.8 (a), 2.9 (b)d, tJ=12.0-
4~45.0~3.6 (a), 3.0 (b)d, tJ=11.5-
5~25.0~1.9 (a), 1.7 (b)m--
6~52.0~3.30m-H1
7~22.0~2.1 (a), 1.8 (b)m--
Boc (Cq)~79.5----
Boc (C=O)~155.0----
Boc (CH₃)~28.4~1.45s--
(Note: Chemical shifts are estimates based on related structures and serve an illustrative purpose. Actual values must be determined experimentally.)

Part 3: Definitive Confirmation via X-ray Crystallography

Expertise & Rationale: While a thorough NMR analysis provides a highly confident assignment, single-crystal X-ray crystallography is the unequivocal "gold standard" for structure determination. It provides a precise 3D map of electron density in the solid state, from which the exact position of every atom (except most hydrogens) can be determined. This method validates the connectivity, conformation, and, crucially, the relative stereochemistry established by spectroscopy. An X-ray structure serves as the ultimate self-validating system for the protocols described above[7].

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow suitable single crystals of the compound. This is often the most challenging step. Slow evaporation of a solvent system like ethyl acetate/hexanes is a common starting point.

  • Data Collection: Mount a high-quality crystal on a diffractometer. Cool the crystal under a stream of nitrogen gas (~100 K) to minimize thermal vibrations. Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Use computational software (e.g., SHELXT, Olex2) to solve the phase problem and generate an initial electron density map. Refine the atomic positions and thermal parameters against the experimental data until the model converges, resulting in a final, accurate molecular structure.

Data Presentation: Key Crystallographic Parameters

ParameterValueSignificance
Crystal System e.g., MonoclinicDescribes the symmetry of the crystal lattice.
Space Group e.g., P2₁/cDefines the specific symmetry elements within the unit cell.
a, b, c (Å) e.g., 10.1, 8.5, 14.2Dimensions of the unit cell.
β (°) e.g., 95.5Angle of the unit cell for non-orthogonal systems.
Final R-factor < 0.05A measure of the agreement between the model and the data; a lower value indicates a better fit.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 16099092, this compound. Available: [Link]

  • Kolosenko, I., et al. (2020). Ab Initio Conformational Analysis of 3,7-Diacetyl-3,7-Diazabicyclo[3.3.1]Nonanes. Computation, 8(3), 69. Available: [Link]

  • de Lijser, H. J. P., et al. (2008). Synthesis and NMR-spectroscopic characterization of diastereomeric bicyclo[4.2.0]octane-2,7-diones. Arkivoc, 2008(viii), 68-73. Available: [Link]

  • Abreo, M. A., et al. (2006). Synthesis and structure-activity relationships of 3,8-diazabicyclo[4.2.0]octane ligands, potent nicotinic acetylcholine receptor agonists. Journal of Medicinal Chemistry, 49(26), 7843-53. Available: [Link]

  • Reddy, P. G., et al. (2011). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica, 3(6), 461-468. Available: [Link]

  • Cini, M., et al. (1993). Molecular mechanics and 1H NMR conformational study of 3,8-diazabicyclo[2][4][8]octanes and related cis-2,6-dimethylpiperazines active on opioid receptors. Il Farmaco, 48(3), 349-63. (Link not directly available, context from search)

  • Haga, N., et al. (1994). Photocycloaddition of Deoxyuridines to 2,3-Dimethyl-2-butene. Bulletin of the Chemical Society of Japan, 67(3), 728-737. Available: [Link]

  • Chruma, J. J., et al. (2009). Synthesis of Boc-protected bicycloproline. Tetrahedron Letters, 50(20), 2449-2452. Available: [Link]

  • Tooke, C. L., et al. (2021). Structural Characterization of Diazabicyclooctane β-Lactam "Enhancers" in Complex with Penicillin-Binding Proteins PBP2 and PBP3 of Pseudomonas aeruginosa. mBio, 12(1), e03501-20. Available: [Link]

  • Chemsrc (2025). This compound | CAS#:370881-06-4. Available: [Link]

  • D'Angeli, M., et al. (2015). ChemInform Abstract: An Efficient and Highly Chemoselective N-Boc Protection of Amines, Amino Acids, and Peptides under Heterogeneous Conditions. ChemInform, 46(1). (Abstract, specific article URL may vary). Available: [Link]

  • ResearchGate (2018). N-tert-butoxycarbonyl (BOC) protected [V 6 O 13 {(OCH 2 ) 3 CNH 2 } 2 ] 2− : synthesis, structural characterization, and solution behavior. Available: [Link]

  • Ranu, B. C., et al. (2008). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Australian Journal of Chemistry, 61(4), 298-302. Available: [Link]

  • NIST (n.d.). cis-Bicyclo[4.2.0]octane. In NIST Chemistry WebBook. Available: [Link]

  • Compain, F., et al. (2020). Diazabicyclooctane Functionalization for Inhibition of β-Lactamases from Enterobacteria. Journal of Medicinal Chemistry, 63(10), 5434-5453. Available: [Link]

  • Kazi, B., et al. (2010). Synthesis of conformationally constrained, orthogonally protected 3-azabicyclo[3.2.1]octane β-amino esters. Arkivoc, 2010(ix), 31-39. Available: [Link]

  • SSRN Electronic Journal (2022). Stereoselective Synthesis of Novel Bis-Homoinositols with Bicyclo[4.2.0]Octane Motifs. (Context from search, specific paper may vary). Available: [Link]

  • ChemRxiv (2022). Identifying conformational isomers of organic molecules in solution via unsupervised clustering. Available: [Link]

  • ResearchGate (2014). cis-7-Azabicyclo[4.2.0]octan-8-one. Available: [Link]

  • Semantic Scholar (n.d.). Supplementary Information - The Silicon–Hydrogen Exchange Reaction. Available: [Link]

  • NC State University Libraries (n.d.). 4.9 Conformations of Polycyclic Molecules. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Available: [Link]

  • Cativiela, C., et al. (2015). Determination of the N-invertomer stereochemistry in N-substituted nortropanones and norgranatanones using computational and NMR methods. Comptes Rendus Chimie, 18(6), 693-704. Available: [Link]

  • Crystallography Open Database (n.d.). Search results. Available: [Link]

Sources

A Technical Guide to cis-3-Boc-3,8-diazabicyclo[4.2.0]octane: A Core Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract and Core Properties

cis-3-Boc-3,8-diazabicyclo[4.2.0]octane is a conformationally constrained, saturated heterocyclic scaffold of significant interest in contemporary drug discovery. Its rigid, bicyclic structure, which features an azetidine ring fused to a piperazine core, provides a unique three-dimensional architecture. This framework is increasingly utilized by medicinal chemists to develop potent and selective modulators of various biological targets. The strategic placement of a tert-butyloxycarbonyl (Boc) protecting group on one of the nitrogen atoms facilitates controlled, sequential functionalization, making it a versatile building block for constructing complex molecular entities and chemical libraries. This guide provides an in-depth overview of its fundamental properties, synthesis, characterization, and applications.

The primary molecular characteristic of this compound is its molecular weight, which is a critical parameter for all analytical and synthetic calculations.

The molecular weight of this compound is 212.29 g/mol . [1][2][3][4]

A summary of its core physicochemical properties is presented below.

PropertyValueSource(s)
Molecular Weight 212.29 g/mol [1][2][3][4]
Molecular Formula C₁₁H₂₀N₂O₂[1][4]
CAS Number 370881-06-4[3][5][6]
Appearance Solid[2]
Hydrogen Bond Donor Count 1[2]
XLogP3 0.9[1][2]

Synthesis and Quality Control: A Self-Validating Workflow

The synthesis and purification of this compound require a multi-step process designed to ensure high purity and correct stereochemistry. The rationale behind this workflow is to build the bicyclic core and then selectively protect one nitrogen, leaving the other available for subsequent reactions in a drug discovery program.

Representative Synthetic Workflow

A common synthetic approach involves the construction of the bicyclic amine core followed by the introduction of the Boc protecting group. The workflow is designed to be scalable and to yield a final product of high analytical purity, which is essential for its use in medicinal chemistry.

Synthesis_Workflow cluster_synthesis Synthesis & Purification cluster_qc Quality Control & Validation cluster_final Final Product start Precursor Materials cyclo Cycloaddition Reaction to form bicyclic core start->cyclo Step 1 protect Boc Protection of N3-amine cyclo->protect Step 2 purify Chromatographic Purification (Silica Gel) protect->purify Step 3 nmr NMR Spectroscopy (¹H, ¹³C) purify->nmr Characterization ms Mass Spectrometry (Confirm MW = 212.29) hplc HPLC Analysis (Purity ≥95%) final_product Validated cis-3-Boc-3,8- diazabicyclo[4.2.0]octane hplc->final_product Release

Caption: A generalized workflow for the synthesis and quality control validation of this compound.

Protocol: Quality Control and Characterization

To ensure the identity and purity of the synthesized compound, a rigorous, self-validating analytical protocol is essential.

Step 1: Mass Spectrometry (MS)

  • Objective: To confirm the molecular weight of the compound.

  • Method: Electrospray Ionization (ESI) Mass Spectrometry in positive ion mode.

  • Expected Result: A prominent peak at m/z = 213.3 [M+H]⁺, corresponding to the protonated molecule. This directly validates the calculated molecular weight of 212.29.

Step 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the chemical structure and stereochemistry.

  • Method: ¹H and ¹³C NMR spectra are acquired in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Expected Result: The ¹H NMR spectrum should show a distinct set of peaks corresponding to the 20 protons in the molecule, with characteristic signals for the Boc group (a singlet integrating to 9H around 1.4 ppm) and the protons on the bicyclic core. The ¹³C NMR will confirm the presence of 11 distinct carbon environments. The coupling constants observed in the ¹H NMR are critical for confirming the cis-fusion of the rings.

Step 3: High-Performance Liquid Chromatography (HPLC)

  • Objective: To determine the purity of the compound.

  • Method: A reverse-phase HPLC method is developed using a C18 column with a mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA). Detection is typically performed using a UV detector.

  • Expected Result: A single major peak, indicating a purity of ≥95%, which is the standard for building blocks used in drug discovery.

Applications in Drug Discovery and Development

The 3,8-diazabicyclo[4.2.0]octane core is a privileged scaffold in medicinal chemistry. Its rigid structure reduces the entropic penalty upon binding to a target protein, which can lead to enhanced potency. The cis-conformation provides a well-defined spatial arrangement of substituents, allowing for precise structure-activity relationship (SAR) studies.

This scaffold has been successfully employed in the development of potent and selective kinase inhibitors, enzyme modulators, and ligands for nicotinic acetylcholine receptors (nAChRs).[7][8] For instance, a series of ligands based on this core have demonstrated picomolar affinity for the human α4β2 nAChR, positioning them among the most potent ligands known for this receptor and showing analgesic efficacy in preclinical models of pain.[8]

The Boc-protected nitrogen at the N3 position allows for its deprotection under acidic conditions, revealing a secondary amine. This amine can then be functionalized to explore different chemical vectors and optimize interactions with the target protein. The N8 nitrogen is also available for derivatization, making the scaffold a versatile starting point for library synthesis.

SAR_Diagram cluster_derivatization Synthetic Elaboration scaffold cis-3-Boc-3,8- diazabicyclo[4.2.0]octane (Core Scaffold) deprotection Boc Deprotection (e.g., TFA) scaffold->deprotection coupling2 N8-Alkylation/ Arylation (R²) scaffold->coupling2 coupling1 N3-Amide/Amine Formation (R¹) deprotection->coupling1 library Compound Library (Diverse R¹, R²) coupling1->library coupling2->library screening Biological Screening (e.g., Kinase Assay) library->screening sar Structure-Activity Relationship (SAR) & Lead Optimization screening->sar

Caption: Use of the scaffold in a typical drug discovery cascade for library synthesis and SAR exploration.

Conclusion

This compound is more than a chemical with a defined molecular weight of 212.29 g/mol ; it is a high-value tool for medicinal chemists. Its unique, rigid three-dimensional structure and capacity for controlled, orthogonal functionalization make it an ideal starting point for the design of novel therapeutics. A thorough understanding of its properties, synthesis, and analytical validation is paramount for its effective application in the rigorous and demanding environment of drug discovery and development.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 16099092, this compound. Available from: [Link]

  • American Elements (n.d.). (1S,6R)-3-Boc-3,8-diazabicyclo[4.2.0]octane. Available from: [Link]

  • Angene Chemical (n.d.). This compound. Available from: [Link]

  • CP Lab Safety (n.d.). 3-boc-8-cbz-3, 8-diazabicyclo[4.2.0]octane, min 97%, 250 mg. Available from: [Link]

  • Chemsrc (n.d.). This compound. Available from: [Link]

  • Acmec Biochemical (n.d.). tert-Butyl cis-3,8-diazabicyclo[4.2.0]octane-8-carboxylate. Available from: [Link]

  • MySkinRecipes (n.d.). This compound. Available from: [Link]

  • Chemspace (n.d.). Tert-butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-3-carboxylate. Available from: [Link]

  • Bunnelle, W. H., et al. (2006). Synthesis and structure-activity relationships of 3,8-diazabicyclo[4.2.0]octane ligands, potent nicotinic acetylcholine receptor agonists. Journal of Medicinal Chemistry, 49(26), 7843–7853. Available from: [Link]

  • Synthink (n.d.). 3,8-Diazabicyclo[4.2.0]octane. Available from: [Link]

  • Teng, D. W., et al. (2010). An improved and scalable process for 3,8-diazabicyclo[3.2.1]octane analogues. ResearchGate. Available from: [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of cis-3-Boc-3,8-diazabicyclo[4.2.0]octane

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the expected spectroscopic data for cis-3-Boc-3,8-diazabicyclo[4.2.0]octane. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this molecule. In the absence of publicly available experimental spectra, this guide leverages fundamental principles of spectroscopy and data from analogous structures to provide a robust predictive analysis. This approach not only offers valuable insights for the identification and characterization of this compound but also serves as a practical illustration of spectroscopic interpretation.

Introduction to this compound

This compound is a bicyclic diamine derivative protected with a tert-butoxycarbonyl (Boc) group. Its core structure, the 3,8-diazabicyclo[4.2.0]octane ring system, is a key scaffold in medicinal chemistry. Molecules incorporating this framework have been investigated as potent ligands for nicotinic acetylcholine receptors (nAChRs), indicating their potential in the development of therapeutics for neurological disorders and pain management.[1] The "cis" stereochemistry refers to the fusion of the cyclobutane and piperazine rings. The Boc protecting group on one of the nitrogen atoms allows for selective functionalization of the other nitrogen, making this compound a versatile building block in organic synthesis.

Molecular Structure and Properties:

  • Chemical Formula: C₁₁H₂₀N₂O₂[2]

  • Molecular Weight: 212.29 g/mol [2]

  • CAS Number: 370881-06-4[2]

Below is a 2D representation of the molecule with atom numbering for spectroscopic assignment purposes.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve Dissolve 5-10 mg in ~0.7 mL CDCl3 add_tms Add TMS (internal standard) dissolve->add_tms H1 1D ¹H NMR add_tms->H1 C13 1D ¹³C NMR add_tms->C13 D2O D₂O Exchange (optional) H1->D2O integrate Integrate Peaks H1->integrate assign Assign Signals C13->assign TwoD 2D NMR (COSY, HSQC) TwoD->assign integrate->assign structure Confirm Structure assign->structure

Sources

Conformational Landscape of cis-3,8-diazabicyclo[4.2.0]octane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The cis-3,8-diazabicyclo[4.2.0]octane scaffold is a pivotal structural motif in medicinal chemistry, forming the core of potent therapeutic agents, including nicotinic acetylcholine receptor (nAChR) agonists and β-lactamase inhibitors.[1] Its conformational flexibility is intrinsically linked to its biological activity, dictating the spatial orientation of pharmacophoric features and influencing receptor binding affinity and selectivity. This technical guide provides a comprehensive conformational analysis of the cis-3,8-diazabicyclo[4.2.0]octane core, synthesizing insights from experimental data on related structures and computational modeling principles. We delve into the synthesis, spectroscopic characterization, and the intricate conformational isomerism of this bicyclic system, offering a foundational understanding for researchers and drug development professionals engaged in the design of novel therapeutics based on this privileged scaffold.

Introduction: The Significance of the cis-3,8-diazabicyclo[4.2.0]octane Core in Drug Discovery

The fusion of a six-membered piperidine ring with a four-membered azetidine ring in a cis-configuration imparts a unique three-dimensional topology to the 3,8-diazabicyclo[4.2.0]octane system. This rigid yet conformationally adaptable framework has proven to be a fertile ground for the development of high-affinity ligands for various biological targets. Notably, derivatives of this scaffold have emerged as some of the most potent known ligands for the human α4β2 nicotinic acetylcholine receptor, a key target for the development of analgesics for persistent pain.[1] Furthermore, the inherent strain and defined stereochemistry of the bicyclic system have been exploited in the design of novel β-lactamase inhibitors, addressing the critical challenge of antibiotic resistance.

A thorough understanding of the conformational preferences of the cis-3,8-diazabicyclo[4.2.0]octane core is paramount for rational drug design. The relative orientation of the nitrogen atoms, the puckering of both the six- and four-membered rings, and the energetic barriers to conformational interconversion collectively define the molecule's shape and its ability to interact with a biological receptor. This guide aims to elucidate these conformational intricacies.

Synthesis and Spectroscopic Characterization

The synthesis of the cis-3,8-diazabicyclo[4.2.0]octane core is a non-trivial undertaking that requires precise stereochemical control. While a detailed exposition of all synthetic routes is beyond the scope of this guide, a general and illustrative pathway often involves the construction of a suitably substituted piperidine precursor followed by an intramolecular cyclization to form the fused azetidine ring. The cis-fusion is a key stereochemical challenge that must be addressed through the choice of starting materials and reaction conditions.

General Synthetic Workflow:

Synthesis_Workflow A Piperidine Precursor (with appropriate functional groups) B Activation of Leaving Group A->B e.g., Mesylation, Tosylation C Intramolecular Nucleophilic Substitution B->C Base D cis-3,8-diazabicyclo[4.2.0]octane (often with protecting groups) C->D E Deprotection D->E F Final Product E->F Conformational_Equilibria Chair Chair-like TwistBoat Twist-Boat Chair->TwistBoat Interconversion Boat Boat-like TwistBoat->Boat Interconversion

Caption: Conformational equilibria of the six-membered ring in cis-3,8-diazabicyclo[4.2.0]octane.

  • Chair-like Conformation: While a perfect chair conformation is not possible due to the geometric constraints of the fused four-membered ring, a flattened chair is a likely low-energy conformer. In related N-substituted derivatives, computational studies have suggested that a chair-like conformation is energetically favorable. This conformation would minimize torsional strain along the C-C bonds of the six-membered ring.

  • Boat-like and Twist-Boat Conformations: X-ray crystallographic studies of derivatives of the closely related 7-azabicyclo[4.2.0]octane system have revealed a preference for a boat-like conformation in the solid state. This is attributed to the geometric constraints imposed by the fused four-membered ring, which can make a boat or twist-boat conformation more accessible than in an unstrained cyclohexane ring. The twist-boat conformation often serves as a low-energy intermediate in the interconversion between chair and boat forms.

3.2. Puckering of the Four-Membered Ring

The four-membered azetidine ring is not planar and will adopt a puckered conformation to relieve torsional strain. The degree of puckering and its orientation relative to the six-membered ring will be coupled to the conformation of the larger ring.

3.3. Relative Energies and Interconversion Barriers

Table 1: Inferred Relative Energies of Conformers

ConformerInferred Relative Energy (kcal/mol)Basis of Inference
Chair-like0 (most stable)Computational studies on related N-methyl derivative.
Twist-Boat1 - 3General conformational principles of six-membered rings and data from carbocyclic analogues.
Boat-like3 - 5Higher energy due to eclipsing interactions, but potentially stabilized by the fused ring system as seen in some crystal structures of derivatives.

Note: These values are estimations based on analogous systems and should be considered as a qualitative guide. The actual energy differences may vary.

The energy barriers for interconversion between these conformers are expected to be relatively low, leading to a dynamic equilibrium at room temperature. Variable-temperature NMR spectroscopy would be the ideal experimental technique to probe these dynamics and quantify the energy barriers.

Methodologies for Conformational Analysis

A robust conformational analysis of cis-3,8-diazabicyclo[4.2.0]octane necessitates a synergistic approach combining experimental and computational methods.

4.1. Experimental Techniques

  • X-ray Crystallography: This technique provides the most definitive information about the solid-state conformation of a molecule. Analysis of crystal structures of derivatives of the cis-3,8-diazabicyclo[4.2.0]octane scaffold would reveal the preferred conformations in the crystalline phase and provide precise bond lengths and angles. [2]

  • NMR Spectroscopy:

    • ¹H-¹H Coupling Constants: The magnitude of vicinal coupling constants (³J) is related to the dihedral angle between the coupled protons via the Karplus equation. This allows for the determination of the predominant conformation in solution.

    • Nuclear Overhauser Effect (NOE): NOE experiments provide information about through-space proximity of protons, which can be used to distinguish between different conformational isomers.

    • Variable-Temperature (VT) NMR: By studying the changes in the NMR spectrum as a function of temperature, it is possible to determine the thermodynamic parameters (ΔG, ΔH, and ΔS) for the conformational equilibrium and the kinetic parameters (activation energy, ΔG‡) for the interconversion between conformers.

Experimental Protocol: Variable-Temperature NMR Study

  • Sample Preparation: Dissolve a pure sample of cis-3,8-diazabicyclo[4.2.0]octane or a derivative in a suitable deuterated solvent that remains liquid over a wide temperature range (e.g., deuterated methanol, deuterated toluene).

  • Initial Spectrum Acquisition: Record a high-resolution ¹H NMR spectrum at ambient temperature.

  • Low-Temperature Spectra: Gradually decrease the temperature of the NMR probe in increments (e.g., 10 K). At each temperature, allow the sample to equilibrate before acquiring a spectrum. Continue until significant spectral changes, such as peak broadening or splitting (decoalescence), are observed.

  • High-Temperature Spectra: If decoalescence is observed at low temperatures, gradually increase the temperature above ambient to observe the coalescence of signals.

  • Data Analysis:

    • Identify the coalescence temperature (Tc) for exchanging proton signals.

    • Use the Eyring equation to calculate the free energy of activation (ΔG‡) for the conformational interconversion from the coalescence temperature and the chemical shift difference between the exchanging signals.

    • By analyzing the spectra at temperatures well below coalescence, the equilibrium constant (K) and thus the free energy difference (ΔG) between the conformers can be determined from the integration of the signals.

4.2. Computational Methods

Computational chemistry provides a powerful tool for exploring the conformational landscape of molecules, calculating the relative energies of different conformers, and modeling the transition states for their interconversion.

  • Molecular Mechanics (MM): MM methods offer a fast and efficient way to perform an initial conformational search and identify low-energy conformers.

  • Density Functional Theory (DFT): DFT calculations provide a more accurate description of the electronic structure and can be used to optimize the geometries and calculate the relative energies of the conformers with higher accuracy.

  • Ab Initio Methods: High-level ab initio calculations can provide benchmark energetic data.

Computational Workflow:

Computational_Workflow A Initial 3D Structure Generation B Molecular Mechanics (MM) Conformational Search A->B C Identification of Low-Energy Conformers B->C D DFT Geometry Optimization and Frequency Calculation C->D E Relative Energy Calculation (including zero-point energy correction) D->E F Transition State Search (for interconversion barriers) D->F G Final Conformational Landscape E->G F->G

Caption: A typical computational workflow for conformational analysis.

Conclusion and Future Directions

The conformational analysis of cis-3,8-diazabicyclo[4.2.0]octane reveals a complex interplay of steric and electronic factors that govern its three-dimensional structure. While a definitive experimental characterization of the parent compound's conformational landscape remains an area for future investigation, a robust model can be constructed based on the extensive data available for its carbocyclic and substituted analogues. The six-membered ring likely exists in a dynamic equilibrium between flattened chair, boat, and twist-boat conformations, with the chair-like form predicted to be the most stable.

For drug development professionals, a keen appreciation of this conformational flexibility is crucial. The design of novel ligands based on this scaffold should consider the energetic accessibility of different conformations to ensure optimal interaction with the target receptor. Future work in this area would benefit from detailed variable-temperature NMR studies and the X-ray crystallographic analysis of the unsubstituted cis-3,8-diazabicyclo[4.2.0]octane to provide a definitive experimental benchmark for computational models. Such studies will undoubtedly facilitate the continued success of this remarkable scaffold in the development of next-generation therapeutics.

References

  • G. Fodor, S. Abidi, T. C. Carpenter, J. Org. Chem., 1974, 39, 1507-1511.
  • J. M. Frost, et al., J. Med. Chem., 2006 , 49, 7843-7853. ([Link])

  • P. Margaretha, K. Schmidt, Arkivoc, 2008 , (viii), 68-73. ([Link])

  • S. M. Kupchan, et al., J. Org. Chem., 1973, 38, 405-408.
  • S. S. Shaik, R. Bar, Nouv. J. Chim., 1984, 8, 411-419.
  • PubChem, cis-Bicyclo(4.2.0)octane, ([Link])

  • S. H. Lee, et al., Bull. Korean Chem. Soc., 2010 , 31, 3759-3762. ([Link])

  • Atlantis Press, Advances in Engineering Research, 2017 , 133, 11-15. ([Link])

  • Journal of the Chemical Society, Perkin Transactions 2, 1,2-Cycloaddition of αβ-unsaturated esters to a biased enamine. Crystal and molecular structure of a cis-bicyclo[4.2.0]octane derivative, ([Link])

Sources

A Technical Guide to the Solubility of cis-3-Boc-3,8-diazabicyclo[4.2.0]octane in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of cis-3-Boc-3,8-diazabicyclo[4.2.0]octane. It is intended for researchers, scientists, and professionals in drug development who utilize this compound in their synthetic and analytical workflows. This document will delve into the theoretical underpinnings of its solubility, provide a detailed protocol for empirical determination, and offer insights based on the structural features of the molecule.

Introduction: Understanding the Molecule

This compound is a bicyclic diamine derivative protected with a tert-butoxycarbonyl (Boc) group. Its chemical structure significantly influences its physical and chemical properties, including its solubility in various organic solvents. The molecule possesses a rigid bicyclic core, a polar secondary amine, and a carbamate functional group with a bulky, nonpolar tert-butyl group. This combination of polar and nonpolar moieties results in a nuanced solubility profile that is critical to understand for applications in organic synthesis, purification, and formulation.

Molecular Properties: [1][2][3][4]

  • CAS Number: 370881-06-4[2]

  • Molecular Formula: C₁₁H₂₀N₂O₂[1][3][4]

  • Molecular Weight: 212.29 g/mol [1][4]

  • Physical Form: Colorless to yellow liquid, or white to yellow solid

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[5][6] This principle suggests that substances with similar polarities are more likely to be soluble in one another. The polarity of a molecule is determined by the presence of polar bonds and the overall molecular geometry.

This compound exhibits both polar and non-polar characteristics:

  • Polar Features: The presence of two nitrogen atoms, particularly the secondary amine, and the carbonyl group of the Boc protecting group introduce polarity and the potential for hydrogen bonding. The nitrogen and oxygen atoms are electronegative, creating bond dipoles. The secondary amine can act as a hydrogen bond donor, while the carbonyl oxygen and the nitrogens can act as hydrogen bond acceptors.

  • Non-polar Features: The bicyclic alkane framework and the bulky tert-butyl group of the Boc protecting group are non-polar. These hydrocarbon portions of the molecule will favor interactions with non-polar solvents through van der Waals forces.

Based on this structure, we can make the following general predictions:

  • High Solubility in Polar Aprotic Solvents: Solvents like dichloromethane (DCM), chloroform (CHCl₃), tetrahydrofuran (THF), and ethyl acetate (EtOAc) are likely to be good solvents. They can interact with the polar parts of the molecule without the steric hindrance that protic solvents might present.

  • Moderate to Good Solubility in Polar Protic Solvents: Solvents such as methanol (MeOH), ethanol (EtOH), and isopropanol (IPA) should also be effective due to their ability to engage in hydrogen bonding with the amine and carbonyl groups. However, the non-polar hydrocarbon backbone may limit very high solubility.

  • Limited Solubility in Non-polar Solvents: Non-polar solvents like hexanes and toluene are expected to be poor solvents. While they can interact with the non-polar parts of the molecule, they cannot effectively solvate the polar functional groups.

  • Insolubility in Water: The significant non-polar surface area of the molecule suggests it will be poorly soluble in water. While Boc-protection of amines can be conducted under aqueous conditions, this often involves co-solvents or biphasic systems.[7]

Experimental Determination of Solubility

Given the absence of specific published solubility data for this compound, empirical determination is essential. The following is a detailed, step-by-step protocol for determining the solubility of this compound in a range of organic solvents.

Materials and Equipment
  • This compound

  • Selected organic solvents (e.g., Dichloromethane, Methanol, Tetrahydrofuran, Ethyl Acetate, Acetonitrile, Toluene, Hexanes)

  • Analytical balance (readable to at least 0.1 mg)

  • Vials or test tubes with closures

  • Vortex mixer

  • Magnetic stirrer and stir bars

  • Temperature-controlled environment (e.g., water bath or incubator)

  • Filtration apparatus (e.g., syringe filters, 0.45 µm)

  • Analytical instrumentation for quantification (e.g., HPLC, UPLC, or a calibrated UV-Vis spectrophotometer)

Experimental Workflow

The following diagram outlines the general workflow for determining the solubility of the target compound.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result start Weigh Compound solvent Add Solvent start->solvent 精准称量 mix Mix/Stir solvent->mix 加入溶剂 equilibrate Equilibrate at Constant Temperature mix->equilibrate 充分混合 filter Filter equilibrate->filter 达到平衡 dilute Dilute filter->dilute 去除固体 quantify Quantify dilute->quantify 系列稀释 calculate Calculate Solubility quantify->calculate 仪器分析

Caption: Experimental workflow for solubility determination.

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure a saturated solution with some undissolved solid remaining.

    • To each vial, add a precise volume of the selected organic solvent.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled environment (e.g., 25 °C) and stir or agitate them for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended to ensure the solution is fully saturated.[5]

    • Visually inspect the vials to confirm the presence of undissolved solid, indicating a saturated solution.

  • Sample Preparation for Analysis:

    • Allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a syringe and pass it through a 0.45 µm syringe filter to remove any undissolved particles.

    • Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a pre-validated analytical method (e.g., HPLC with a standard curve) to determine the concentration of the dissolved compound.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Predicted and Determined Solubility Data

While specific experimental data is not available in the literature, the following table provides a qualitative prediction based on the structural analysis. This table can be populated with quantitative data upon completion of the experimental protocol described above.

SolventPolarity IndexPredicted SolubilityExperimentally Determined Solubility (mg/mL at 25°C)
Dichloromethane (DCM)3.1HighTo be determined
Chloroform4.1HighTo be determined
Tetrahydrofuran (THF)4.0HighTo be determined
Ethyl Acetate (EtOAc)4.4HighTo be determined
Acetone5.1Moderate to HighTo be determined
Acetonitrile (MeCN)5.8ModerateTo be determined
Methanol (MeOH)5.1ModerateTo be determined
Ethanol (EtOH)4.3ModerateTo be determined
Isopropanol (IPA)3.9ModerateTo be determined
Toluene2.4LowTo be determined
Hexanes0.1Very LowTo be determined
Water10.2InsolubleTo be determined

Conclusion

The solubility of this compound is a critical parameter for its effective use in organic synthesis and drug development. Based on its molecular structure, it is predicted to be highly soluble in polar aprotic solvents, moderately soluble in polar protic solvents, and poorly soluble in non-polar solvents and water. This guide provides a robust theoretical framework and a detailed experimental protocol to enable researchers to make informed decisions about solvent selection and to empirically determine the solubility of this compound with high accuracy.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 16099092, this compound. Retrieved from [Link].

  • ResearchGate (2024). How to determine the solubility of a substance in an organic solvent?. Retrieved from [Link].

  • Chemistry For Everyone (2025). How To Determine Solubility Of Organic Compounds?. Retrieved from [Link].

  • Experiment 1 Determination of Solubility Class. Retrieved from [Link].

  • Solubility of Organic Compounds. Retrieved from [Link].

  • Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link].

  • Chemsrc. This compound. Retrieved from [Link].

  • Organic Process Research & Development (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link].

  • PubMed (2002). Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship. Retrieved from [Link].

  • American Chemical Society (2023). Predicting solubility curves via a thermodynamic cycle and machine learning. Retrieved from [Link].

  • Reddit (2021). Having great trouble with a Boc-protection reaction. Retrieved from [Link].

  • National Institutes of Health (2014). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved from [Link].

  • Cheméo. Chemical Properties of Cis-bicyclo[4.2.0]octane (CAS 28282-35-1). Retrieved from [Link].

  • PubMed Central (2024). Physics-Based Solubility Prediction for Organic Molecules. Retrieved from [Link].

  • ChemRxiv (2024). Prediction of intrinsic solubility for drug-like organic compounds using Automated Network Optimizer (ANO) for physicochemical feature and hyperparameter optimization. Retrieved from [Link].

  • National Institutes of Health (2019). Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity. Retrieved from [Link].

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Retrieved from [Link].

  • Wikipedia. tert-Butyloxycarbonyl protecting group. Retrieved from [Link].

  • Google Patents. US8969566B2 - Processes for preparing heterocyclic compounds including trans-7-oxo-6-(sulphooxy)-1,6-diazabicyclo[1][8]octane-2-carboxamide and salts thereof. Retrieved from .

  • ResearchGate (2010). Synthesis of conformationally constrained, orthogonally protected 3-azabicyclo[3.2.1]octane β-amino esters. Retrieved from [Link].

Sources

A Technical Guide to cis-3-Boc-3,8-diazabicyclo[4.2.0]octane for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

cis-3-Boc-3,8-diazabicyclo[4.2.0]octane is a conformationally constrained bicyclic diamine that has emerged as a valuable scaffold in medicinal chemistry. Its rigid structure provides a well-defined three-dimensional arrangement for appended pharmacophores, making it an attractive building block for the design of potent and selective ligands for various biological targets. This guide provides an in-depth overview of the commercial availability, synthesis, characterization, and applications of this important synthetic intermediate, tailored for researchers and professionals in the field of drug discovery and development. The 3,8-diazabicyclo[4.2.0]octane core is particularly noted for its role in the development of potent nicotinic acetylcholine receptor (nAChR) agonists.[1][2][3]

Commercial Availability

This compound is available from a range of commercial suppliers, catering to both research and development needs. The compound is typically offered in various purities and quantities. When sourcing this reagent, it is crucial to consider the stereochemistry, as the biological activity of its derivatives is often highly dependent on the specific isomeric form.

PropertyValue
IUPAC Name tert-butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-3-carboxylate
Synonyms cis-3-(tert-butoxycarbonyl)-3,8-diazabicyclo[4.2.0]octane, (1R,6S)-3-Boc-3,8-diazabicyclo[4.2.0]octane
CAS Number 370881-06-4, 370882-99-8[4]
Molecular Formula C₁₁H₂₀N₂O₂[4]
Molecular Weight 212.29 g/mol [4]
Appearance White to off-white solid or colorless to yellow liquid
Purity Typically >95%

A comprehensive list of suppliers can be found on platforms such as PubChem and ChemSrc.[4][5] It is advisable to request a certificate of analysis (CoA) from the supplier to verify the purity and identity of the material.

Synthesis and Mechanistic Considerations

The synthesis of this compound involves the construction of the bicyclic core followed by the regioselective protection of one of the nitrogen atoms with a tert-butyloxycarbonyl (Boc) group. The cis-fusion of the cyclobutane and piperidine rings is a key stereochemical feature that is often established through a photochemical [2+2] cycloaddition reaction.

The following diagram illustrates a generalized synthetic workflow:

G cluster_0 Synthetic Workflow start Starting Materials cycloaddition [2+2] Photocycloaddition start->cycloaddition Visible Light, Photosensitizer reduction Reductive Amination/ Ring Closure cycloaddition->reduction e.g., NaBH(OAc)₃ boc_protection Boc Protection reduction->boc_protection (Boc)₂O, Base final_product cis-3-Boc-3,8-diazabicyclo [4.2.0]octane boc_protection->final_product

Caption: Generalized synthetic workflow for this compound.

Experimental Protocol: A Representative Synthesis

Step 1: Synthesis of the Diazabicyclo[4.2.0]octane Core

The formation of the bicyclic amine core is the most challenging step. One common strategy involves a multi-step sequence starting from a suitable dihydropyridine and an alkene, often utilizing a visible-light-mediated intermolecular [2+2] cycloaddition to construct the polysubstituted 2-azabicyclo[4.2.0]octane skeleton. Subsequent functional group manipulations and ring closure would lead to the desired 3,8-diazabicyclo[4.2.0]octane.

Step 2: Boc Protection of the Secondary Amine

This step involves the selective protection of the less sterically hindered secondary amine.

  • Dissolution: Dissolve the crude cis-3,8-diazabicyclo[4.2.0]octane (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.5 eq) or diisopropylethylamine (DIPEA), to the solution.

  • Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in the same solvent to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.

Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are the primary techniques for structural elucidation. While a specific spectrum for the title compound is not provided in the search results, the following are expected chemical shift regions based on analogous structures:

  • ¹H NMR:

    • Boc group: A characteristic singlet at approximately 1.4 ppm (9H).

    • Methylene protons adjacent to nitrogen: A complex series of multiplets between 2.5 and 4.0 ppm.

    • Bridgehead protons: Resonances in the upfield region of the spectrum.

  • ¹³C NMR:

    • Boc carbonyl: A resonance around 155 ppm.

    • Boc quaternary carbon: A signal near 80 ppm.

    • Aliphatic carbons: Resonances in the range of 20-60 ppm.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry is commonly used to confirm the molecular weight of the product. The expected [M+H]⁺ ion for C₁₁H₂₀N₂O₂ is m/z 213.16.

Applications in Drug Discovery

The rigid 3,8-diazabicyclo[4.2.0]octane scaffold has proven to be a valuable platform for the design of potent and selective ligands for nicotinic acetylcholine receptors (nAChRs). These receptors are implicated in a variety of neurological and psychiatric disorders, making them important therapeutic targets.

Derivatives of the 3,8-diazabicyclo[4.2.0]octane core have been shown to exhibit high affinity for the α4β2 nAChR subtype, which is a key target for the development of analgesics and treatments for cognitive disorders.[6] The cis-stereochemistry of the ring fusion plays a crucial role in orienting the substituents in a manner that is optimal for receptor binding. The Boc-protected intermediate allows for the selective functionalization of the unprotected secondary amine, enabling the synthesis of a diverse library of analogs for structure-activity relationship (SAR) studies.

The following diagram illustrates the core structure and points of diversification:

G cluster_1 Drug Discovery Application core cis-3-Boc-3,8-diazabicyclo [4.2.0]octane deprotection Boc Deprotection core->deprotection Acidic Conditions functionalization Functionalization at N8 deprotection->functionalization Coupling with R-X sar_studies SAR Studies functionalization->sar_studies

Sources

The Diazabicyclo[4.2.0]octane Core: A Technical Guide to its Reactivity and Synthetic Profile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

The diazabicyclo[4.2.0]octane core, a fascinating fused heterocyclic system, has garnered significant attention in the field of medicinal chemistry. Its unique three-dimensional architecture, born from the fusion of a six-membered piperazine-like ring and a strained four-membered cyclobutane ring, imparts a conformational rigidity that is highly sought after in the design of potent and selective therapeutic agents. This inherent structural constraint allows for the precise positioning of pharmacophoric elements in three-dimensional space, leading to enhanced binding affinity and specificity for a variety of biological targets. Notably, derivatives of the 3,8-diazabicyclo[4.2.0]octane isomer have emerged as some of the most potent known ligands for the human α4β2 nicotinic acetylcholine receptor (nAChR), a key target for the development of novel analgesics.[1][2] The versatility of this scaffold is further underscored by the existence of multiple isomers, such as the 2,5- and 4-thia-1,5-diazabicyclo[4.2.0]octane systems, each with its own distinct reactivity and potential applications in drug discovery, including the development of GLP-1 receptor modulators for type 2 diabetes.[3]

This in-depth technical guide provides a comprehensive exploration of the reactivity profile of the diazabicyclo[4.2.0]octane core. We will delve into the key synthetic strategies for constructing this bicyclic framework, dissect the nuances of its reactivity, including N-functionalization and ring-opening reactions, and examine its applications as a privileged scaffold in modern drug development. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of this intriguing heterocyclic system.

I. Synthesis of the Diazabicyclo[4.2.0]octane Core: Building the Bicyclic Framework

The construction of the diazabicyclo[4.2.0]octane skeleton can be achieved through a variety of synthetic strategies, with the choice of method often dictated by the desired substitution pattern and stereochemistry. The most prevalent approaches involve cycloaddition reactions to form the four-membered ring onto a pre-existing six-membered heterocycle.

[2+2] Cycloaddition Reactions: A Versatile Approach

The [2+2] cycloaddition is a powerful and convergent method for the synthesis of the bicyclo[4.2.0]octane core, enabling the rapid construction of the strained four-membered ring.

Photochemical [2+2] cycloaddition reactions have been successfully employed for the synthesis of 2-azabicyclo[4.2.0]octane derivatives. This method typically involves the irradiation of a 1,4-dihydropyridine in the presence of an alkene, such as acrylonitrile. The reaction proceeds via a triplet excited state and can exhibit stereoselectivity. Subsequent catalytic hydrogenation of the resulting cycloadduct can yield the saturated diazabicyclo[4.2.0]octane core. The stereochemical outcome of the reaction is influenced by the nature of the substituents on both the dihydropyridine and the alkene.

A notable advancement in this area is the use of visible light in the presence of a photosensitizer to promote the intermolecular [2+2] cycloaddition between 1,4-dihydropyridines and various alkenes. This approach offers milder reaction conditions and high atom economy, with good to excellent yields and stereoselectivity.

The Staudinger cycloaddition, involving the reaction of a ketene with an imine, is a cornerstone for the synthesis of β-lactams and has been effectively applied to the construction of the 1-azabicyclo[4.2.0]octan-8-one framework. In this approach, a cyclic imine, such as a dihydropyrimidine, reacts with a ketene, often generated in situ from an acid chloride and a tertiary amine, to form the fused bicyclic β-lactam system. The stereochemistry of the resulting product is dependent on the substituents on both the ketene and the imine.

Intramolecular Cyclization Strategies

Intramolecular cyclization reactions provide an alternative route to the diazabicyclo[4.2.0]octane core, often offering excellent control over stereochemistry. A key example is the synthesis of the 3,8-diazabicyclo[4.2.0]octane core, which can be achieved through a multi-step sequence starting from a substituted piperidine derivative.[4] This process typically involves the formation of a suitable precursor bearing a leaving group that can be displaced by a nitrogen nucleophile in an intramolecular fashion to close the four-membered ring.

II. Reactivity Profile: Exploring the Chemical Landscape

The reactivity of the diazabicyclo[4.2.0]octane core is a fascinating interplay between the inherent strain of the cyclobutane ring and the nucleophilicity of the nitrogen atoms within the six-membered ring. This unique combination of features opens up a rich landscape of chemical transformations.

N-Functionalization: Modifying the Core

The presence of one or two nitrogen atoms in the diazabicyclo[4.2.0]octane core provides convenient handles for further functionalization, allowing for the introduction of a wide array of substituents to modulate the biological activity and physicochemical properties of the molecule.

In diazabicyclo[4.2.0]octane systems with two available nitrogen atoms, such as the 3,8- and 2,5-isomers, the regioselectivity of N-functionalization is a critical consideration. The outcome of these reactions is governed by a combination of steric and electronic factors.

  • Steric Hindrance: The nitrogen atom that is less sterically encumbered will generally be more reactive towards bulky electrophiles. The fusion of the cyclobutane ring can create a distinct steric environment around each nitrogen, influencing the trajectory of an incoming reagent.

  • Electronic Effects: The electronic nature of the substituents on the bicyclic core can also influence the nucleophilicity of the nitrogen atoms. Electron-withdrawing groups can decrease the reactivity of a nearby nitrogen, while electron-donating groups can enhance it.

To achieve selective functionalization at one of the two nitrogen atoms, the use of orthogonal protecting group strategies is often employed. This allows for the sequential modification of each nitrogen atom without interference from the other.

  • N-Alkylation and N-Arylation: The nitrogen atoms of the diazabicyclo[4.2.0]octane core readily undergo alkylation and arylation reactions. The Buchwald-Hartwig coupling has proven to be a particularly effective method for the N-arylation of the 3,8-diazabicyclo[4.2.0]octane core with various halopyridines, a key step in the synthesis of potent nAChR agonists.[5]

  • N-Acylation: Acylation of the nitrogen atoms with acid chlorides or anhydrides is a straightforward method for introducing amide functionalities, which can serve as important pharmacophoric elements or as precursors for further transformations.

Ring-Opening Reactions: Leveraging Ring Strain

The inherent strain of the four-membered cyclobutane ring makes the diazabicyclo[4.2.0]octane core susceptible to ring-opening reactions under certain conditions. This reactivity can be harnessed to generate novel molecular scaffolds.

The mechanism of ring opening is highly dependent on the specific isomer, the nature of the substituents, and the reaction conditions.

  • β-Elimination: In a penicillin-derived 4-thia-1,5-diazabicyclo[4.2.0]octane sulphimide, thermolysis in refluxing toluene resulted in a quantitative ring-opening via a β-elimination mechanism.[6]

  • Acid/Base Catalyzed Ring Opening: For 8-cyano-2-azabicyclo[4.2.0]octane derivatives, ring opening of the cyclobutane ring has been observed under both basic and acidic conditions, leading to the formation of functionalized tetrahydropyridines or piperidines.[7]

  • Mechanochemical Ring Opening: Studies on the parent bicyclo[4.2.0]octane system have shown that mechanical force, such as that generated by pulsed ultrasound, can induce a [2+2] cycloreversion of the cyclobutane ring. Mechanistic investigations suggest that this process proceeds through a 1,4-diradical intermediate rather than a concerted pathway.[8][9] This provides valuable insight into the potential for force-mediated transformations of the diazabicyclo[4.2.0]octane core.

III. Applications in Drug Discovery: A Scaffold of Therapeutic Promise

The unique structural and chemical properties of the diazabicyclo[4.2.0]octane core have established it as a privileged scaffold in medicinal chemistry, with numerous applications in the development of novel therapeutics.

Nicotinic Acetylcholine Receptor (nAChR) Agonists

As previously mentioned, derivatives of 3,8-diazabicyclo[4.2.0]octane are among the most potent and efficacious ligands for the α4β2 nAChR.[5] The rigid bicyclic core serves to orient the key pharmacophoric elements, such as a basic nitrogen and an aromatic ring, in the optimal conformation for high-affinity binding to the receptor. Several compounds from this class have demonstrated robust analgesic efficacy in preclinical models of persistent pain.[2]

GLP-1 Receptor Modulators

More recently, novel 2,5-diazabicyclo[4.2.0]octanes have been described as glucagon-like peptide-1 (GLP-1) receptor modulators.[3] These compounds hold promise for the treatment of cardiovascular and metabolic diseases, most notably type 2 diabetes. The diazabicyclo[4.2.0]octane core in these molecules acts as a central scaffold for the attachment of various substituents that interact with the GLP-1 receptor.

A Versatile Piperazine Bioisostere

The diazabicyclo[4.2.0]octane core can be considered a conformationally restricted bioisostere of piperazine, a common motif in many biologically active compounds. The rigid bicyclic structure reduces the conformational flexibility inherent in the piperazine ring, which can lead to improved potency and selectivity for a given biological target.

IV. Experimental Protocols

General Procedure for Photochemical [2+2] Cycloaddition

Caution: Photochemical reactions should be carried out in appropriate apparatus with proper shielding from UV light.

  • In a quartz reaction vessel, dissolve the 1,4-dihydropyridine (1.0 eq.) and the alkene (1.5-2.0 eq.) in a suitable solvent (e.g., acetonitrile, acetone). The concentration of the reactants is typically in the range of 0.01-0.1 M.

  • If a photosensitizer is used, add it to the reaction mixture (typically 0.01-0.1 eq.).

  • Purge the solution with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen.

  • Irradiate the reaction mixture with a suitable light source (e.g., a high-pressure mercury lamp with a Pyrex filter for broad-spectrum UV, or a specific wavelength LED for visible-light-mediated reactions) while maintaining a constant temperature (e.g., using a cooling bath).

  • Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or NMR).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired diazabicyclo[4.2.0]octane derivative.

Representative Buchwald-Hartwig N-Arylation

Caution: Palladium catalysts and phosphine ligands are air- and moisture-sensitive. All manipulations should be carried out under an inert atmosphere.

  • To an oven-dried Schlenk tube, add the diazabicyclo[4.2.0]octane core (1.0 eq.), the aryl halide (1.1 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos, 2-10 mol%), and a base (e.g., Cs₂CO₃, K₃PO₄, 1.5-2.0 eq.).

  • Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon) three times.

  • Add a dry, degassed solvent (e.g., toluene, dioxane) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield the N-arylated diazabicyclo[4.2.0]octane.

V. Data Presentation

Table 1: Comparison of Synthetic Routes to the Diazabicyclo[4.2.0]octane Core

Synthetic RouteKey ReactionIsomer(s)AdvantagesDisadvantages
Photochemical Cycloaddition[2+2] Cycloaddition2-AzaConvergent, access to diverse substitution patternsMay require specialized equipment, potential for side reactions
Staudinger Cycloaddition[2+2] Cycloaddition1-Aza (β-lactam)Well-established, good for β-lactam synthesisLimited to imine and ketene precursors
Intramolecular CyclizationNucleophilic Substitution3,8-DiazaHigh stereocontrolMulti-step synthesis, may require protecting groups
Visible-Light Promoted Cycloaddition[2+2] Cycloaddition2-AzaMild conditions, high atom economySubstrate scope may be limited

VI. Visualizations

Diagram 1: General Synthetic Routes to the Diazabicyclo[4.2.0]octane Core

G cluster_0 Starting Materials cluster_1 Key Reactions cluster_2 Diazabicyclo[4.2.0]octane Core Dihydropyridine Dihydropyridine Photochemical_Cycloaddition Photochemical [2+2] Cycloaddition Dihydropyridine->Photochemical_Cycloaddition Alkene Alkene Alkene->Photochemical_Cycloaddition Imine Imine Staudinger_Cycloaddition Staudinger [2+2] Cycloaddition Imine->Staudinger_Cycloaddition Ketene Ketene Ketene->Staudinger_Cycloaddition Substituted_Piperidine Substituted_Piperidine Intramolecular_Cyclization Intramolecular Cyclization Substituted_Piperidine->Intramolecular_Cyclization Core Diazabicyclo[4.2.0]octane Core Photochemical_Cycloaddition->Core Staudinger_Cycloaddition->Core Intramolecular_Cyclization->Core

Caption: Key synthetic pathways to the diazabicyclo[4.2.0]octane core.

Diagram 2: Reactivity Profile of the Diazabicyclo[4.2.0]octane Core

G cluster_0 Reactivity Pathways cluster_1 Products of N-Functionalization cluster_2 Products of Ring-Opening Core Diazabicyclo[4.2.0]octane Core N_Functionalization N-Functionalization Core->N_Functionalization Electrophiles (R-X, Ar-X, RCOCl) Ring_Opening Ring-Opening Reactions Core->Ring_Opening Heat, Acid/Base, Mechanical Force N_Alkylated N-Alkylated/ N-Arylated Derivatives N_Functionalization->N_Alkylated N_Acylated N-Acylated Derivatives N_Functionalization->N_Acylated Functionalized_Monocycles Functionalized Piperidines/ Tetrahydropyridines Ring_Opening->Functionalized_Monocycles

Caption: Major reactivity pathways of the diazabicyclo[4.2.0]octane core.

VII. Conclusion

The diazabicyclo[4.2.0]octane core represents a valuable and versatile scaffold for the design and synthesis of novel therapeutic agents. Its unique conformational constraints and the presence of tunable nitrogen centers provide a rich platform for exploring chemical space and optimizing interactions with biological targets. A thorough understanding of its synthesis and reactivity, as outlined in this guide, is crucial for harnessing the full potential of this privileged heterocyclic system in drug discovery and development. As research in this area continues to evolve, we can anticipate the emergence of new synthetic methodologies and novel applications for this remarkable molecular architecture.

VIII. References

  • Frost, J. M., et al. (2006). Synthesis and Structure−Activity Relationships of 3,8-Diazabicyclo[4.2.0]octane Ligands, Potent Nicotinic Acetylcholine Receptor Agonists. Journal of Medicinal Chemistry, 49(26), 7843–7853. [Link][1][4][5]

  • PubMed. (2006). Synthesis and structure-activity relationships of 3,8-diazabicyclo[4.2.0]octane ligands, potent nicotinic acetylcholine receptor agonists. National Center for Biotechnology Information. [Link][2]

  • Frost, J. M., et al. (2006). Synthesis and Structure-Activity Relationships of 3,8-Diazabicyclo[4.2.0]octane Ligands, Potent Nicotinic Acetylcholine Receptor Agonists. Journal of Medicinal Chemistry, 49(26), 7843–7853. [Link][5]

  • Meanwell, N. A., & Loiseleur, O. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of Agricultural and Food Chemistry.

  • Campbell, M. M., & Johnson, G. (1975). Transformations of penicillins: novel ring-opening reactions of a penicillin-derived sulphimide. Journal of the Chemical Society, Perkin Transactions 1, 1212-1215. [Link][6][10]

  • Kim, K. H., et al. (2009). Quantitative Structure Activity Relationship Between Diazabicyclo[4.2.0]octanes Derivatives and Nicotinic Acetylcholine Receptor Agonists. The Korean Journal of Physiology & Pharmacology, 13(1), 55-59. [Link]

  • Frost, J. M., et al. (2006). Synthesis and Structure−Activity Relationships of 3,8-Diazabicyclo[4.2.0]octane Ligands, Potent Nicotinic Acetylcholine Receptor Agonists. Journal of Medicinal Chemistry, 49(26), 7843–7853. [Link][4]

  • Campbell, M. M., & Johnson, G. (1975). Transformations of penicillins: Novel ring-opening reactions of a penicillin-derived sulphimide. Journal of the Chemical Society, Perkin Transactions 1, (13), 1212-1215. [Link][10]

  • Ye, M., et al. (2009). 3D-QSAR and QSSR studies of 3,8-diazabicyclo[4.2.0]octane derivatives as neuronal nicotinic acetylcholine receptors by comparative molecular field analysis (CoMFA). Bioorganic & Medicinal Chemistry Letters, 19(1), 127-131.

  • Sijbesma, R. P., et al. (2013). Stress-Responsive Polymers Containing Cyclobutane Core Mechanophores: Reactivity and Mechanistic Insights. Journal of the American Chemical Society, 135(32), 11984–11991. [Link][8][9]

  • Deng, L., et al. (2012). 1,4-Diazabicyclo[2.2.2]octane-Mediated Ring Opening of 1-Acetylcyclopropanecarboxamides. Synlett, 23(10), 1515-1519.

  • Sijbesma, R. P., et al. (2013). Stress-Responsive Polymers Containing Cyclobutane Core Mechanophores: Reactivity and Mechanistic Insights. Journal of the American Chemical Society. [Link][8][9]

  • Scribd. (n.d.). Fused Cyclic Rings in Medicinal Chemistry-4. [Link]

  • Blumberg Institute. (2022). Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. [Link]

  • World Intellectual Property Organization. (2023). Certain 2,5-diazabicyclo[4.2.0]octanes as glp-1 receptor modulators. [3]

  • ResearchGate. (2012). Ring-opening reactions of 1,4-diazabicyclo[2.2.2]octane (DABCO) derived quaternary ammonium salts with phenols and related nucleophiles. [Link]

  • World Intellectual Property Organization. (2023). Certain 2,5-diazabicyclo[4.2.0]octanes as glp-1 receptor modulators.

  • Adembri, G., et al. (1992). 2-Azabicyclo[4.2.0]octane derivatives: stereoselective photochemical synthesis and chemical reactivity. Journal of the Chemical Society, Perkin Transactions 1, (15), 2033-2038. [Link]

  • Sci-Hub. (1992). 2-Azabicyclo[4.2.0]octane derivatives: stereoselective photochemical synthesis and chemical reactivity. [Link][7]

  • Malik, M. I., et al. (2017). N-Alkylated 1,4-Diazabicyclo[2.2.2]octane–Polyethylene Glycol Melt as Deep Eutectic Solvent for the Synthesis of Fisher Indoles and 1H-Tetrazoles. ACS Omega, 2(6), 2733–2742. [Link]

  • Bita, B. (2010). 1,4-Diazabicyclo[2.2.2]octane (DABCO) as a useful catalyst in organic synthesis. European Journal of Chemistry, 1(1), 54-60.

Sources

Methodological & Application

Synthesis of Potent Nicotinic Acetylcholine Receptor Agonists Using a cis-3-Boc-3,8-diazabicyclo[4.2.0]octane Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview and step-by-step protocols for the synthesis of novel nicotinic acetylcholine receptor (nAChR) agonists based on the versatile cis-3-Boc-3,8-diazabicyclo[4.2.0]octane scaffold. The methodologies described herein are grounded in established synthetic strategies and are intended to enable researchers to generate a library of potent nAChR ligands for further pharmacological evaluation.

Introduction: The Therapeutic Promise of nAChR Agonists

Nicotinic acetylcholine receptors (nAChRs) are a family of ligand-gated ion channels that are widely distributed throughout the central and peripheral nervous systems.[1] Their activation by the endogenous neurotransmitter acetylcholine, or by exogenous agonists like nicotine, modulates a wide array of physiological processes.[1] Consequently, nAChRs have emerged as significant therapeutic targets for a variety of pathological conditions.

Subtype-selective nAChR agonists have shown therapeutic potential in:

  • Pain management: Agonists targeting the α4β2 subtype have demonstrated potent analgesic effects in preclinical models.[2][3]

  • Cognitive disorders: Activation of α7 nAChRs is being explored for improving cognitive deficits in conditions such as Alzheimer's disease and schizophrenia.[4]

  • Smoking cessation: Partial agonists of α4β2 nAChRs can alleviate withdrawal symptoms and reduce the rewarding effects of nicotine.[5]

The 3,8-diazabicyclo[4.2.0]octane core has been identified as a privileged scaffold for the development of potent nAChR agonists, with numerous analogues exhibiting picomolar affinity for the human α4β2 receptor.[3][6] This guide focuses on the synthetic manipulation of this compound, a key starting material for accessing this promising class of compounds.

Synthetic Strategy: A Two-Step Approach to Novel Agonists

The synthesis of a diverse library of nAChR agonists from this compound is primarily achieved through a robust two-step synthetic sequence:

  • N-Arylation/Heteroarylation: Introduction of a substituted aryl or heteroaryl moiety at the N8 position of the bicyclic core. This is typically accomplished via a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.[7] This step is crucial for modulating the pharmacological profile of the final compound.

  • Boc Deprotection: Removal of the tert-butoxycarbonyl (Boc) protecting group from the N3 position to yield the free secondary amine. This is generally achieved under acidic conditions.[8] The resulting free amine is a key pharmacophoric element for interaction with the nAChR.

This synthetic approach offers a high degree of flexibility, allowing for the introduction of a wide range of substituents on the aryl/heteroaryl ring to explore structure-activity relationships (SAR).[3][6]

Diagram of the General Synthetic Workflow

G start This compound step1 N-Arylation/Heteroarylation (e.g., Buchwald-Hartwig Amination) start->step1 intermediate N8-Aryl-3-Boc-3,8-diazabicyclo[4.2.0]octane step1->intermediate step2 Boc Deprotection (Acidic Conditions) intermediate->step2 product Final nAChR Agonist (N8-Aryl-3,8-diazabicyclo[4.2.0]octane) step2->product

Caption: General two-step synthetic workflow.

Detailed Experimental Protocols

The following protocols provide a representative example for the synthesis of an N-heteroaryl substituted 3,8-diazabicyclo[4.2.0]octane nAChR agonist.

Materials and Reagents
Reagent/MaterialPurity/GradeSupplier
This compound≥95%Various
3-Bromopyridine≥98%Sigma-Aldrich
Palladium(II) acetate (Pd(OAc)₂)Catalyst gradeStrem Chemicals
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)≥97%Strem Chemicals
Sodium tert-butoxide (NaOt-Bu)≥97%Sigma-Aldrich
Anhydrous Toluene≥99.8%Acros Organics
Trifluoroacetic acid (TFA)≥99%Fisher Scientific
Dichloromethane (DCM)ACS gradeVWR
Ethyl acetate (EtOAc)ACS gradeVWR
Saturated sodium bicarbonate solution-Prepared in-house
Brine-Prepared in-house
Anhydrous sodium sulfate (Na₂SO₄)ACS gradeVWR
Silica gel230-400 meshSorbent Technologies
Protocol 1: N-Arylation via Buchwald-Hartwig Amination

This protocol describes the palladium-catalyzed coupling of this compound with 3-bromopyridine.

Reaction Scheme:

G cluster_0 Buchwald-Hartwig Amination start This compound + 3-Bromopyridine reagents Pd(OAc)₂, BINAP, NaOt-Bu, Toluene, 100 °C start->reagents product tert-Butyl 8-(pyridin-3-yl)-3,8-diazabicyclo[4.2.0]octane-3-carboxylate reagents->product

Caption: N-Arylation of the bicyclic core.

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add palladium(II) acetate (0.02 mmol, 1 eq), (±)-BINAP (0.03 mmol, 1.5 eq), and sodium tert-butoxide (2.8 mmol, 1.4 eq) under an inert atmosphere (e.g., argon or nitrogen).

  • Reagent Addition: Add this compound (2.0 mmol, 1.0 eq) and 3-bromopyridine (2.2 mmol, 1.1 eq) to the flask.

  • Solvent Addition: Add anhydrous, degassed toluene (10 mL) via syringe.

  • Reaction: Seal the flask and heat the mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium catalyst.

    • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: gradient of ethyl acetate in hexanes) to afford the desired tert-butyl 8-(pyridin-3-yl)-3,8-diazabicyclo[4.2.0]octane-3-carboxylate.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium(0) active catalyst, formed in situ, is sensitive to oxygen. An inert atmosphere is crucial to prevent catalyst degradation and ensure high reaction efficiency.

  • Ligand Choice: BINAP is a bulky, electron-rich phosphine ligand that facilitates both the oxidative addition of the aryl bromide to the palladium center and the subsequent reductive elimination to form the C-N bond.

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine, forming the palladium-amido intermediate which is key to the catalytic cycle.

Protocol 2: Boc Deprotection

This protocol describes the removal of the Boc protecting group under acidic conditions.

Reaction Scheme:

G cluster_1 Boc Deprotection start_deprotection tert-Butyl 8-(pyridin-3-yl)-3,8-diazabicyclo[4.2.0]octane-3-carboxylate reagents_deprotection TFA, DCM, rt start_deprotection->reagents_deprotection product_deprotection 8-(Pyridin-3-yl)-3,8-diazabicyclo[4.2.0]octane reagents_deprotection->product_deprotection

Caption: Final deprotection step.

Procedure:

  • Dissolution: Dissolve the purified tert-butyl 8-(pyridin-3-yl)-3,8-diazabicyclo[4.2.0]octane-3-carboxylate (1.0 mmol) in dichloromethane (5 mL) in a round-bottom flask.

  • Acid Addition: Slowly add trifluoroacetic acid (TFA, 5.0 mmol, 5.0 eq) to the solution at 0 °C (ice bath).

  • Reaction: Remove the ice bath and stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-3 hours, as evidenced by the disappearance of the starting material and the evolution of carbon dioxide.[8]

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

    • Dissolve the residue in a minimal amount of DCM and add saturated sodium bicarbonate solution to neutralize the excess acid.

    • Extract the aqueous layer with DCM (3 x 15 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, 8-(pyridin-3-yl)-3,8-diazabicyclo[4.2.0]octane.

  • Characterization: The final product can be further purified if necessary (e.g., by crystallization or chromatography) and should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Causality Behind Experimental Choices:

  • Acid: TFA is a strong acid that efficiently cleaves the acid-labile Boc group.[8][9] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation of the resulting carbamic acid.[8]

  • Solvent: Dichloromethane is a common solvent for Boc deprotections as it is relatively inert to acidic conditions and effectively solubilizes both the starting material and the product salt.

Safety Precautions

  • General Handling: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Reagents:

    • Palladium Catalysts and Phosphine Ligands: These can be toxic and air-sensitive. Handle under an inert atmosphere.

    • Sodium tert-butoxide: This is a corrosive and moisture-sensitive base. Avoid contact with skin and moisture.

    • Trifluoroacetic Acid (TFA): TFA is a strong, corrosive acid. Handle with extreme care, avoiding inhalation of vapors and contact with skin.

    • Solvents: Toluene and dichloromethane are flammable and have associated health risks. Use in a well-ventilated area away from ignition sources.

References

  • Frost, M. J., Bunnelle, H. W., Tietje, K. R., Anderson, D. J., Rueter, L. E., Curzon, P., ... & Meyer, M. D. (2006). Synthesis and structure-activity relationships of 3,8-diazabicyclo[4.2.0]octane ligands, potent nicotinic acetylcholine receptor agonists. Journal of Medicinal Chemistry, 49(26), 7843–7853. [Link]

  • Hogg, R. C., & Bertrand, D. (2004). Nicotinic acetylcholine receptors: from structure to function. Reviews of physiology, biochemistry and pharmacology, 151, 1-46.
  • Hashimoto, K. (2014). α7 Nicotinic receptor agonists: potential therapeutic drugs for treatment of cognitive impairments in schizophrenia and Alzheimer's disease. Current pharmaceutical design, 20(31), 5113–5121. [Link]

  • Decker, M. W., Meyer, M. D., & Sullivan, J. P. (1999). The therapeutic potential of neuronal nicotinic acetylcholine receptor agonists as novel analgesics. Biochemical pharmacology, 58(7), 977–983. [Link]

  • Kim, C. H., & Park, S. B. (2010). Quantitative structure activity relationship between diazabicyclo[4.2.0]octanes derivatives and nicotinic acetylcholine receptor agonists. Bulletin of the Korean Chemical Society, 31(11), 3323-3328. [Link]

  • Newhouse, P. A., Kellar, K. J., & Aisen, P. S. (2012). Nicotinic treatment for cognitive dysfunction. Current opinion in pharmacology, 12(1), 39–46.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Grokipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Wikipedia. (2024, January 12). Nicotinic acetylcholine receptor. [Link]

  • J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]

  • Tutka, P., & Zatoński, W. (2006). Nicotinic receptor partial agonists as novel compounds for the treatment of smoking cessation.
  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

Sources

The Strategic Application of cis-3-Boc-3,8-diazabicyclo[4.2.0]octane as a Scaffold for Novel Orexin Receptor Modulators

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the Orexin System with Conformationally-Restrained Scaffolds

The orexin system, comprising two G-protein coupled receptors (GPCRs), orexin-1 (OX1R) and orexin-2 (OX2R), and their endogenous neuropeptide ligands, orexin-A and orexin-B, is a critical regulator of sleep-wake cycles, appetite, and reward pathways.[1][2] The discovery that a deficiency in orexin signaling leads to narcolepsy has galvanized research into developing modulators of these receptors.[3] In particular, dual orexin receptor antagonists (DORAs) have emerged as a promising therapeutic strategy for the treatment of insomnia, with suvorexant being the first FDA-approved drug in this class.[4][5]

The design of effective orexin receptor modulators often hinges on the use of rigid scaffolds that can appropriately orient key pharmacophoric elements within the receptor binding pocket. The cis-3-Boc-3,8-diazabicyclo[4.2.0]octane scaffold has garnered significant interest in this context. Its conformationally restricted nature is hypothesized to reduce the entropic penalty upon binding, potentially leading to higher affinity and selectivity. This application note provides a comprehensive guide for researchers on the utilization of this scaffold in the synthesis and evaluation of novel orexin receptor modulators.

The Orexin Signaling Pathway: A Dual Receptor System

Orexin receptors are coupled to different G-proteins, leading to distinct downstream signaling cascades. OX1R couples exclusively to Gq, leading to the activation of phospholipase C (PLC), which in turn mobilizes intracellular calcium. OX2R can couple to both Gq and Gi/o, allowing it to modulate both intracellular calcium levels and cyclic AMP (cAMP) production. This differential signaling contributes to the distinct physiological roles of the two receptors.

orexin_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Orexin-A Orexin-A OX1R OX1R Orexin-A->OX1R High Affinity OX2R OX2R Orexin-A->OX2R High Affinity Orexin-B Orexin-B Orexin-B->OX1R Lower Affinity Orexin-B->OX2R High Affinity Gq Gq OX1R->Gq Activates OX2R->Gq Activates Gi_o Gi/o OX2R->Gi_o Activates PLC PLC Gq->PLC Activates AC Adenylyl Cyclase Gi_o->AC Inhibits Ca_mobilization Ca²⁺ Mobilization PLC->Ca_mobilization Leads to cAMP ↓ cAMP AC->cAMP

Caption: Orexin Receptor Signaling Pathways.

Synthetic Strategy: From Scaffold to Potent Modulator

The synthesis of orexin receptor modulators from the this compound scaffold typically involves a two-step sequence: initial functionalization of one nitrogen atom, followed by deprotection and functionalization of the second nitrogen. A key example from the literature is the synthesis of compound 80c , a potent dual orexin receptor antagonist.[6]

synthetic_workflow start cis-3-Boc-3,8-diazabicyclo [4.2.0]octane step1 N-Arylation (Buchwald-Hartwig) start->step1 intermediate1 Intermediate A (N-Arylated Scaffold) step1->intermediate1 step2 Boc Deprotection (TFA or HCl) intermediate1->step2 intermediate2 Intermediate B (Deprotected Amine) step2->intermediate2 step3 Amide Coupling (EDC/HOBt) intermediate2->step3 final_product Final Orexin Modulator (e.g., Compound 80c) step3->final_product

Caption: General Synthetic Workflow.

Protocol 1: N-Arylation of this compound

This protocol describes a plausible Buchwald-Hartwig amination for the coupling of the scaffold with a heteroaryl chloride, such as 2-chloro-6,7-difluoroquinoxaline.

Materials:

  • This compound

  • 2-chloro-6,7-difluoroquinoxaline

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 eq), 2-chloro-6,7-difluoroquinoxaline (1.1 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.5 eq).

  • Add anhydrous toluene to the flask via syringe.

  • Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the N-arylated intermediate.

Protocol 2: Amide Coupling to Afford the Final Modulator

This protocol details the deprotection of the Boc group followed by an EDC/HOBt mediated amide coupling with a suitable carboxylic acid, for instance, 4-methyl-[1,1'-biphenyl]-2-carboxylic acid.

Materials:

  • N-arylated intermediate from Protocol 1

  • Trifluoroacetic acid (TFA) or 4M HCl in dioxane

  • Dichloromethane (DCM)

  • 4-methyl-[1,1'-biphenyl]-2-carboxylic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Boc Deprotection:

    • Dissolve the N-arylated intermediate (1.0 eq) in DCM.

    • Add TFA (10 eq) or 4M HCl in dioxane (excess) and stir at room temperature for 1-2 hours.

    • Monitor the deprotection by TLC or LC-MS.

    • Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene to remove residual acid. The resulting amine salt is often used directly in the next step.

  • Amide Coupling:

    • To a solution of 4-methyl-[1,1'-biphenyl]-2-carboxylic acid (1.1 eq) in anhydrous DMF, add EDC (1.2 eq) and HOBt (1.2 eq). Stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

    • Add a solution of the deprotected amine salt (1.0 eq) and DIPEA (3.0 eq) in DMF to the activated acid mixture.

    • Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

    • Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or preparative HPLC to obtain the final orexin receptor modulator.

Biological Evaluation: Characterizing Receptor Affinity and Function

A critical step in the drug discovery cascade is the thorough biological characterization of the synthesized compounds. This involves determining their binding affinity for the orexin receptors and assessing their functional activity as either agonists or antagonists.

Protocol 3: Orexin Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for OX1R and OX2R using a radiolabeled ligand.

Materials:

  • Membrane preparations from HEK293 or CHO cells stably expressing human OX1R or OX2R.

  • [¹²⁵I]-Orexin-A (Radioligand)

  • Test compounds

  • Assay Buffer: 25 mM HEPES, 2.5 mM MgCl₂, 2.5 mM CaCl₂, 0.5 mM EDTA, and 0.025% Bacitracin, pH 7.4.[7]

  • Non-specific binding control: A high concentration (e.g., 1 µM) of a known non-radiolabeled orexin antagonist (e.g., suvorexant).

  • 96-well plates

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 96-well plate, add assay buffer, membrane preparation (typically 5-10 µg of protein per well), and the test compound at various concentrations.

  • For total binding wells, add assay buffer instead of the test compound. For non-specific binding wells, add the non-specific binding control.

  • Initiate the binding reaction by adding [¹²⁵I]-Orexin-A at a final concentration close to its Kd (e.g., 0.1 nM).[7]

  • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer.

  • Quantify the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.

  • Convert the IC₅₀ value to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 4: Intracellular Calcium Mobilization Assay (FLIPR)

This functional assay measures the ability of a compound to act as an antagonist by inhibiting the increase in intracellular calcium induced by an orexin agonist.

Materials:

  • HEK293 or CHO cells stably expressing human OX1R or OX2R.

  • Cell culture medium

  • Fluo-4 AM or a similar calcium-sensitive fluorescent dye.

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Orexin-A (agonist)

  • Test compounds (antagonists)

  • A fluorescence imaging plate reader (FLIPR) or equivalent instrument.

Procedure:

  • Seed the cells in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.

  • Prepare the dye-loading solution by dissolving Fluo-4 AM in assay buffer containing probenecid (to prevent dye extrusion).

  • Remove the culture medium from the cells and add the dye-loading solution. Incubate for 1 hour at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • Prepare a plate with serial dilutions of the test compounds (antagonists).

  • Place the cell plate in the FLIPR instrument. Add the test compounds and incubate for a predetermined time (e.g., 15-30 minutes).

  • Initiate the assay by adding a pre-determined concentration of orexin-A (typically the EC₈₀) and monitor the fluorescence signal over time.

  • The increase in fluorescence corresponds to the increase in intracellular calcium.

  • Determine the IC₅₀ of the antagonist by plotting the inhibition of the orexin-A response against the concentration of the test compound.

Structure-Activity Relationship (SAR) and Data Presentation

Systematic modification of the substituents on the cis-3,8-diazabicyclo[4.2.0]octane scaffold allows for the exploration of the structure-activity relationship (SAR). The data obtained from the biological assays should be tabulated to facilitate the identification of key structural features that contribute to potency and selectivity.

Table 1: Representative SAR Data for cis-3,8-diazabicyclo[4.2.0]octane Analogs

CompoundR¹ (on Quinoxaline)R² (on Biphenyl)OX1R Ki (nM)OX2R Ki (nM)
80c 6,7-di-Fluoro4-Methyl1.20.9
Analog 1H4-Methyl25.418.7
Analog 26,7-di-FluoroH5.64.3
Analog 36,7-di-Chloro4-Methyl3.12.5

Note: Data for analogs 1-3 are hypothetical and for illustrative purposes to demonstrate SAR principles. Data for 80c is from literature.[6]

In Vitro ADME/Tox Profiling: A Gateway to In Vivo Studies

Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicities, is crucial for its progression towards in vivo studies.

adme_workflow lead_compound Lead Orexin Modulator adme_screening In Vitro ADME/Tox Screening lead_compound->adme_screening met_stability Metabolic Stability (Liver Microsomes) adme_screening->met_stability permeability Permeability (Caco-2 Assay) adme_screening->permeability herg Cardiotoxicity (hERG Assay) adme_screening->herg decision Go/No-Go Decision met_stability->decision permeability->decision herg->decision in_vivo In Vivo Studies decision->in_vivo Go

Caption: In Vitro ADME/Tox Workflow.

Key In Vitro ADME/Tox Assays:
  • Metabolic Stability: Incubating the compound with liver microsomes and an NADPH regenerating system allows for the determination of its intrinsic clearance. This provides an early indication of its metabolic fate in vivo.

  • Permeability (Caco-2 Assay): The Caco-2 cell monolayer is a well-established in vitro model of the human intestinal epithelium. This assay is used to predict oral absorption and can also provide insights into blood-brain barrier penetration.

  • hERG Assay: Inhibition of the hERG potassium channel can lead to cardiac arrhythmias. An early assessment of a compound's hERG liability is a critical safety screen.

Conclusion

The this compound scaffold represents a valuable starting point for the development of novel orexin receptor modulators. Its rigid structure provides a solid foundation for the precise positioning of pharmacophoric groups, enabling the generation of potent and selective compounds. The protocols and workflows detailed in this application note offer a comprehensive framework for the synthesis, biological evaluation, and preclinical profiling of orexin modulators based on this promising scaffold. By integrating these methodologies, researchers can efficiently advance their drug discovery programs targeting the orexin system.

References

  • Sakurai, T. (2007). The neural circuit of orexin (hypocretin): maintaining sleep and wakefulness. Nature Reviews Neuroscience, 8(3), 171–181. [Link]

  • Gotter, A. L., Webber, A. L., Coleman, P. J., Renger, J. J., & Winrow, C. J. (2012). International Union of Basic and Clinical Pharmacology. LXXXVI. Orexin receptor function, nomenclature and pharmacology. Pharmacological reviews, 64(3), 389–420. [Link]

  • Chemelli, R. M., Willie, J. T., Sinton, C. M., Elmquist, J. K., Scammell, T., Lee, C., ... & Yanagisawa, M. (1999). Narcolepsy in orexin knockout mice: molecular genetics of sleep regulation. Cell, 98(4), 437-451. [Link]

  • Winrow, C. J., & Renger, J. J. (2014). Discovery and development of orexin receptor antagonists as therapeutics for insomnia. British journal of pharmacology, 171(2), 283–293. [Link]

  • Eurofins. (n.d.). Orexin OX1 (HCRT1) Receptor Binding. [Link]

  • Molecular Devices. (n.d.). FLIPR Calcium 6 Assay Kit Guide. [Link]

  • Heidmann, B., Gatfield, J., Roch, C., Brotschi, C., Williams, J. T., Bolli, M. H., ... & Boss, C. (2016). Discovery of Highly Potent Dual Orexin Receptor Antagonists via a Scaffold-Hopping Approach. ChemMedChem, 11(19), 2132–2146. [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. [Link]

  • Charles River. (n.d.). In Vitro ADME Assays and Services. [Link]

  • Roecker, A. J., & Coleman, P. J. (2016). Discovery and Chemical Development of Suvorexant - A Dual Orexin Antagonist for Sleep Disorder. ACS medicinal chemistry letters, 7(12), 1145–1149. [Link]

Sources

The Strategic Incorporation of cis-3-Boc-3,8-diazabicyclo[4.2.0]octane in the Synthesis of Novel GLP-1 Receptor Modulators

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Orally Bioavailable GLP-1 Receptor Agonists

The glucagon-like peptide-1 (GLP-1) receptor is a well-established therapeutic target for the treatment of type 2 diabetes and obesity.[1] Activation of the GLP-1 receptor stimulates glucose-dependent insulin secretion, suppresses glucagon release, slows gastric emptying, and promotes satiety.[2] While peptide-based GLP-1 receptor agonists have demonstrated significant clinical success, their injectable route of administration limits patient compliance and accessibility.[3] This has spurred extensive research into the discovery of small-molecule, orally bioavailable GLP-1 receptor modulators. A key challenge in this endeavor is the design of scaffolds that can mimic the complex interactions of the native peptide ligand with the receptor.

Recent advancements in medicinal chemistry have identified the diazabicyclo[4.2.0]octane scaffold as a promising structural motif for the development of potent and selective GLP-1 receptor modulators.[4][5] Specifically, the cis-3-Boc-3,8-diazabicyclo[4.2.0]octane serves as a crucial, conformationally constrained building block in the synthesis of these novel therapeutic candidates. Its rigid, bicyclic structure is hypothesized to orient appended pharmacophoric groups in a favorable conformation for binding to the GLP-1 receptor, thereby enhancing potency and selectivity. This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of next-generation GLP-1 receptor modulators.

Rationale for Employing the Diazabicyclo[4.2.0]octane Scaffold

The selection of the diazabicyclo[4.2.0]octane core is a strategic choice driven by several key principles of medicinal chemistry. The constrained nature of this bicyclic diamine reduces the conformational flexibility of the molecule.[6] This pre-organization into a bioactive conformation can lead to a more favorable entropic profile upon binding to the receptor, resulting in higher affinity. Furthermore, the stereochemistry of the cis-fused ring system provides a defined three-dimensional arrangement of the nitrogen atoms and their substituents, which is crucial for precise interactions with the amino acid residues of the GLP-1 receptor binding pocket.

The synthesis of GLP-1 receptor modulators incorporating this scaffold typically involves a modular approach, where the diazabicyclo[4.2.0]octane core is functionalized at its two nitrogen atoms with different chemical moieties. The tert-butyloxycarbonyl (Boc) protecting group on one of the nitrogens of this compound allows for selective functionalization of the unprotected nitrogen, followed by deprotection and subsequent reaction at the second nitrogen. This enables the systematic exploration of the structure-activity relationship (SAR) by varying the substituents at both positions to optimize potency, selectivity, and pharmacokinetic properties.

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized in the synthesis of GLP-1 receptor modulators, based on the general synthetic strategies outlined in recent patent literature.[7] Researchers should adapt and optimize these procedures based on the specific target molecule and available laboratory equipment.

Protocol 1: N-Alkylation of this compound with a Heteroarylmethyl Halide

This protocol describes the initial functionalization of the unprotected secondary amine of the bicyclic scaffold.

Workflow:

Caption: Workflow for N-alkylation of the bicyclic scaffold.

Materials:

ReagentCAS NumberMolecular WeightSupplier
This compound370881-06-4212.29Sigma-Aldrich
2-(Bromomethyl)-5-chloropyridine73466-02-1206.47Combi-Blocks
Potassium Carbonate (K₂CO₃)584-08-7138.21Fisher
N,N-Dimethylformamide (DMF), anhydrous68-12-273.09Acros
Ethyl Acetate (EtOAc)141-78-688.11VWR
Saturated aqueous sodium bicarbonate (NaHCO₃)N/AN/ALab-prepared
BrineN/AN/ALab-prepared
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37J.T. Baker
Silica Gel (230-400 mesh)112926-00-8N/ASorbent Tech.

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (2.0 eq).

  • To this suspension, add a solution of the heteroarylmethyl halide (e.g., 2-(bromomethyl)-5-chloropyridine, 1.1 eq) in DMF dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x volume of aqueous phase).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Boc Deprotection

This protocol outlines the removal of the Boc protecting group to liberate the second secondary amine for further functionalization.

Workflow:

Caption: Workflow for the Boc deprotection of the bicyclic intermediate.

Materials:

ReagentCAS NumberMolecular WeightSupplier
N-alkylated Boc-protected intermediateN/AN/ASynthesized
Trifluoroacetic Acid (TFA)76-05-1114.02Oakwood
Dichloromethane (DCM)75-09-284.93Fisher
4M HCl in 1,4-DioxaneN/AN/ASigma-Aldrich
Saturated aqueous sodium bicarbonate (NaHCO₃)N/AN/ALab-prepared
Toluene108-88-392.14VWR

Procedure:

  • Dissolve the N-alkylated Boc-protected intermediate (1.0 eq) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA, 10-20 eq) or a solution of 4M HCl in 1,4-dioxane (5-10 eq) to the solution at room temperature.

  • Stir the reaction mixture for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.[8]

  • Concentrate the reaction mixture under reduced pressure.

  • (Optional) Add toluene and co-evaporate under reduced pressure to remove residual acid.

  • Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution until the aqueous layer is basic.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the deprotected diamine, which can often be used in the next step without further purification.

Protocol 3: Reductive Amination with a Heteroaromatic Aldehyde

This protocol describes the functionalization of the newly deprotected secondary amine via reductive amination.

Workflow:

Sources

Application Note & Protocol: Selective N8-Alkylation of cis-3-Boc-3,8-diazabicyclo[4.2.0]octane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 3,8-Diazabicyclo[4.2.0]octane Scaffold

The 3,8-diazabicyclo[4.2.0]octane core is a privileged heterocyclic scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure provides a unique conformational constraint that is highly valuable for optimizing ligand-receptor interactions. Notably, derivatives of this scaffold have been identified as potent neuronal nicotinic acetylcholine receptor (nAChR) agonists, with some analogs exhibiting picomolar affinity and demonstrating significant analgesic efficacy in preclinical models.[1] The development of novel therapeutics often requires the systematic modification of such core structures to fine-tune their pharmacological properties.

This application note provides a detailed guide for the selective N-alkylation of cis-3-Boc-3,8-diazabicyclo[4.2.0]octane, a key intermediate in the synthesis of these bioactive molecules.[1] The presence of the tert-butoxycarbonyl (Boc) protecting group on the N3 nitrogen effectively deactivates it, enabling chemoselective functionalization at the more nucleophilic N8 position. We will detail two robust and widely applicable methods: Direct Alkylation via Nucleophilic Substitution and Reductive Amination .

This document is intended for researchers, chemists, and drug development professionals seeking reliable and well-rationalized protocols for the synthesis of N8-substituted bicyclic diamines.

Principle of Chemoselective Alkylation

The core challenge in functionalizing 3,8-diazabicyclo[4.2.0]octane is the presence of two secondary amine nitrogens (N3 and N8). To achieve regioselective alkylation, a protecting group strategy is essential. The Boc group at the N3 position serves two critical functions:

  • Electronic Deactivation: The electron-withdrawing nature of the carbamate carbonyl group reduces the nucleophilicity of the N3 nitrogen.

  • Steric Hindrance: The bulky tert-butyl group physically obstructs the approach of electrophiles to the N3 position.

Consequently, the N8 nitrogen remains a more accessible and reactive nucleophile, directing alkylation to this site. The Boc group is also advantageous due to its general stability to basic and nucleophilic conditions used in alkylation, while being readily removable under acidic conditions post-alkylation.[2]

Methodology I: Direct Alkylation with Alkyl Halides

Direct alkylation is a straightforward and common method for forming C-N bonds. The reaction proceeds via a classical SN2 mechanism where the nucleophilic N8 amine attacks an electrophilic alkyl halide (or sulfonate). A non-nucleophilic base is required to neutralize the hydrogen halide generated during the reaction, preventing the protonation and deactivation of the starting amine.

Causality Behind Component Selection:

  • Alkylating Agent: Primary and secondary alkyl halides (iodides and bromides are more reactive than chlorides) or sulfonates (tosylates, mesylates) are effective.

  • Base: A mild, non-nucleophilic base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or a hindered organic base like N,N-diisopropylethylamine (DIPEA) is crucial. Stronger bases like sodium hydride (NaH) can also be used, particularly in aprotic solvents like THF, and have been shown to favor N-1 alkylation in similar heterocyclic systems.[3] The base prevents the formation of the ammonium salt, which would halt the reaction.

  • Solvent: Polar aprotic solvents like acetonitrile (ACN), N,N-dimethylformamide (DMF), or tetrahydrofuran (THF) are ideal as they can solvate the cation of the base while not interfering with the nucleophilicity of the amine.

General Protocol: N8-Alkylation using an Alkyl Bromide

This protocol is a representative procedure adapted from standard practices for N-alkylation of secondary amines.

Workflow Diagram: Direct Alkylation

sub Substrate (cis-3-Boc-3,8-DB[4.2.0]O) reagents Add Solvent (ACN) Add Base (K₂CO₃) Add Alkyl Halide sub->reagents reaction Heat Reaction (e.g., 60-80 °C) Monitor by TLC/LC-MS reagents->reaction workup Cool to RT Filter Solids Concentrate Filtrate reaction->workup purify Purification (Silica Gel Chromatography) workup->purify product Isolated N8-Alkyl Product purify->product Amine N8-H Amine Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal Aldehyde Aldehyde (R-CHO) Aldehyde->Hemiaminal Iminium Iminium Ion Hemiaminal->Iminium - H₂O (AcOH cat.) Product N8-Alkyl Product Iminium->Product Reducer [NaBH(OAc)₃] Reducer->Iminium

Sources

Application Note: High-Throughput Derivatization of cis-3-Boc-3,8-diazabicyclo[4.2.0]octane for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

The imperative in modern drug discovery is the rapid exploration of novel chemical space to identify and optimize lead compounds.[1] This necessitates the use of versatile, three-dimensional scaffolds that can be readily elaborated into diverse compound libraries. Bicyclic diamines are increasingly recognized as privileged structures in medicinal chemistry, often imparting favorable physicochemical properties such as improved solubility and metabolic stability compared to traditional aromatic scaffolds.[2][3] The cis-3-Boc-3,8-diazabicyclo[4.2.0]octane core is an exemplary scaffold in this class. Its conformationally rigid, sp³-rich framework provides a well-defined vectoral projection of substituents into chemical space, while the orthogonal protecting group strategy allows for selective functionalization.

This application note provides a comprehensive guide for the integration of this compound into parallel synthesis workflows. We present two robust, field-proven protocols for high-throughput library generation: (1) Amide Bond Formation and (2) Reductive Amination . These methods leverage the differential reactivity of the scaffold's secondary amines, with the N8 position readily available for derivatization while the N3 position is masked by a tert-butyloxycarbonyl (Boc) group. The protocols are designed for a standard 96-well plate format and include guidance on in-process controls, purification, and final library quality assessment, ensuring a trustworthy and efficient discovery workflow.

The this compound Scaffold: Properties and Rationale for Use

The utility of this scaffold is rooted in its distinct structural and chemical properties. The fused cyclobutane-piperazine ring system creates a rigid structure that reduces the entropic penalty upon binding to a biological target. The mono-Boc protection is critical for controlled, parallel synthesis; it deactivates the N3 amine, directing all derivatization to the more nucleophilic N8 position. This strategic protection avoids statistical mixtures and purification challenges common with unprotected diamines.

Table 1: Physicochemical Properties of the Scaffold

PropertyValueData Source
IUPAC Name tert-butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-3-carboxylatePubChem[4]
CAS Number 370882-99-8PubChem[4]
Molecular Formula C₁₁H₂₀N₂O₂PubChem[4]
Molecular Weight 212.29 g/mol PubChem[4]
Topological Polar Surface Area 41.6 ŲPubChem[4]
XLogP3 0.9PubChem[4]

The Boc group can be efficiently removed under acidic conditions (e.g., with trifluoroacetic acid), revealing the N3 amine for subsequent diversification, enabling the creation of complex, multi-substituted libraries from a common intermediate.

General Workflow for Parallel Library Synthesis

The successful generation of a high-quality compound library from the diazabicyclooctane scaffold follows a systematic, multi-step process. This workflow is designed to be robust, scalable, and amenable to automation, ensuring reproducibility and high fidelity from design to validation.

Parallel_Synthesis_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Synthesis cluster_2 Phase 3: Purification & QC cluster_3 Phase 4: Final Library Scaffold Scaffold Stock (cis-3-Boc-3,8-DBCO) BuildingBlocks Building Block Plates (Acids / Aldehydes) Dispense Robotic Dispensing (to 96-well plate) Scaffold->Dispense Reagents Reagent Stocks (Coupling Agents, etc.) BuildingBlocks->Dispense Reagents->Dispense React Reaction Incubation (Heating / Shaking) Dispense->React Workup Parallel Work-up (e.g., SPE) React->Workup Purify Parallel Purification (Mass-directed HPLC) Workup->Purify QC Library QC (LC-MS Analysis) Purify->QC Plate Final Compound Plate (DMSO Stocks) QC->Plate Data Data Archiving (LIMS)

Figure 1: General workflow for parallel library synthesis.

Protocol 1: Parallel Amide Bond Formation

This protocol describes the coupling of this compound with a diverse set of carboxylic acids using HATU as the coupling agent. HATU is chosen for its high efficiency, rapid reaction times, and low rate of epimerization, which is critical for maintaining stereochemical integrity.

Rationale & Causality

Amide bond formation is a cornerstone of medicinal chemistry. The choice of a uronium-based coupling agent like HATU, in combination with a non-nucleophilic base such as diisopropylethylamine (DIPEA), provides a reliable method for activating carboxylic acids towards nucleophilic attack by the scaffold's N8 amine. This system is robust across a wide range of electronic and steric demands from the carboxylic acid input, making it ideal for creating diverse libraries. Dichloromethane (DCM) is selected as the solvent for its ability to dissolve a wide range of reactants and its low boiling point, which facilitates solvent removal post-reaction.

Reagents & Materials

Table 2: Reagents for Parallel Amide Coupling

ReagentCAS #MW ( g/mol )RoleStock Solution
This compound370882-99-8212.29Scaffold0.2 M in DCM
Carboxylic Acids (Library)VariousVariousBuilding Block0.22 M in DCM
HATU148893-10-1380.23Coupling Agent0.22 M in DCM
DIPEA7087-68-5129.24Base0.6 M in DCM
Dichloromethane (DCM)75-09-284.93SolventN/A
Step-by-Step Protocol (96-well format)
  • Preparation of Carboxylic Acid Plate: To each well of a 96-well reaction block, add 110 µL of the appropriate 0.22 M carboxylic acid stock solution (24.2 µmol, 1.1 eq). This constitutes your "Building Block Plate".

  • Activation: To the Building Block Plate, add 110 µL of the 0.22 M HATU stock solution (24.2 µmol, 1.1 eq) to each well. Add 66 µL of the 0.6 M DIPEA stock solution (39.6 µmol, 1.8 eq). Seal the plate and agitate on an orbital shaker for 15 minutes at room temperature to pre-activate the acids.

  • Scaffold Addition: Add 110 µL of the 0.2 M scaffold stock solution (22 µmol, 1.0 eq) to each well of the activated Building Block Plate.

  • Reaction: Seal the reaction block securely. Place it on an orbital shaker and agitate at room temperature for 16 hours. Self-Validation Step: After 2-4 hours, a test well can be sampled and analyzed by LC-MS to confirm reaction progression.

  • Work-up: Unseal the plate and place it in a centrifugal evaporator to remove the DCM. Reconstitute each well in 1 mL of DMSO.

  • Purification: Purify the library using mass-directed preparative HPLC. This technique isolates the product with the target molecular weight, ensuring high purity of the final compounds.

  • Quality Control & Plating: Analyze each purified sample by analytical LC-MS to confirm identity and determine purity (>95% is a common target). Prepare final library plates by dispensing the purified DMSO solutions to a desired concentration (e.g., 10 mM).

Protocol 2: Parallel Reductive Amination

Reductive amination is a highly versatile C-N bond-forming reaction that couples the scaffold with a library of aldehydes or ketones. This protocol uses sodium triacetoxyborohydride (STAB), a mild and selective reducing agent that is compatible with a wide range of functional groups.[5]

Rationale & Causality

This two-step, one-pot reaction begins with the formation of an intermediate iminium ion between the scaffold's N8 amine and the carbonyl compound. STAB is the reducing agent of choice because it is less basic and more selective than other hydrides like sodium borohydride, reducing the risk of side reactions such as carbonyl reduction.[5] Its mild nature obviates the need for strict pH control. Dichloroethane (DCE) is often used as it is an excellent solvent for both the iminium formation and the subsequent reduction step. The addition of acetic acid can catalyze the iminium ion formation, accelerating the reaction rate.

Reductive_Amination Scaffold Scaffold (N8-H) Iminium Iminium Ion Scaffold->Iminium + H+ (cat.) - H2O Aldehyde Aldehyde (R-CHO) Aldehyde->Iminium + H+ (cat.) - H2O Product Product (N8-CH2R) Iminium->Product Reduction STAB NaBH(OAc)3 STAB->Product Reduction

Figure 2: Key steps in the reductive amination reaction.

Reagents & Materials

Table 3: Reagents for Parallel Reductive Amination

ReagentCAS #MW ( g/mol )RoleStock Solution
This compound370882-99-8212.29Scaffold0.2 M in DCE
Aldehydes (Library)VariousVariousBuilding Block0.24 M in DCE
Sodium Triacetoxyborohydride (STAB)56553-60-7211.94Reducing AgentSolid Dispense
Acetic Acid64-19-760.05Catalyst1.0 M in DCE
Dichloroethane (DCE)107-06-298.96SolventN/A
Step-by-Step Protocol (96-well format)
  • Reagent Dispensing: To each well of a 96-well reaction block, add 100 µL of the 0.2 M scaffold stock solution (20 µmol, 1.0 eq).

  • Building Block Addition: Add 100 µL of the appropriate 0.24 M aldehyde stock solution (24 µmol, 1.2 eq) to each well.

  • Catalyst Addition: Add 20 µL of the 1.0 M acetic acid stock solution (20 µmol, 1.0 eq). Seal the plate and agitate for 30 minutes at room temperature to facilitate iminium ion formation.

  • Reduction: Unseal the plate and add ~64 mg of STAB (300 µmol, 1.5 eq) to each well using a solid dispensing system. Caution: Handle STAB in a dry environment as it is moisture-sensitive.

  • Reaction: Reseal the plate securely and agitate on an orbital shaker at room temperature for 18 hours.

  • Work-up & Purification: Quench the reaction by adding 500 µL of saturated aqueous sodium bicarbonate solution to each well. Extract with 1 mL of DCM. Separate the organic layer using a liquid handler or by centrifugation and aspiration. Evaporate the solvent.

  • Final Steps: Reconstitute the crude product in DMSO and proceed with mass-directed preparative HPLC purification and QC as described in Protocol 1 (Section 4.3, steps 6-7).

Representative Library Data

To validate the protocols, a small, representative library can be synthesized. The results should be tabulated to provide a clear overview of the success and purity of the reactions across the plate.

Table 4: Example QC Data for a Reductive Amination Sub-Library

Well IDAldehyde InputExpected Mass [M+H]⁺Observed Mass [M+H]⁺Purity by UV @214nm (%)
A14-Fluorobenzaldehyde321.19321.298
A22-Naphthaldehyde367.23367.296
A3Cyclohexanecarboxaldehyde323.28323.399
A43-Pyridinecarboxaldehyde318.20318.297

Conclusion

The this compound scaffold is a powerful building block for constructing diverse, sp³-rich compound libraries. Its unique conformational constraints and amenability to orthogonally protected chemical strategies make it highly valuable for modern drug discovery campaigns. The detailed protocols for parallel amide coupling and reductive amination provided herein are robust, scalable, and designed with in-process validation steps to ensure high-fidelity library synthesis. By implementing these methods, research organizations can significantly accelerate the exploration of this valuable chemical space, enhancing the probability of discovering novel therapeutic agents.

References

  • Crespo Monteiro, M., Vale, J. R., & Siopa, F. (2024). 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. Organic & Biomolecular Chemistry. (Source: RSC Publishing) [URL: https://pubs.rsc.org/en/content/articlelanding/2024/ob/d4ob00199k]
  • Maia, Z. et al. (2022). Exploring bicyclic diamines as drug scaffolds. DMCCB 22. (Source: Department of Chemistry and Biochemistry, University of Bern) [URL: https://www.dcb.unibe.ch/unibe/portal/fak_naturwis/d_dcb/c_cs/content/e39603/e39609/e39610/e979116/poster_maia_ger.pdf]
  • Guarna, A. et al. Design, Synthesis, and Applications of 3-Aza-6,8-Dioxabicyclo[3.2.1]Octane-Based Scaffolds for Peptidomimetic Chemistry. (Source: ResearchGate, Request PDF) [URL: https://www.researchgate.net/publication/262703816_Design_Synthesis_and_Applications_of_3-Aza-68-Dioxabicyclo321Octane-Based_Scaffolds_for_Peptidomimetic_Chemistry]
  • Knowles, R. R. et al. Supporting Information for Visible Light-Mediated, Diastereoselective Epimerization of Exocyclic Amines. (Source: ACS Publications) [URL: https://pubs.acs.org/doi/suppl/10.1021/jacs.7b08498/suppl_file/ja7b08498_si_001.pdf]
  • Kazmaier, U. (2006). Synthesis of 1,4-Diazabicyclo[X.Y.O]alkanes: Scaffolds of Dipeptide Mimetics and Proline-Derived Natural Products. (Source: ResearchGate, Request PDF) [URL: https://www.researchgate.
  • Ouchakour, L. et al. Application of reductive amination for the stereocontrolled synthesis of functionalized azaheterocycles. (Source: ARKIVOC) [URL: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2012/ix/31-39]
  • Hindle, A. L. J. (2023). Enecarbamates as Platforms for the Synthesis of Diverse Polycyclic Scaffolds. (Source: White Rose eTheses Online) [URL: https://etheses.whiterose.ac.uk/33425/]
  • Wetzel, S. (2016). High-Throughput Synthesis of Diverse Compound Collections for Lead Discovery and Optimization. Handbook of Experimental Pharmacology, 232, 73-89. (Source: PubMed) [URL: https://pubmed.ncbi.nlm.nih.gov/26563172/]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 16099092, this compound. (Source: PubChem) [URL: https://pubchem.ncbi.nlm.nih.gov/compound/cis-3-Boc-3_8-diazabicyclo_4_2_0_octane]
  • Actelion Pharmaceuticals Ltd. (2012). 3,8-DIAZA-BICYCLO[4.2.0]OCT-3-YL AMIDES. WIPO Patent WO/2012/085857. (Source: WIPO Patentscope) [URL: https://patentscope.wipo.int/search/en/detail.jsf?docId=WO2012085857]
  • Actelion Pharmaceuticals Ltd. (2012). 3,8-DIAZA-BICYCLO[4.2.0]OCT-8-YL AMIDES. WIPO Patent WO/2012/085852. (Source: WIPO Patentscope) [URL: https://patentscope.wipo.int/search/en/detail.jsf?docId=WO2012085852]

Sources

stereoselective synthesis of cis-3-Boc-3,8-diazabicyclo[4.2.0]octane derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Stereoselective Synthesis of cis-3-Boc-3,8-diazabicyclo[4.2.0]octane Derivatives

Authored by: A Senior Application Scientist

Introduction: The Significance of the Diazabicyclo[4.2.0]octane Core

The 3,8-diazabicyclo[4.2.0]octane framework is a privileged scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure makes it an ideal building block for creating potent and selective ligands for various biological targets. Notably, derivatives of this core have been identified as exceptionally potent agonists for neuronal nicotinic acetylcholine receptors (nAChRs), showing promise in the development of novel analgesics for persistent pain.[1][2] The specific stereochemistry of the bicyclic system, particularly the cis-fusion of the cyclobutane and piperidine rings, is critical for achieving high-affinity binding and desired pharmacological activity.

However, the construction of this strained, fused-ring system with precise stereocontrol presents a significant synthetic challenge. This guide provides a detailed examination of the principles and a robust protocol for the stereoselective synthesis of this compound, a key intermediate for drug development programs. The strategy hinges on a powerful photochemical [2+2] cycloaddition to forge the core structure.

Part 1: Mechanistic Underpinnings – The Power of Light in Synthesis

The formation of a four-membered ring via the combination of two alkene moieties is known as a [2+2] cycloaddition. Under thermal conditions, this reaction is symmetry-forbidden according to the Woodward-Hoffmann rules, as the Highest Occupied Molecular Orbital (HOMO) of one alkene and the Lowest Unoccupied Molecular Orbital (LUMO) of the other do not have matching symmetry for a concerted, suprafacial approach.[3]

Photochemical excitation, however, changes the electronic configuration and orbital symmetry. Upon absorption of UV light, an electron in the HOMO of one alkene is promoted to the LUMO. This excited-state molecule can then interact in a symmetry-allowed fashion with the LUMO of a ground-state alkene, enabling the cycloaddition to proceed smoothly.[4] This photochemical approach is not only efficient for forming strained cyclobutane rings but is also highly stereospecific, making it an invaluable tool in complex molecule synthesis.[5][6]

Figure 2: High-level workflow for the synthesis of the target molecule.

Part 3: Detailed Experimental Protocols

Disclaimer: These protocols are intended for trained chemists in a properly equipped laboratory. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of Photocycloaddition Precursor (1-allyl-5,6-dihydropyridin-2(1H)-one)

This protocol outlines the synthesis of the key intermediate poised for intramolecular cyclization.

  • Reaction Setup: To a solution of δ-valerolactam (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.5 M) at 0 °C under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Activation: Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Alkylation: Cool the mixture back to 0 °C and add allyl bromide (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the N-allylated lactam.

  • Unsaturation: To introduce the double bond, dissolve the N-allylated lactam (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M). Add phenylselenyl bromide (PhSeBr, 1.1 eq) at -78 °C. Stir for 1 hour. Add an oxidizing agent such as 30% hydrogen peroxide (H₂O₂, 3.0 eq) and allow the reaction to warm to room temperature.

  • Final Isolation: After the reaction is complete (monitored by TLC), dilute with DCM, wash with saturated sodium bicarbonate (NaHCO₃) and brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography to yield the dihydropyridinone precursor.

Protocol 2: Intramolecular [2+2] Photocycloaddition

This is the critical step for forming the bicyclic core with cis stereochemistry.

  • Solution Preparation: Prepare a dilute solution (0.01-0.02 M) of the dihydropyridinone precursor in a suitable solvent. Acetone is often used as both the solvent and a triplet sensitizer, which can improve reaction efficiency. [6]The solution should be placed in a quartz reaction vessel to allow transmission of UV light.

  • Degassing: Degas the solution for 15-20 minutes by bubbling argon or nitrogen through it to remove dissolved oxygen, which can quench the excited state.

  • Irradiation: Place the reaction vessel in a photochemical reactor equipped with a medium-pressure mercury lamp (e.g., 450W Hanovia lamp) and a cooling system to maintain the reaction temperature near ambient (~20-25 °C). Irradiate the solution until TLC or ¹H NMR analysis of an aliquot indicates complete consumption of the starting material.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product, a bicyclic lactam, is often clean enough to proceed to the next step, but can be purified by silica gel chromatography if necessary.

Protocol 3: Reduction of the Bicyclic Lactam

This step reduces the amide functionality to the corresponding amine, forming the core diamine scaffold.

  • Reaction Setup: To a suspension of lithium aluminum hydride (LiAlH₄, 3.0-4.0 eq) in anhydrous THF (0.2 M) at 0 °C under an inert atmosphere, add a solution of the bicyclic lactam (1.0 eq) in anhydrous THF dropwise.

  • Reflux: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 4-6 hours, or until the reaction is complete by TLC.

  • Work-up (Fieser method): Cool the reaction to 0 °C. Sequentially and very carefully, add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams.

  • Isolation: Stir the resulting granular precipitate vigorously for 1 hour. Filter the solid through a pad of Celite®, washing thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure to yield the crude cis-3,8-diazabicyclo[4.2.0]octane.

Protocol 4: Selective N3-Boc Protection

This "protecting group shuffle" is essential for differentiating the two nitrogen atoms and isolating the desired intermediate. [7]

  • Initial Protection: Dissolve the crude diamine (1.0 eq) in DCM (0.3 M). Add trifluoroacetic anhydride (TFAA, 1.1 eq) at 0 °C. This will preferentially form the less sterically hindered N8-trifluoroacetamide.

  • Boc Protection: To the same reaction mixture, add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and a base such as triethylamine (TEA, 1.5 eq). Stir at room temperature until the N3 position is protected with the Boc group.

  • Selective Deprotection: Remove the solvent. Dissolve the crude product in methanol (0.5 M) and add a base such as potassium carbonate (K₂CO₃, 3.0 eq). Stir at room temperature to selectively cleave the N8-trifluoroacetyl group.

  • Final Purification: Once deprotection is complete, concentrate the mixture, add water, and extract with ethyl acetate. Dry the combined organic layers over Na₂SO₄ and concentrate. Purify the final product, this compound, by flash column chromatography. [8]

Part 4: Data Analysis and Characterization

Confirming the structure and, critically, the cis-stereochemistry of the ring junction is paramount.

Parameter Technique Expected Outcome
Identity & Purity LC-MS, HRMSCorrect mass-to-charge ratio for C₁₁H₂₀N₂O₂ (M+H⁺ ≈ 213.16). [8]Purity >95%.
Structure ¹H & ¹³C NMRCharacteristic shifts for the bicyclic core and the Boc protecting group.
Stereochemistry NOESY NMRA key Nuclear Overhauser Effect (NOE) correlation between the two bridgehead protons (at C1 and C6) is expected, confirming their cis spatial relationship.
Yield GravimetricOverall yields can vary but are typically in the 15-25% range over the entire sequence.

Part 5: Field Insights and Troubleshooting

  • Photocycloaddition Efficiency: The quantum yield of photochemical reactions can be low. Ensure the solvent is of high purity and thoroughly degassed. If the reaction is sluggish, using a sensitizer like acetone is highly recommended. [6]Over-irradiation can lead to product decomposition. Monitor the reaction closely.

  • Lactam Reduction: The LiAlH₄ work-up is highly exothermic and generates hydrogen gas. It must be performed with extreme caution, especially on a large scale. The Fieser work-up is generally reliable for producing an easily filterable solid.

  • Protecting Group Strategy: The "shuffle" is necessary because direct Boc protection of the diamine often yields a mixture of N3-protected, N8-protected, and di-protected products that are difficult to separate. The trifluoroacetyl group serves as a temporary, easily removable group for the more accessible N8 position, allowing for clean protection of the N3 position.

Conclusion

The stereoselective synthesis of this compound is a challenging yet achievable process that provides access to a highly valuable building block for drug discovery. The strategic use of an intramolecular photochemical [2+2] cycloaddition is the key to establishing the strained bicyclic core with the correct cis-diastereoselectivity. The subsequent reduction and protecting group manipulations deliver a versatile intermediate ready for elaboration into potent therapeutic candidates. Careful execution of the protocols and rigorous analytical characterization are essential for success in this synthesis.

References

  • Abreo, M. A., Lin, N. H., Garvey, D. S., et al. (2006). Synthesis and Structure−Activity Relationships of 3,8-Diazabicyclo[4.2.0]octane Ligands, Potent Nicotinic Acetylcholine Receptor Agonists. Journal of Medicinal Chemistry, 49(26), 7843–7853. [Link] [1]2. PubMed. (2006). Synthesis and structure-activity relationships of 3,8-diazabicyclo[4.2.0]octane ligands, potent nicotinic acetylcholine receptor agonists. National Library of Medicine. [Link] [2]3. Abreo, M. A., et al. (2006). Supporting Information for Synthesis and Structure-Activity Relationships of 3,8-Diazabicyclo[4.2.0]octane Ligands, Potent Nicotinic Acetylcholine Receptor Agonists. Journal of Medicinal Chemistry. The detailed synthetic schemes are often found in the supporting information associated with the main article. [Link] [7]4. Mykhailiuk, P. K. (2021). Bicyclic Piperidines via [2 + 2] Photocycloaddition. The Journal of Organic Chemistry, 86(3), 2200–2209. [Link]

  • NPTEL IIT Bombay. (2025). Week 4: Lecture 17: Photochemical [2+2] Cycloaddition Reaction. YouTube. [Link] [6]6. AK Lectures. (2014). Photochemical (2+2) Cycloaddition Reaction. YouTube. [Link] [4]7. PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link] [8]8. Chemistry LibreTexts. (2023). 1.2: Cycloaddition Reactions. [Link] [5]9. Slideshare. (n.d.). Cycloaddition reactions [2+2]. [Link] [3]10. Beilstein Journals. (2013). Fused bicyclic piperidines and dihydropyridines by dearomatising cyclisation of the enolates of nicotinyl-substituted esters and ketones. Beilstein Journal of Organic Chemistry. [Link] [9]11. Google Patents. (2023). WO2023057427A1 - Certain 2,5-diazabicyclo[4.2.0]octanes as glp-1 receptor modulators.

Sources

Application Note: The Strategic Use of cis-3-Boc-3,8-diazabicyclo[4.2.0]octane in Novel Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Specificity and Novelty in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, remain a paramount target class in drug discovery, particularly in oncology and immunology.[1] The human kinome comprises over 500 members, many of which share a highly conserved ATP-binding pocket, posing a significant challenge to the development of selective inhibitors.[2] Off-target effects, stemming from poor selectivity, can lead to toxicity and limit the therapeutic window of a drug candidate. Consequently, medicinal chemistry strategies are increasingly focused on exploring novel chemical space and designing scaffolds that can exploit subtle differences within the kinase active site to achieve greater specificity and potency.[2][3]

One such strategy is the incorporation of rigid, three-dimensional scaffolds. Unlike flexible linear chains, rigid bicyclic structures reduce the entropic penalty of binding to the target protein, which can translate to higher affinity.[4] Furthermore, their well-defined geometries offer precise exit vectors for substituents, allowing for meticulous structure-activity relationship (SAR) studies to optimize interactions with specific regions of the kinase.[5]

This application note details the utility of cis-3-Boc-3,8-diazabicyclo[4.2.0]octane , a constrained bicyclic diamine, as a versatile scaffold for the generation of novel kinase inhibitors. Its rigid framework is particularly suited for creating compounds that can orient functional groups in a spatially precise manner to achieve high potency and selectivity.[6] We will present a hypothetical drug discovery workflow targeting a member of the Janus Kinase (JAK) family, demonstrating the scaffold's application from initial synthesis to biological evaluation.

The Rationale for Employing a Bicyclic Scaffold

The 3,8-diazabicyclo[4.2.0]octane core offers several advantages in the design of kinase inhibitors:

  • Structural Rigidity: The fused ring system minimizes conformational flexibility. This pre-organization of the molecule for binding can lead to a significant increase in binding affinity by reducing the entropic cost of target engagement.[4]

  • Defined Exit Vectors: The nitrogen atoms at positions 3 and 8 serve as key attachment points for pharmacophoric groups. The cis-fusion of the rings dictates a specific spatial relationship between these two points, allowing chemists to project substituents into distinct regions of the kinase active site with high precision.

  • Improved Physicochemical Properties: Saturated bicyclic systems, as bioisosteres for more traditional aromatic rings like piperazine, can improve properties such as solubility and metabolic stability, which are critical for developing orally bioavailable drugs.[7]

  • Exploration of Uncharted Chemical Space: Moving away from flat, aromatic scaffolds that dominate many kinase inhibitor libraries opens up opportunities to form novel hydrogen bonds and van der Waals interactions within the kinase domain, potentially leading to new mechanisms of inhibition or improved selectivity profiles.[8][9]

Hypothetical Drug Discovery Workflow: Targeting JAK1

The Janus kinases (JAK1, JAK2, JAK3, and TYK2) are intracellular tyrosine kinases that mediate signaling for a wide array of cytokines and growth factors.[10] Dysregulation of the JAK-STAT pathway is implicated in numerous autoimmune diseases and cancers, making them attractive therapeutic targets.[10] We propose a workflow to develop a selective JAK1 inhibitor using the this compound scaffold.

Diagram: Kinase Inhibitor Discovery Workflow

The following diagram illustrates the key phases of the drug discovery process, from scaffold selection to lead optimization.

G cluster_0 Phase 1: Design & Synthesis cluster_1 Phase 2: In Vitro Evaluation cluster_2 Phase 3: Lead Optimization Scaffold Scaffold Selection (this compound) Deprotection Boc Deprotection Scaffold->Deprotection Coupling_1 Coupling at N8 (Hinge-Binding Moiety) Deprotection->Coupling_1 Coupling_2 Coupling at N3 (Solvent-Front Moiety) Coupling_1->Coupling_2 Purification Purification & Characterization Coupling_2->Purification Biochem_Assay Biochemical Assay (JAK1 IC50 Determination) Purification->Biochem_Assay Test Compound Kinase_Panel Kinase Selectivity Panel (JAK-family & Off-targets) Biochem_Assay->Kinase_Panel Cell_Assay Cell-Based Assay (pSTAT Inhibition) Kinase_Panel->Cell_Assay SAR_Analysis SAR Analysis Cell_Assay->SAR_Analysis Biological Data Iterative_Synthesis Iterative Synthesis (Analogue Generation) SAR_Analysis->Iterative_Synthesis ADME In Vitro ADME Profiling (Solubility, Permeability, Stability) ADME->Iterative_Synthesis Iterative_Synthesis->Deprotection Feedback Loop

Caption: A streamlined workflow for kinase inhibitor discovery.

Part 1: Synthesis Protocol

This protocol outlines the synthesis of a hypothetical JAK1 inhibitor, JAKi-BCO-001 , starting from this compound. The design strategy involves attaching a hinge-binding moiety (e.g., a pyrazolopyrimidine, common in JAK inhibitors) to the N8 position and a second functional group to the N3 position to interact with the solvent-exposed region.

Step 1: Boc Deprotection of this compound

  • Rationale: The tert-butyloxycarbonyl (Boc) protecting group on N3 must be removed to allow for subsequent functionalization. Acid-catalyzed cleavage is a standard and efficient method for this transformation.

  • Procedure:

    • Dissolve this compound (1.0 eq) in dichloromethane (DCM, 10 volumes).

    • Cool the solution to 0 °C in an ice bath.

    • Add trifluoroacetic acid (TFA, 5.0 eq) dropwise over 15 minutes.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Concentrate the reaction mixture in vacuo.

    • Redissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution to neutralize excess acid.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected cis-3,8-diazabicyclo[4.2.0]octane.

Step 2: Selective N8-Arylation with Hinge-Binding Moiety

  • Rationale: The N8 amine is generally more sterically accessible and nucleophilic than the N3 amine, allowing for selective functionalization under controlled conditions. A Buchwald-Hartwig or SNAr reaction is suitable for coupling a heteroaryl halide. We will use a 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core, a common hinge-binder in JAK inhibitors.

  • Procedure:

    • To a solution of the deprotected diamine (1.0 eq) and 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.1 eq) in a suitable solvent like 1,4-dioxane, add a base such as diisopropylethylamine (DIPEA, 3.0 eq).

    • Heat the mixture to 80-100 °C and stir for 12-18 hours, monitoring by LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography (silica gel, DCM/Methanol gradient) to isolate the N8-arylated intermediate.

Step 3: N3-Acylation to yield JAKi-BCO-001

  • Rationale: The remaining secondary amine at N3 can be functionalized via standard amide bond formation. The choice of acyl chloride or carboxylic acid will be guided by the desired interaction in the solvent-front region of the kinase.

  • Procedure:

    • Dissolve the N8-arylated intermediate (1.0 eq) in DCM.

    • Add a base like triethylamine (TEA, 2.0 eq).

    • Cool the mixture to 0 °C and add the desired acyl chloride (e.g., 3-cyanobenzoyl chloride, 1.2 eq) dropwise.

    • Stir the reaction at room temperature for 2-6 hours until completion (monitored by LC-MS).

    • Quench the reaction with water and separate the layers.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the final compound, JAKi-BCO-001 , by preparative HPLC to achieve >95% purity for biological testing.

Part 2: Biological Evaluation Protocols

Protocol 2.1: Biochemical Kinase Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of JAKi-BCO-001 against the target kinase, JAK1.

  • Principle: A variety of assay formats can be used, such as radiometric assays using [γ-³³P]-ATP or fluorescence-based assays.[11] This protocol describes a common time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Materials:

    • Recombinant human JAK1 enzyme

    • Biotinylated peptide substrate

    • ATP

    • Europium-labeled anti-phosphopeptide antibody

    • Streptavidin-Allophycocyanin (SA-APC)

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

    • JAKi-BCO-001 (serially diluted in DMSO)

    • 384-well assay plates

  • Procedure:

    • Prepare serial dilutions of JAKi-BCO-001 in DMSO, then further dilute in assay buffer. The final DMSO concentration in the assay should be ≤1%.

    • Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2.5 µL of JAK1 enzyme solution to each well and incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of a solution containing the peptide substrate and ATP (at a concentration close to the Km for JAK1).

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding 5 µL of stop/detection buffer containing EDTA, the Europium-labeled antibody, and SA-APC.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

    • Read the plate on a TR-FRET-compatible plate reader (ex: 320 nm, em: 615 nm and 665 nm).

    • Calculate the ratio of the emission at 665 nm to 615 nm. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2.2: Kinase Selectivity Profiling

  • Objective: To assess the selectivity of JAKi-BCO-001 against other kinases, particularly the closely related JAK2, JAK3, and TYK2.

  • Procedure: The biochemical assay protocol described above should be repeated, substituting the JAK1 enzyme with recombinant JAK2, JAK3, and TYK2. A broader panel of unrelated kinases should also be tested to identify potential off-target activities. The resulting IC₅₀ values will allow for the calculation of a selectivity index.

Protocol 2.3: Cellular Target Engagement Assay

  • Objective: To confirm that JAKi-BCO-001 can inhibit JAK1 signaling in a cellular context.

  • Principle: This assay measures the inhibition of cytokine-induced STAT phosphorylation, a direct downstream event of JAK1 activation.

  • Procedure:

    • Seed a suitable human cell line (e.g., TF-1 cells) in 96-well plates and starve overnight in a low-serum medium.

    • Pre-treat the cells with various concentrations of JAKi-BCO-001 for 1-2 hours.

    • Stimulate the cells with a cytokine that signals through JAK1, such as Interleukin-6 (IL-6), for 15-30 minutes.

    • Immediately lyse the cells and quantify the levels of phosphorylated STAT3 (pSTAT3) using a validated ELISA kit or Western blotting.

    • Normalize the pSTAT3 signal to the total STAT3 or a housekeeping protein.

    • Plot the percent inhibition of pSTAT3 formation versus inhibitor concentration to determine the cellular IC₅₀.

Data Presentation & Interpretation

The data gathered from these experiments should be systematically organized to facilitate SAR analysis.

Table 1: Biological Activity of Hypothetical Inhibitor JAKi-BCO-001

CompoundJAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)Cellular pSTAT3 IC₅₀ (nM)
JAKi-BCO-001 1525080050
Reference Cmpd51015020

Data are hypothetical and for illustrative purposes only.

The hypothetical data in Table 1 suggest that JAKi-BCO-001 is a potent inhibitor of JAK1 with promising selectivity over other JAK family members. The good correlation between biochemical potency and cellular activity indicates that the compound has sufficient cell permeability to engage its target. Further optimization would focus on improving JAK1 potency and enhancing the selectivity margin over JAK2.

Diagram: JAK-STAT Signaling Pathway

The diagram below illustrates the canonical JAK-STAT signaling pathway, the target of the hypothetical inhibitor.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK1_A JAK1 Receptor->JAK1_A 2. Dimerization & Activation JAK1_B JAK1 Receptor->JAK1_B STAT_A STAT JAK1_A->STAT_A 3. Phosphorylation STAT_B STAT JAK1_B->STAT_B pSTAT_A pSTAT pSTAT_B pSTAT Dimer pSTAT Dimer pSTAT_A->Dimer 4. Dimerization pSTAT_B->Dimer DNA DNA Dimer->DNA 5. Nuclear Translocation Transcription Gene Transcription DNA->Transcription 6. Target Gene Expression Cytokine Cytokine Cytokine->Receptor 1. Binding Inhibitor JAKi-BCO-001 Inhibitor->JAK1_A INHIBITION Inhibitor->JAK1_B

Caption: Inhibition of the JAK1-STAT signaling cascade.

Conclusion and Future Directions

The this compound scaffold represents a valuable building block for modern kinase inhibitor discovery. Its inherent rigidity and defined stereochemistry provide a robust platform for designing potent and selective inhibitors. The hypothetical workflow presented here for a JAK1 inhibitor demonstrates a logical and experimentally sound path from chemical synthesis to biological validation.

The next steps in a real-world drug discovery campaign would involve extensive SAR studies. By synthesizing a library of analogues with diverse substituents at the N3 position, researchers can probe the solvent-front region of the JAK1 active site to further enhance potency and selectivity. This iterative process of design, synthesis, and testing, grounded in the unique structural properties of the bicyclic scaffold, holds significant promise for the development of next-generation kinase inhibitors.

References

  • Mulliri, K., Meier, K., Feuchter, J., et al. (2025). Diversifying the triquinazine scaffold of a Janus kinase inhibitor. RSC Medicinal Chemistry. Available at: [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Teng, D. W. (2010). An improved and scalable process for 3,8-diazabicyclo[3.2.1]octane analogues. Chinese Chemical Letters. Available at: [Link]

  • Okafor, C. E., et al. (2025). From Bench to Bedside: Medicinal Chemistry Strategies in the Development of Kinase Inhibitors for Cancer Therapy. Preprints.org. Available at: [Link]

  • Blumberg Institute. (2024). Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. Retrieved from [Link]

  • Zhang, Y., et al. (2020). Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations. Journal of Medicinal Chemistry. Available at: [Link]

  • Mulliri, K., et al. (2025). Diversifying the triquinazine scaffold of a Janus kinase inhibitor. RSC Medicinal Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Victoria University of Wellington. (n.d.). Synthetic Routes Towards Analogues of Kinase Inhibitory Natural Products. Retrieved from [Link]

  • Rewcastle, G. W., et al. (2000). Design and structure-activity relationship of a new class of potent VEGF receptor tyrosine kinase inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2025). Structure-activity relationship of protein kinase CK2 inhibitors with different scaffolds. Retrieved from [Link]

  • De Vicente, J., et al. (2014). Scaffold hopping towards potent and selective JAK3 inhibitors: discovery of novel C-5 substituted pyrrolopyrazines. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Weng, H., et al. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. ACS Pharmacology & Translational Science. Available at: [Link]

  • Karatas, H., et al. (2023). JANUS KINASE INHIBITORS IN SYSTEMIC SCLEROSIS: A SCOPING REVIEW. Mediterranean Journal of Rheumatology. Available at: [Link]

Sources

Application Notes and Protocols: Strategic Use of Protecting Groups in the Synthesis of 3,8-Diazabicyclo[4.2.0]octane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 3,8-Diazabicyclo[4.2.0]octane Scaffold

The 3,8-diazabicyclo[4.2.0]octane core is a privileged scaffold in medicinal chemistry, forming the foundation of a series of potent neuronal nicotinic acetylcholine receptor (nAChR) agonists.[1] Analogs based on this framework have demonstrated picomolar affinity in radioligand binding assays and nanomolar agonist potency in functional assays, positioning them among the most powerful nAChR ligands known for the human α4β2 receptor subtype.[1] The therapeutic potential of these compounds, particularly in the development of novel analgesics, has driven significant interest in synthetic routes that allow for precise structural modifications.

Effective synthesis of derivatives of 3,8-diazabicyclo[4.2.0]octane hinges on the ability to selectively functionalize the two distinct nitrogen atoms, N3 and N8. This necessity mandates a robust protecting group strategy to mask one amine while the other is manipulated. This application note provides a detailed guide to the strategic use of orthogonal protecting groups, specifically the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups, in the synthesis of 3,8-diazabicyclo[4.2.0]octane intermediates.

The Challenge of Selective Protection

The 3,8-diazabicyclo[4.2.0]octane structure presents a unique challenge due to the presence of two secondary amine functionalities with differing steric and electronic environments. The N3 and N8 positions, while both nucleophilic, can exhibit different reactivities, which can be exploited for selective protection. However, achieving high selectivity often requires careful control of reaction conditions. An orthogonal protecting group strategy, employing protecting groups that can be removed under different conditions, is crucial for the stepwise elaboration of this bicyclic system. The combination of the acid-labile Boc group and the hydrogenolysis-labile Cbz group is a classic example of an effective orthogonal approach.[2][3][4]

Orthogonal Protecting Group Strategy: Boc and Cbz

The use of Boc and Cbz protecting groups allows for the selective deprotection and subsequent functionalization of either the N3 or N8 position. The existence of commercially available "3-boc-8-cbz-3,8-diazabicyclo[4.2.0]octane" underscores the utility of this strategy in synthetic campaigns.[5]

This strategy is based on the differential stability of the two protecting groups:

  • Boc (tert-butoxycarbonyl): Readily cleaved under acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid) and is stable to hydrogenolysis and basic conditions.[4][6]

  • Cbz (benzyloxycarbonyl): Stable to acidic and basic conditions but is efficiently removed by catalytic hydrogenolysis (e.g., H₂/Pd-C).[3][7][8]

This orthogonality allows for a modular approach to the synthesis of complex 3,8-diazabicyclo[4.2.0]octane derivatives.

Orthogonal_Strategy 3,8-diazabicyclo[4.2.0]octane 3,8-diazabicyclo[4.2.0]octane Mono-protected Intermediate Mono-protected Intermediate 3,8-diazabicyclo[4.2.0]octane->Mono-protected Intermediate Selective Protection (e.g., Boc₂O or Cbz-Cl) Di-protected Intermediate\n(N3-Boc, N8-Cbz) Di-protected Intermediate (N3-Boc, N8-Cbz) Mono-protected Intermediate->Di-protected Intermediate\n(N3-Boc, N8-Cbz) Second Protection N3-Functionalized Intermediate N3-Functionalized Intermediate Di-protected Intermediate\n(N3-Boc, N8-Cbz)->N3-Functionalized Intermediate 1. Cbz Deprotection (H₂/Pd-C) 2. N8-Functionalization N8-Functionalized Intermediate N8-Functionalized Intermediate Di-protected Intermediate\n(N3-Boc, N8-Cbz)->N8-Functionalized Intermediate 1. Boc Deprotection (Acid) 2. N3-Functionalization

Sources

Application Note & Protocol: A Scalable, Self-Validating Synthesis of cis-3-Boc-3,8-diazabicyclo[4.2.0]octane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The cis-3,8-diazabicyclo[4.2.0]octane scaffold is a privileged structural motif in medicinal chemistry, notably serving as a core component for potent nicotinic acetylcholine receptor (nAChR) agonists.[1][2] Its unique three-dimensional structure provides a rigid framework for orienting pharmacophoric elements, leading to high-affinity ligands.[3] However, transitioning from discovery-scale synthesis to process-scale production presents significant challenges in terms of safety, efficiency, and selective protection. This document provides a comprehensive, in-depth guide for the scale-up synthesis of cis-3-Boc-3,8-diazabicyclo[4.2.0]octane, designed for researchers and drug development professionals. We move beyond a simple recitation of steps to explain the underlying process chemistry, implement a self-validating Hazard and Operability (HAZOP) analysis, and provide a detailed, annotated protocol for a 100-gram scale synthesis.

Introduction to Process Strategy

Significance of the Bicyclic Scaffold

The 3,8-diazabicyclo[4.2.0]octane core is a key building block in the development of therapeutics targeting nAChRs, which are implicated in a range of neurological disorders.[1][2] The tert-butyloxycarbonyl (Boc) protected intermediate, this compound, is particularly valuable as it allows for selective functionalization at the N8 position, a common strategy for modulating biological activity.[4]

Core Challenges in Scale-Up Synthesis

Scaling chemical reactions is not a linear process; new challenges emerge that are often negligible at the bench scale.[5] For this specific synthesis, the primary challenges are:

  • Selective Mono-Protection: Symmetrically difunctional starting materials risk di-protection, leading to yield loss and complex purification challenges. A robust, high-yield mono-protection strategy is paramount.[6][7]

  • Thermal Management: Key transformations may be exothermic. The decrease in the surface-area-to-volume ratio at a larger scale can impede heat dissipation, creating a risk of thermal runaway if not properly managed.[8]

  • Safe Handling and Engineering Controls: Larger quantities of reagents and solvents increase risks associated with handling, transfers, and potential spills.[9][10]

  • Purification Strategy: Multi-kilogram column chromatography is often inefficient and hazardous on a large scale due to the large volumes of flammable solvents required.[9] Developing a purification strategy based on extraction or crystallization is highly desirable.

Overview of the Synthetic Strategy

The proposed synthesis is a multi-step process designed for scalability and robustness. The strategy hinges on the selective mono-protection of a suitable diamine precursor, followed by cyclization to form the bicyclic core. This approach is designed to minimize chromatographic purification until the final stages, relying instead on extractive workups and potential crystallizations.

Synthetic_Pathway start Symmetric Diamine Precursor intermediate1 Mono-HCl Salt start->intermediate1 HCl (1.0 eq) aq. MeOH intermediate2 cis-3-Boc-Protected Diamine Intermediate intermediate1->intermediate2 Boc₂O (1.0 eq) Base, MeOH final_product cis-3-Boc-3,8-diazabicyclo [4.2.0]octane intermediate2->final_product Cyclization (e.g., via di-halide or di-tosylate)

Figure 1: High-level synthetic pathway.

Process Chemistry and Rationale

Key Transformation: Selective Mono-Boc Protection

The central challenge in this synthesis is achieving high selectivity for the mono-Boc protected diamine. Simply adding one equivalent of Di-tert-butyl dicarbonate (Boc₂O) to a diamine often results in a statistical mixture of starting material, mono-protected, and di-protected product.

The Causality Behind Our Method: We will employ a proven and scalable method that leverages the differential basicity of a free amine versus an ammonium salt.[7] By adding one equivalent of a strong acid (like HCl), we protonate one of the amino groups, effectively "deactivating" it towards the electrophilic Boc₂O.[11] The remaining free amine can then be selectively protected. This method is superior for scale-up as it avoids the need for high dilution or slow addition techniques, which are impractical in large reactors.[7]

Cyclization: Forming the Bicyclic Core

Once the mono-protected intermediate is secured, the remaining primary amine and a suitably functionalized side chain undergo an intramolecular cyclization to form the desired bicyclic system. The specific nature of this step depends on the chosen precursor, but it typically involves converting hydroxyl groups to good leaving groups (e.g., tosylates or mesylates) or using a di-haloalkane, followed by an intramolecular SN2 reaction.

Scale-Up Hazard and Safety Analysis

A proactive approach to safety is critical. The following table outlines potential hazards and the corresponding mitigation strategies for this process. Every researcher must conduct their own institution-specific risk assessment before beginning work.[5][12]

Process Step Potential Hazard Mitigation Strategy & Rationale [5][8][9]
HCl Addition Exothermic Reaction: Addition of acid to the amine in solvent can generate heat.Add HCl solution slowly to a chilled reaction mixture. Monitor internal temperature with a probe. The vessel volume should be at least twice the total reaction volume to provide headspace.
Boc₂O Addition Gas Evolution (CO₂): The reaction produces CO₂ gas. Exothermic Potential: Acylation can be exothermic.Ensure the reactor is well-vented (do not use a sealed system). Maintain cooling and monitor the internal temperature during addition. Controlled addition rate is key to managing both heat and gas evolution.
Solvent Handling Flammability & Exposure: Use of large volumes of solvents like Methanol and Dichloromethane.Conduct all operations in a certified, walk-in fume hood. Use intrinsically safe equipment. Ensure appropriate PPE (flame-retardant lab coat, safety glasses, compatible gloves) is worn at all times.
Work-up Emulsion Formation: Large-scale extractions can form stable emulsions, complicating phase separation. Pressure Build-up: Quenching with bicarbonate can release significant CO₂.Use a reactor with a bottom outlet valve for easier phase separation. Add quenching agents slowly and with vigorous stirring. Ensure adequate venting.
Waste Disposal Large Volume of Chemical Waste: Scale-up generates significant waste streams.Segregate aqueous and organic waste streams. Neutralize acidic and basic aqueous layers before disposal according to institutional guidelines.[10]

Detailed Scale-Up Protocol (100 g Scale)

This protocol is designed as a self-validating system. Each step includes checkpoints and in-process controls (IPCs) to ensure the reaction is proceeding as expected before moving to the next stage.

Materials and Equipment
Material Formula MW Equivalents Amount
cis-1,4-DiaminocyclohexaneC₆H₁₄N₂114.191.00114.2 g
Hydrochloric Acid (37%)HCl36.461.0083.0 mL
Methanol (MeOH)CH₄O32.04-1.5 L
Di-tert-butyl dicarbonateC₁₀H₁₈O₅218.251.05229.2 g
Sodium Hydroxide (50% w/w)NaOH40.00-As needed
Dichloromethane (DCM)CH₂Cl₂84.93-3.0 L
To be followed by a suitable cyclization precursor and protocol

Equipment:

  • 5 L, 5-neck jacketed glass reactor with overhead stirring, thermocouple, condenser, and nitrogen inlet.

  • Addition funnel (1 L).

  • Large separatory funnel (5 L) or reactor with bottom outlet.

  • Rotary evaporator with a large-capacity flask (5 L).

  • Appropriate personal protective equipment (PPE).

Step-by-Step Synthesis Workflow

Experimental_Workflow A 1. Reactor Setup & Inerting B 2. Diamine Dissolution A->B C 3. Mono-Protonation (HCl Addition) B->C Cool to 0-5 °C D 4. Boc Protection (Boc₂O Addition) C->D Maintain Temp E 5. Reaction Monitoring (IPC) D->E Warm to RT, stir 2h F 6. Solvent Removal E->F Reaction Complete? G 7. Aqueous Work-up & Extraction F->G H 8. Product Isolation G->H

Figure 2: Step-by-step experimental workflow.

Procedure:

  • Reactor Setup: Assemble the 5 L reactor system in a walk-in fume hood. Ensure all joints are properly sealed and clamped. Purge the system with nitrogen.

  • Diamine Dissolution: Charge the reactor with cis-1,4-diaminocyclohexane (114.2 g) and Methanol (1.0 L). Start agitation to dissolve the solid.

  • Mono-Protonation: Cool the reactor contents to 0-5 °C using a circulating chiller. In a separate beaker, carefully dilute concentrated HCl (83.0 mL) with Methanol (250 mL). Slowly add this HCl solution to the reactor via the addition funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

    • Expertise Note: This step is crucial for selectivity. The formation of the mono-hydrochloride salt is the control element that prevents di-protection.[7][11]

  • Boc Protection: To the chilled slurry, add a solution of Boc₂O (229.2 g) in Methanol (250 mL) dropwise over 60-90 minutes. Maintain the internal temperature below 10 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

    • Expertise Note: A slight excess of Boc₂O ensures full conversion of the unprotonated amine. The slow, chilled addition helps manage the exotherm and gas evolution.

  • In-Process Control (IPC): Take a small aliquot of the reaction mixture, quench with aqueous sodium bicarbonate, extract with DCM, and analyze by TLC or LC-MS to confirm the consumption of starting material and the formation of the mono-Boc product.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the methanol.

  • Aqueous Work-up: To the resulting residue, add water (1 L) and DCM (1 L). Adjust the pH of the aqueous layer to >12 with 50% NaOH solution, ensuring the mixture is kept cool in an ice bath during the addition.

    • Trustworthiness Note: This basification step is self-validating. The mono-Boc product is soluble in the organic layer, while any unreacted diamine hydrochloride salt will be deprotonated and can also be extracted. The di-Boc byproduct is also organic soluble.

  • Extraction: Transfer the mixture to a large separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 500 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine (1 L), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude mono-Boc protected diamine. This material is often of sufficient purity for the subsequent cyclization step. If further purification is needed, crystallization should be explored before resorting to large-scale chromatography.[9]

(The protocol for the subsequent cyclization to form the bicyclic system would follow, using this intermediate as the starting material.)

Expected Data and Results

Parameter Expected Outcome Analytical Method
Yield (Mono-protection) 75-85%Gravimetric
Purity (Crude) >90%¹H NMR, LC-MS
¹H NMR (CDCl₃, 400 MHz) Characteristic peaks for Boc group (~1.45 ppm, 9H, s) and protons adjacent to the two distinct nitrogen atoms.NMR Spectroscopy
LC-MS (ESI+) Expected [M+H]⁺ peak for the mono-Boc product.Mass Spectrometry

Troubleshooting

Problem Potential Cause Solution
Significant Di-Boc Formation Inaccurate HCl stoichiometry; HCl solution added too quickly or at too high a temperature.Verify the concentration of the HCl stock. Ensure slow, controlled addition at 0-5 °C to allow for equilibration and selective salt formation.
Low Yield Incomplete reaction; loss of product during work-up.Extend reaction time and re-verify with IPC. During work-up, ensure the aqueous layer is thoroughly extracted (3x) to recover all product.
Emulsion during Extraction Vigorous shaking of the separatory funnel.Gently invert the separatory funnel for mixing instead of vigorous shaking. Addition of brine can also help break emulsions.

Conclusion

The successful scale-up of this compound synthesis is achievable through a carefully planned process that prioritizes safety and chemical control. The strategy of selective mono-protonation followed by Boc protection provides a robust and scalable method to generate the key intermediate in high yield and purity, thereby avoiding challenging large-scale chromatographic purifications. This application note serves as a foundational guide, combining established chemical principles with the practical and safety-oriented mindset required for successful process development.

References

  • Frost, J. M., et al. (2006). Synthesis and Structure−Activity Relationships of 3,8-Diazabicyclo[4.2.0]octane Ligands, Potent Nicotinic Acetylcholine Receptor Agonists. Journal of Medicinal Chemistry, 49(26), 7843–7853. [Link]

  • Frost, J. M., et al. (2006). Synthesis and structure-activity relationships of 3,8-diazabicyclo[4.2.0]octane ligands, potent nicotinic acetylcholine receptor agonists. PubMed. [Link]

  • Frost, J. M., et al. (2006). Synthesis and Structure−Activity Relationships of 3,8-Diazabicyclo[4.2.0]octane Ligands, Potent Nicotinic Acetylcholine Receptor Agonists. Sci-Hub. [Link]

  • Stanford Environmental Health & Safety. (2023). Scale Up Safety. [Link]

  • University of Illinois Division of Research Safety. (2019). Scale-up Reactions. [Link]

  • Mettler Toledo. (n.d.). Chemical Process Safety. [Link]

  • Stowell, J. G., et al. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Publications. [Link]

  • Pure Synth. (2025). How to Handle Lab Chemicals Safely: From PPE to Spill Response. [Link]

  • Ralph, M. S., & Roesner, R. A. (2003). The Synthesis and Isolation of Mono-BOC-Protected 1,4-Phenylene Diamine and Further Reaction with Hexamolybdate. Digital Commons @ IWU. [Link]

  • Lee, J. Y., & Kim, H. S. (2008). Quantitative Structure Activity Relationship between Diazabicyclo[4.2.0]octanes Derivatives and Nicotinic Acetylcholine Receptor Agonists. KoreaMed. [Link]

  • Almanza-Serrano, G., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. SciELO México. [Link]

  • Liu, Y.-S., et al. (2001). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. The Journal of Organic Chemistry, 66(18), 6190–6193. [Link]

  • Reymond, J.-L. (2022). Exploring bicyclic diamines as drug scaffolds. University of Bern. [Link]

  • Teng, D. W., et al. (2016). An improved and scalable process for 3,8-diazabicyclo[3.2.1]octane analogues. Molecules, 21(2), 212. [Link]

  • Pittelkow, M., et al. (2007). mono carbamate protection of aliphatic diamines using alkyl phenyl carbonates. Organic Syntheses, 84, 1. [Link]

  • Mykhailiuk, P. K. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). PubMed Central. [Link]

  • Ha, H.-J., et al. (2007). Selective Mono‐BOC Protection of Diamines. Taylor & Francis Online. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of cis-3-Boc-3,8-diazabicyclo[4.2.0]octane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of cis-3-Boc-3,8-diazabicyclo[4.2.0]octane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this valuable bicyclic scaffold. The synthesis, while conceptually straightforward, often presents practical hurdles related to yield, purity, and stereocontrol. This document provides in-depth troubleshooting advice and frequently asked questions to enhance your experimental success.

Troubleshooting Guide: Improving Yield and Purity

This section addresses specific issues that may arise during the synthesis of this compound, which is typically achieved through a [2+2] cycloaddition of a protected dihydropyridine derivative.

Question 1: My overall yield of this compound is consistently low. What are the likely causes and how can I improve it?

Low yields in this synthesis are a common challenge and can stem from several factors, primarily related to the efficiency of the [2+2] cycloaddition and subsequent purification.

Potential Cause 1: Inefficient [2+2] Cycloaddition

The formation of the bicyclo[4.2.0]octane core via a [2+2] cycloaddition can be inefficient due to reaction conditions or substrate quality. For photochemical reactions, insufficient irradiation or quenching of the excited state can lead to low conversion. For thermal methods, such as those involving ketenes, precise temperature control is crucial.

Solutions:

  • Optimize Photochemical Reaction Conditions:

    • Wavelength and Light Source: Ensure you are using an appropriate wavelength for the photochemical reaction. While high-energy UV sources are sometimes used, they can also lead to side reactions.[1] Consider using a photosensitizer that allows for the use of visible light, which can offer milder reaction conditions and improved selectivity.

    • Reaction Time and Temperature: Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time. Over-irradiation can lead to product decomposition. Performing the reaction at lower temperatures can sometimes improve selectivity and reduce side reactions.

    • Solvent Choice: The choice of solvent can significantly impact the reaction. Aprotic solvents like acetonitrile or acetone are commonly used. The solvent should be transparent to the wavelength of light being used.

    • Degassing: Oxygen can quench the excited state of the reactants, leading to lower yields. Degas the solvent and reaction mixture thoroughly before starting the irradiation.

  • Improve Thermal Reaction Conditions (if applicable):

    • Temperature Control: For thermal [2+2] cycloadditions, precise temperature control is critical. Use an oil bath or a temperature-controlled reactor to maintain a consistent temperature.

    • Rate of Addition: In reactions involving the in situ generation of a reactive intermediate like a ketene, the rate of addition of reagents can influence the formation of side products. A slow, controlled addition is often beneficial.

Potential Cause 2: Formation of Side Products

A major contributor to low yields is the formation of undesired side products. In the context of a photochemical [2+2] cycloaddition, a common side reaction is the cis/trans isomerization of the alkene starting material.[2] Dimerization of the starting alkene can also occur.

Solutions:

  • Use of a Photosensitizer: Employing a triplet sensitizer can promote the desired cycloaddition pathway while minimizing side reactions. The choice of sensitizer is critical and should be optimized for the specific substrate.

  • Control of Reactant Concentration: Running the reaction at a lower concentration can sometimes disfavor intermolecular side reactions like dimerization.

Potential Cause 3: Loss of Product During Workup and Purification

The product can be lost during aqueous workup if it has some water solubility. Additionally, purification by column chromatography can be challenging due to the similar polarities of the desired product and certain byproducts.

Solutions:

  • Optimize Workup Procedure: Minimize the volume of aqueous washes and consider back-extracting the aqueous layers with a suitable organic solvent to recover any dissolved product.

  • Refine Purification Strategy: See the detailed answer in Question 3 regarding purification.

Question 2: My reaction produces a mixture of cis and trans isomers. How can I improve the stereoselectivity for the desired cis isomer?

Achieving high cis selectivity is a key challenge in this synthesis. The cis isomer is generally the thermodynamically more stable product in bicyclo[4.2.0]octane systems.[3]

Potential Cause: Kinetic vs. Thermodynamic Control

The ratio of cis to trans isomers can be influenced by whether the reaction is under kinetic or thermodynamic control. The photochemical [2+2] cycloaddition is often not highly stereoselective, leading to a mixture of diastereomers.

Solutions:

  • Isomerization to the More Stable cis Product: Fortunately, the less stable trans isomer can often be converted to the more stable cis isomer. This can be achieved by treating the mixture of isomers with either an acid or a base.[3]

    • Acid-catalyzed isomerization: Treat the crude product mixture with a mild acid (e.g., silica gel impregnated with acid, or a catalytic amount of a non-nucleophilic acid) in an appropriate solvent.

    • Base-catalyzed isomerization: Use a non-nucleophilic base to epimerize the bridgehead proton.

    • Monitoring: The progress of the isomerization should be carefully monitored by NMR or GC to avoid product degradation.

  • Influence of the Boc Protecting Group: The bulky tert-butyloxycarbonyl (Boc) group at the N-3 position can influence the facial selectivity of the cycloaddition. While it may not completely direct the stereochemical outcome, its presence is a factor to consider.

Question 3: I am having difficulty purifying my this compound. What are the best practices for purification?

Purification of the product can be challenging due to the presence of the trans isomer and other side products with similar polarities.

Potential Issue 1: Co-elution of Isomers

The cis and trans isomers often have very similar Rf values on TLC, making their separation by standard column chromatography difficult.

Solutions:

  • High-Performance Column Chromatography (Flash Chromatography): Utilize a high-resolution flash chromatography system with a high-quality silica gel.

  • Solvent System Optimization: A systematic approach to optimizing the solvent system is crucial. Start with a non-polar solvent like hexane or heptane and gradually increase the polarity with a more polar solvent like ethyl acetate or a mixture of dichloromethane and methanol. Small changes in the solvent ratio can significantly impact the separation. A gradient elution is often more effective than an isocratic one.

  • Use of Additives: In some cases, adding a small amount of a basic modifier like triethylamine to the eluent can improve the peak shape and resolution of amines on silica gel.

  • Alternative Stationary Phases: If separation on silica gel is unsuccessful, consider using a different stationary phase, such as alumina (basic or neutral) or a C18 reversed-phase column.

Potential Issue 2: On-Column Isomerization

As mentioned, the isomers can interconvert under acidic or basic conditions. Standard silica gel is slightly acidic and can sometimes cause on-column isomerization of the trans to the cis isomer, which can complicate the purification.[3]

Solutions:

  • Neutralized Silica Gel: Use silica gel that has been neutralized by washing with a base (e.g., triethylamine in the eluent) to prevent on-column isomerization.

  • Rapid Purification: Minimize the time the compound spends on the column to reduce the chance of on-column reactions.

Frequently Asked Questions (FAQs)

What is the primary role of the Boc protecting group in this synthesis?

The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group for the amine at the 3-position. Its primary functions are:

  • Preventing Side Reactions: The nucleophilic nitrogen of the unprotected diamine could participate in undesired side reactions during the cycloaddition or subsequent functionalization steps.

  • Improving Solubility: The Boc group increases the lipophilicity of the molecule, which can improve its solubility in organic solvents commonly used for the reaction and purification.

  • Directing Stereochemistry (to a limited extent): The steric bulk of the Boc group can influence the approach of the reacting partner in the cycloaddition, potentially favoring the formation of one diastereomer over the other.

How can I confirm the stereochemistry of my final product as the cis isomer?

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the stereochemistry of the bicyclic ring junction.

  • 1H NMR Coupling Constants: The key is to analyze the coupling constant (J-value) between the two bridgehead protons (H-1 and H-6). In the cis-fused isomer, the dihedral angle between these protons typically results in a smaller coupling constant compared to the trans-fused isomer.

  • Nuclear Overhauser Effect (NOE) Spectroscopy: A 2D NOESY or 1D selective NOE experiment can provide definitive proof of the cis stereochemistry. An NOE correlation between the two bridgehead protons would confirm their spatial proximity on the same face of the ring system, which is characteristic of the cis isomer.

What are some alternative synthetic routes to the 3,8-diazabicyclo[4.2.0]octane core?

While the [2+2] cycloaddition is a common method, other strategies exist for constructing this bicyclic system:

  • Intramolecular Ring Closure: A suitably functionalized piperidine or tetrahydropyridine derivative can undergo an intramolecular cyclization to form the four-membered ring.

  • Ring Contraction: Starting from a larger bicyclic system, a ring contraction reaction can be employed to form the cyclobutane ring.

  • Ketene Cycloaddition: The thermal [2+2] cycloaddition of a ketene with an appropriate enamine or alkene can also be a viable route.[4]

Experimental Protocols

Illustrative Protocol: Photochemical [2+2] Cycloaddition

This is a general, illustrative protocol and should be optimized for your specific setup and scale.

  • Reactant Preparation: In a quartz reaction vessel, dissolve N-Boc-1,2,3,6-tetrahydropyridine (1.0 eq) and a photosensitizer (e.g., acetone, which can also serve as the solvent, or another suitable sensitizer) in a degassed, anhydrous solvent.

  • Reaction Setup: Seal the vessel and cool the solution to the desired temperature (e.g., -20 °C to 0 °C) using a cooling bath.

  • Ethylene Introduction: Bubble ethylene gas through the solution for a period of time to ensure saturation. Maintain a positive pressure of ethylene throughout the reaction.

  • Irradiation: Irradiate the reaction mixture with a suitable light source (e.g., a medium-pressure mercury lamp with a Pyrex filter) while maintaining the temperature.

  • Monitoring: Monitor the progress of the reaction by TLC or GC-MS.

  • Workup: Once the reaction is complete, carefully vent the excess ethylene. Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes.

Visualizations

General Workflow for Synthesis and Troubleshooting

workflow cluster_synthesis Synthesis cluster_troubleshooting Troubleshooting & Optimization cluster_analysis Analysis & Final Product start N-Boc-1,2,3,6-tetrahydropyridine + Ethylene cycloaddition [2+2] Photocycloaddition start->cycloaddition crude_product Crude Product (cis/trans mixture) cycloaddition->crude_product low_yield Low Yield? crude_product->low_yield poor_selectivity Poor cis/trans Ratio? crude_product->poor_selectivity purification_issue Purification Difficulty? crude_product->purification_issue optimize_cyclo Optimize Cycloaddition (Light, Temp, Sensitizer) low_yield->optimize_cyclo Yes check_side_products Analyze for Side Products (e.g., Dimer) low_yield->check_side_products Yes optimize_cyclo->cycloaddition check_side_products->cycloaddition isomerization Base or Acid-catalyzed Isomerization poor_selectivity->isomerization Yes isomerization->crude_product pure_cis Pure this compound isomerization->pure_cis After Purification optimize_chroma Optimize Chromatography (Solvent, Stationary Phase) purification_issue->optimize_chroma Yes optimize_chroma->pure_cis nmr_analysis NMR Analysis (1H, 13C, NOESY) pure_cis->nmr_analysis

Caption: A general workflow for the synthesis of this compound, highlighting key troubleshooting points.

Decision Tree for Low Yield

low_yield_troubleshooting cluster_low_conversion Troubleshooting Low Conversion cluster_high_conversion Troubleshooting Product Loss start Low Yield Observed check_conversion Check Starting Material Conversion (TLC/GC-MS) start->check_conversion low_conversion Low Conversion check_conversion->low_conversion Incomplete high_conversion High Conversion check_conversion->high_conversion Complete optimize_reaction Optimize Reaction Conditions: - Increase irradiation time - Check lamp intensity - Change sensitizer - Vary temperature low_conversion->optimize_reaction check_reagents Check Reagent Purity & Degassing low_conversion->check_reagents side_products Significant Side Products Observed? high_conversion->side_products yes_side Yes side_products->yes_side Yes no_side No side_products->no_side No optimize_selectivity Optimize for Selectivity: - Lower concentration - Different sensitizer yes_side->optimize_selectivity workup_loss Check for Loss During Workup: - Back-extract aqueous layers no_side->workup_loss purification_loss Check for Loss During Purification: - Optimize chromatography workup_loss->purification_loss

Sources

Technical Support Center: Purification of cis-3-Boc-3,8-diazabicyclo[4.2.0]octane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of cis-3-Boc-3,8-diazabicyclo[4.2.0]octane. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the isolation and purification of this critical building block. As a key intermediate in the synthesis of novel therapeutic agents, particularly nicotinic acetylcholine receptor (nAChR) agonists, achieving high purity is paramount for successful downstream applications.[1] This guide is designed to provide researchers, scientists, and drug development professionals with the technical insights and practical steps needed to overcome common purification challenges.

Troubleshooting Guide: Addressing Specific Purification Issues

This section tackles common problems observed during the workup and purification of this compound from its reaction mixture.

Question 1: My final yield is significantly lower than expected after the Boc-protection reaction. What are the likely causes and how can I improve it?

Answer:

Low yield is a frequent issue stemming from several potential sources, either in the reaction itself or during the workup and purification stages.

Potential Causes & Solutions:

  • Incomplete Reaction: The protection of the secondary amine may not have gone to completion.

    • Troubleshooting: Before quenching the reaction, monitor its progress by Thin Layer Chromatography (TLC). A persistent spot corresponding to the starting diamine indicates an incomplete reaction. Consider extending the reaction time or adding a slight excess (1.1-1.2 equivalents) of Di-tert-butyl dicarbonate ((Boc)₂O).

  • Formation of Di-Boc Impurity: The primary challenge in protecting symmetrical diamines is often the formation of the di-protected byproduct.[2][3] This is exacerbated by using a large excess of (Boc)₂O.

    • Troubleshooting: Employ a selective mono-protection strategy. A highly effective method involves protonating one of the amine nitrogens to deactivate it.[2][4] Before adding (Boc)₂O, treat your solution of the starting diamine in a solvent like methanol with one equivalent of an acid (e.g., HCl or Trifluoroacetic Acid).[5] This forms the mono-salt, leaving one nitrogen free to react, thus significantly favoring the desired mono-Boc product.

  • Loss During Aqueous Workup: The desired product has some water solubility, and significant amounts can be lost if the extraction is not performed carefully.

    • Troubleshooting:

      • Ensure the aqueous layer is saturated with NaCl (brine) before extraction to decrease the solubility of the organic product.

      • Perform multiple extractions (at least 3-4 times) with a suitable organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

      • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Accidental Deprotection: The Boc group is notoriously sensitive to acid.[6][7][8][9][10] Exposure to strongly acidic conditions during workup will cleave the protecting group, leading to the starting material and reducing your yield.

    • Troubleshooting: Maintain neutral or slightly basic conditions throughout the workup. If an acid wash is necessary to remove the unreacted diamine, use a dilute, weak acid and minimize contact time.

Question 2: I'm having trouble separating the desired mono-Boc product from the unreacted starting diamine and the di-Boc byproduct using column chromatography. What conditions do you recommend?

Answer:

Chromatographic separation of these three compounds can be challenging due to their similar structural features. However, optimizing your column chromatography conditions can lead to excellent separation.

Recommended Chromatography Protocol:

ParameterRecommendationRationale & Expert Insights
Stationary Phase Silica Gel (230-400 mesh)Standard choice. However, the basic nature of the amines can cause streaking on the column. To mitigate this, you can pre-treat the silica slurry with 1-2% triethylamine (NEt₃) relative to the solvent volume. Alternatively, basic alumina can be an effective stationary phase.[5]
Mobile Phase (Eluent) Gradient of Methanol in Dichloromethane (DCM) with a basic modifier.Start with a non-polar system and gradually increase polarity. A typical gradient would be 0% to 10% MeOH in DCM. Crucially, add 0.5-1% triethylamine (NEt₃) or ammonium hydroxide (NH₄OH) to the eluent system. This suppresses the interaction of the basic amine groups with the acidic silica gel, resulting in sharper peaks and better separation.
Elution Order 1. Di-Boc byproduct (least polar) 2. This compound (desired) 3. Starting diamine (most polar)The di-Boc compound is the most non-polar and will elute first. The unprotected diamine is highly polar and will stick to the silica, eluting last or remaining on the baseline in less polar systems.
Loading Method Dry LoadingAdsorbing your crude product onto a small amount of silica gel before loading it onto the column often results in better resolution than loading it as a concentrated solution ("wet loading").

Question 3: My purified product is a persistent oil that is difficult to handle. Can it be solidified?

Answer:

It is common for Boc-protected amines to be oils or low-melting solids. While direct solidification can be challenging, here are a few techniques to try.

  • Trituration: Try dissolving the oil in a minimal amount of a polar solvent (like EtOAc or DCM) and then adding a non-polar solvent (like hexanes or pentane) dropwise while stirring vigorously. If you are lucky, the product will precipitate as a solid. Cooling the mixture to 0°C or below can aid precipitation.

  • Salt Formation: If the product is intended for use in an aqueous medium or if a solid form is essential for handling and weighing, consider converting it to a stable salt. Reacting the purified oil with a solution of an acid like HCl in ether or oxalic acid in a suitable solvent can yield a crystalline hydrochloride or oxalate salt, which is typically easier to handle. Remember to account for the mass of the counter-ion in subsequent reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities I should expect in my crude reaction mixture after Boc protection?

The main species to monitor are:

  • Unreacted Starting Material: cis-3,8-diazabicyclo[4.2.0]octane.

  • Di-protected Byproduct: cis-3,8-di-Boc-3,8-diazabicyclo[4.2.0]octane.

  • Reagent Byproducts: Unreacted (Boc)₂O and its breakdown products, such as tert-butanol. These are typically volatile and can often be removed under high vacuum.

Q2: Which analytical techniques are best for monitoring the purification process?

  • For Reaction Monitoring: Thin Layer Chromatography (TLC) is indispensable. Use a mobile phase similar to your planned column conditions (e.g., 10% MeOH/DCM + 1% NEt₃). Visualize with a potassium permanganate (KMnO₄) stain, which is very effective for detecting amine groups.

  • For Purity Assessment of Final Product:

    • NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation and is excellent for assessing purity. Look for the characteristic tert-butyl singlet (~1.4-1.5 ppm) in the ¹H NMR spectrum.

    • LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the molecular weight of the desired product (C₁₁H₂₀N₂O₂ has a molecular weight of 212.29 g/mol ) and can help identify impurities.[11]

Q3: Is an acid-base extraction sufficient for purification without chromatography?

An acid-base extraction is an excellent pre-purification step but is rarely sufficient to achieve high purity on its own.

  • What it removes: It is highly effective at removing the unreacted basic starting diamine. By washing the organic layer with a dilute acid (e.g., 1M HCl), the diamine will form a water-soluble salt and move to the aqueous layer.

  • What it does not remove: It will not remove the di-Boc protected byproduct, which is also neutral and will remain in the organic layer with your desired product.

Therefore, an acid-base workup followed by column chromatography is the standard and most reliable path to obtaining a high-purity product.

Workflow & Troubleshooting Diagrams

The following diagrams illustrate the recommended purification workflow and a decision tree for troubleshooting common issues.

PurificationWorkflow RM Crude Reaction Mixture Workup Aqueous Workup (e.g., NaHCO3 wash) RM->Workup Extraction Acid-Base Extraction (Optional: Dilute Acid Wash) Workup->Extraction Drying Dry Organic Layer (Na2SO4 or MgSO4) Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Chromatography Silica Gel Column Chromatography (DCM/MeOH + NEt3 gradient) Concentration->Chromatography Analysis Combine Fractions & Concentrate Chromatography->Analysis Purity Purity & Identity Check (NMR, LC-MS) Analysis->Purity Final Pure Product Purity->Final TroubleshootingTree Start Problem Encountered LowYield Low Yield? Start->LowYield yes Impure Impure Product after Column? Start->Impure no           CheckTLC Check Crude TLC: Starting Material Present? LowYield->CheckTLC Streak Column Streaking? Impure->Streak IncompleteRxn Incomplete Reaction CheckTLC->IncompleteRxn yes DiBocPresent Check Crude TLC: Di-Boc Spot Present? CheckTLC->DiBocPresent no OptimizeRxn Action: Optimize reaction (time, equivalents of (Boc)2O) or use selective mono-protection. IncompleteRxn->OptimizeRxn SideRxn Side Reaction DiBocPresent->SideRxn yes OptimizeProtect Action: Use selective mono-protection (e.g., 1 eq. acid). SideRxn->OptimizeProtect AddBase Action: Add NEt3 or NH4OH to eluent. Streak->AddBase yes PoorSep Poor Separation? Streak->PoorSep no OptimizeGrad Action: Use shallower gradient or try dry loading. PoorSep->OptimizeGrad yes

Caption: Troubleshooting Decision Tree for Purification Issues.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Loh, V., & North, M. (2021). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 25(4), 888-895. Retrieved from [Link]

  • Google Patents. (2016). US9695122B2 - Processes for preparing heterocyclic compounds including trans-7-oxo-6-(sulphooxy)-1,6-diazabicycloo[6][7][12]ctane-2-carboxamide and salts thereof. Retrieved from

  • Mullen, G., et al. (2000). Synthesis and structure-activity relationships of 3,8-diazabicyclo[4.2.0]octane ligands, potent nicotinic acetylcholine receptor agonists. Bioorganic & Medicinal Chemistry Letters, 10(16), 1621-1625. Retrieved from [Link]

  • White, J. D., & Kim, J. (2007). Synthesis of Boc-protected bicycloproline. Organic letters, 9(2), 271-274. Retrieved from [Link]

  • Lee, D. W., Ha, H. J., & Lee, W. K. (2007). Selective Mono‐BOC Protection of Diamines. Synthetic Communications, 37(5), 735-739. Retrieved from [Link]

  • Google Patents. (2020). US10556905B2 - Processes for preparing a diazabicyclooctane compound.
  • Rojas-Lima, S., et al. (2012). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 56(2), 205-209. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 16099092. Retrieved from [Link].

  • Google Patents. (2006). CN1793110A - Process for preparing Boc protected amino acid by (Boc) O.
  • Kaiser, D., et al. (2017). Selective Mono-Boc-Protection of Bispidine. Molbank, 2017(3), M946. Retrieved from [Link]

  • Ralph, M. S. (2003). The Synthesis and Isolation of Mono-BOC-Protected 1,4-Phenylene Diamine and Further Reaction with Hexamolybdate. John Wesley Powell Student Research Conference. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]

  • Padwa, A., et al. (2020). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 25(17), 3959. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Epimerization in Bicyclo[4.2.0]octane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting epimerization during the synthesis of bicyclo[4.2.0]octane derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are encountering stereochemical challenges in their synthetic routes. Here, we will delve into the common causes of epimerization and provide actionable, field-proven strategies to mitigate these issues, ensuring the stereochemical integrity of your target molecules.

Frequently Asked Questions (FAQs)

Q1: I'm observing a mixture of diastereomers in my bicyclo[4.2.0]octane product. What is the most likely cause?

The formation of diastereomeric mixtures in bicyclo[4.2.0]octane synthesis is frequently due to epimerization at a stereocenter, often adjacent to a carbonyl group or another activating feature. This can occur under both acidic and basic conditions. The trans-fused bicyclo[4.2.0]octane system is generally more strained than its cis-fused counterpart, making it susceptible to epimerization to the thermodynamically more stable cis isomer, especially when treated with acid or base.[1]

Key takeaway: The stability difference between cis and trans isomers is a primary driving force for epimerization.

Q2: How do reaction conditions influence the stereochemical outcome?

Reaction conditions play a pivotal role in controlling the stereochemistry of your product. The principles of kinetic versus thermodynamic control are central to understanding and troubleshooting epimerization.[2][3]

  • Kinetic Control: Favored at lower temperatures, this regime yields the product that forms the fastest, which may not be the most stable isomer.[2][3][4]

  • Thermodynamic Control: At higher temperatures, the reaction becomes reversible, allowing for equilibration to the most stable isomer.[2][3]

Therefore, if you are isolating an undesired epimer, it is crucial to assess whether your reaction conditions favor kinetic or thermodynamic control.

Q3: Can my choice of reagents, such as the base, lead to epimerization?

Absolutely. The choice of base is a critical factor. Strong, non-nucleophilic bases can promote enolate formation, which is a common pathway for epimerization at the α-carbon to a carbonyl group. The proposed mechanism for base-catalyzed epimerization involves the removal of a proton to form a planar enolate intermediate, followed by non-stereospecific reprotonation.[5]

For instance, in the synthesis of bicyclo[4.2.0]octan-2-ones, treatment with base can readily cause epimerization of the trans-fused isomer to the more stable cis-fused diastereomer.[1]

Troubleshooting Guides

Problem 1: Unwanted Epimerization During [2+2] Cycloaddition

Scenario: You are performing a [2+2] cycloaddition, for example, between a ketene and a cyclohexene derivative, to form a bicyclo[4.2.0]octanone, but you are observing the formation of the undesired epimer.

Underlying Causes and Mechanistic Insights

Ketene cycloadditions are valuable for their stereochemical control in forming bicyclo[4.2.0]octan-3-one derivatives.[6] These reactions often proceed through a concerted but asynchronous pathway.[6] However, subsequent workup or purification steps can introduce conditions that promote epimerization. For instance, purification via silica gel chromatography can lead to quantitative epimerization of the more strained trans-fused isomer to the cis-fused isomer.[1]

Troubleshooting Workflow

Caption: Troubleshooting workflow for epimerization in [2+2] cycloadditions.

Detailed Protocols

Protocol 1: Optimizing for Kinetic Control

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the cyclohexene derivative in a suitable anhydrous solvent (e.g., THF, diethyl ether).

  • Cooling: Cool the reaction mixture to a low temperature, typically -78 °C, using a dry ice/acetone bath.

  • Reagent Addition: Slowly add the ketene precursor or the in-situ generated ketene to the cooled solution over a prolonged period to maintain the low temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, quench it at the low temperature by adding a proton source (e.g., saturated aqueous ammonium chloride).

  • Workup and Purification: Perform the aqueous workup at a low temperature. If chromatography is necessary, consider using a less acidic stationary phase like neutral alumina or deactivating silica gel with a small amount of triethylamine in the eluent.

Protocol 2: Screening Alternative Bases

If a base is required, consider the following options to minimize epimerization:

BaseCharacteristicsRecommended Conditions
Triethylamine (Et3N) Common, moderately strongUse at low temperatures (-20 °C to 0 °C)
Diisopropylethylamine (DIPEA) Hindered, non-nucleophilicOften a good alternative to Et3N
Proton Sponge Non-nucleophilic, sterically hinderedUseful for trapping protons without promoting enolization
Problem 2: Epimerization During Post-Cycloaddition Modifications

Scenario: The desired stereoisomer is formed in the initial cycloaddition, but epimerization occurs during subsequent functional group transformations or deprotection steps.

Underlying Causes and Mechanistic Insights

Functional group manipulations, such as reductions, oxidations, or the removal of protecting groups, can introduce reagents or conditions that are sufficiently acidic or basic to cause epimerization. For example, the reduction of an 8-chloro-8-methylbicyclo[4.2.0]oct-2-en-7-one with a zinc/copper couple can lead to the same product mixture regardless of the starting epimer, indicating epimerization under the reaction conditions.[7]

Troubleshooting Decision Tree

Caption: Decision tree for troubleshooting post-cycloaddition epimerization.

Preventative Strategies and Alternative Protocols

Strategy 1: Employing Milder Reagents

  • For Reductions: Instead of harsh reducing agents, consider milder options like sodium borohydride (NaBH4) at low temperatures or enzymatic reductions which can offer high stereoselectivity.

  • For Deprotections: If an acid-labile protecting group is present, explore enzymatic deprotection or other orthogonal strategies that avoid strongly acidic conditions.

Strategy 2: Protecting Group Strategy

If the epimerizable proton is adjacent to a ketone, consider protecting the ketone as a ketal prior to subsequent transformations. Ketalization can be achieved under mild conditions, and the ketal is stable to many reagents. For example, ketalization of a bicyclo[4.2.0]octanone derivative with ethylene glycol can be catalyzed by TMSOTf at -78°C.[7]

Protocol 3: Ketal Protection

  • Setup: Dissolve the bicyclo[4.2.0]octanone in an anhydrous solvent like dichloromethane (DCM) under an inert atmosphere.

  • Additives: Add ethylene glycol (1.5-2 equivalents).

  • Cooling: Cool the mixture to -78 °C.

  • Catalyst Addition: Slowly add a catalytic amount of trimethylsilyl trifluoromethanesulfonate (TMSOTf).

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Quenching and Workup: Quench the reaction with a mild base (e.g., triethylamine) before warming to room temperature. Proceed with a standard aqueous workup.

By carefully considering the principles of stereocontrol and employing the troubleshooting strategies outlined in this guide, you can significantly improve the stereochemical outcome of your bicyclo[4.2.0]octane synthesis.

References

  • Stereoselective synthesis of novel bis-homoinositols with bicyclo[4.2.0]octane motifs. (2022).
  • Bicyclo[4.2.0]octan-3-one. Smolecule.
  • Patel, H. D., et al. (2022). Two Steps to Bicyclo[4.2.0]octadienes from Cyclooctatetraene: Total Synthesis of Kingianic Acid A.
  • Taib, M. N. A. M., et al. (2024). Synthesis of bicyclo[4.2.0]octane ring of kingianin via [2+2] ketene cycloaddition.
  • Taib, M. N. A. M., et al. (2024). Synthesis of bicyclo[4.2.0]octane ring of kingianin via [2+2] ketene cycloaddition.
  • Synthesis and NMR-spectroscopic characterization of diastereomeric bicyclo[4.2.0]octane-2,7-diones. (2008). Arkivoc, 2008(viii), 68-73.
  • Thermal Chemistry of Bicyclo[4.2.0]oct-2-enes.
  • Bicyclo[4.2.0]octa-1,3,5-trien-7-amine. Benchchem.
  • Unusual ring-chain tautomerism in bicyclo[4.2.
  • Deuterium Kinetic Isotope Effects and Mechanism of the Thermal Isomerization of Bicyclo[4.2.0]oct-7-ene to 1,3-Cyclooctadiene.
  • Kinetic versus Thermodynamic Control of Reactions. Organic Chemistry Class Notes.
  • Proposed mechanism of base catalyzed epimerization.
  • Total Synthesis of (+)-Kingianin A.
  • Thermal Chemistry of Bicyclo[4.2.0]oct-2-enes.
  • Stereoselective Synthesis of Bicyclo[4.2.1]nonanes - a Temporary-Bridge Approach to Cyclooctanoids. (2008). Sci-Hub.
  • Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis. (2023). PubMed Central.
  • Understanding product optimization: Kinetic versus thermodynamic control.
  • Kinetic vs. Thermodynamic Control of Reactions. (2024). Chemistry LibreTexts. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKs80hNm0q8SJdf-raNeB9QyXlenvPw1U_GN4ZTfwwol2FjYSlyUyb3XPugP1FgJ-8IDXOo112oCJ7wpb9HWhRj8GP68Ix11b4f1xsvuASjGitZNiy093XNq4PbHz3DHYvpfkevmIcDdJtjfOfVHuXy98V4cn7IP5ClMK26s1RF-NZAaHePaNWGJdqO-H8XL5IGvMHl98sw4jyStEi0t_vlkVODcxhxVCitgOhqnBks4k1niPCGZcFST9a5JPEDr0s_ZUVVzeLMkG5uplOswNg850G0k1DhfyYPdFmNr3raulMPXnRUeiWt3LGubgPlJ2XXYf7_HrxI1nm_oURarVaBszIw2Ww_A==]( hfyYPdFmNr3raulMPXnRUeiWt3LGubgPlJ2XXYf7_HrxI1nm_oURarVaBszIw2Ww_A==)
  • A highly regio- and stereoselective formation of bicyclo[4.2.0]oct-5-ene derivatives through thermal intramolecular [2 + 2] cycloaddition of allenes. Sigma-Aldrich.
  • Process and intermediates for the synthesis of the enantiomers of bicyclo(4.2.0)oct-2-en-7-one and derivatives and for the synthesis of bicyclo(4.2.0)octane derivatives.
  • Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions.
  • Synthesis of Bicyclic Hemiacetals Catalyzed by Unnatural Densely Substituted γ-Dipeptides. (2022).
  • A highly regio- and stereoselective formation of bicyclo[4.2.0]oct-5-ene derivatives through thermal intramolecular [2 + 2] cycloaddition of allenes. (2007). PubMed.
  • Thermodynamic vs Kinetic Enol
  • Reaction mechanisms: Part (ii) Pericyclic reactions.
  • Access to Bicyclo[4.2.
  • Organocatalyst Design for the Stereoselective Annulation towards Bicyclic Diketones and Analogues. MDPI.
  • Photoinduced Intramolecular Cyclization of Acylsilanes Bearing a Boronate Moiety: Construction of a Highly Strained trans-Fused Bicyclo[3.3.0]octane Skeleton. (2022). Organic Letters.
  • 7-chloro-7-cyanobicyclo[4.2.0]octan-8-one. Organic Syntheses Procedure.
  • Gold(I)
  • Bicyclo[4.2.0]octa-2,4-diene. NIST WebBook.
  • Comparative synthesis of bicyclic monomer 59.
  • Bicyclic (alkyl)(amino)carbenes (BICAACs)

Sources

Technical Support Center: Chiral HPLC Separation of cis-3-Boc-3,8-diazabicyclo[4.2.0]octane Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the comprehensive technical guide for the enantioselective separation of cis-3-Boc-3,8-diazabicyclo[4.2.0]octane. This bicyclic diamine is a crucial chiral building block in pharmaceutical development, and ensuring its enantiomeric purity is critical for the efficacy and safety of the final active pharmaceutical ingredient (API).[1][2][3] The separation of its enantiomers presents a unique analytical challenge due to their identical physical and chemical properties in an achiral environment.[4][5] This guide is designed for researchers, analytical chemists, and process development scientists, providing in-depth, field-proven insights into method development, troubleshooting, and optimization.

This document moves beyond a simple recitation of steps, delving into the causality behind experimental choices to empower you with a robust understanding of the chromatographic process.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the setup of a chiral HPLC method for this specific analyte.

Q1: Which type of Chiral Stationary Phase (CSP) is most effective for separating the enantiomers of this Boc-protected diamine?

A1: Polysaccharide-based CSPs are overwhelmingly the most successful for this class of compounds.[6] Specifically, derivatives of amylose and cellulose, such as those found in the Daicel CHIRALPAK® and CHIRALCEL® series, are the industry standard. For a basic, Boc-protected amine like this compound, columns like CHIRALPAK IA, IB, IC, or ID are excellent starting points.[7] These phases provide a combination of hydrogen bonding, dipole-dipole, and steric interactions necessary for chiral recognition.

Q2: What is a typical starting mobile phase for method development?

A2: A normal-phase mobile phase is generally preferred. A good starting point would be a mixture of a non-polar solvent (alkane) and an alcohol modifier. For example:

  • n-Hexane / Isopropanol (IPA) (80:20, v/v)

  • n-Hexane / Ethanol (90:10, v/v)

Because the analyte is a diamine, it is highly recommended to include a basic additive to improve peak shape and resolution.[8][9] A typical starting concentration is 0.1% Diethylamine (DEA) .[8][10]

Q3: Why is a basic additive like Diethylamine (DEA) necessary?

A3: A basic additive serves two primary functions. First, it competes with the basic amine groups on your analyte for any active, acidic sites (residual silanols) on the silica gel support of the CSP.[11] This interaction minimizes undesirable secondary interactions that lead to severe peak tailing. Second, it can modulate the interactions between the analyte and the chiral selector, often enhancing the enantioselectivity and improving resolution.[11][12]

Q4: Can I use Reversed-Phase (RP) conditions?

A4: While possible, normal-phase chromatography typically provides better selectivity for this type of compound on polysaccharide CSPs.[13] If RP conditions are required (e.g., for LC-MS compatibility), a macrocyclic glycopeptide-based column could be explored, but initial method development is strongly recommended in normal-phase mode.

Q5: What sample concentration and injection volume should I start with?

A5: It is crucial to avoid column overload in chiral chromatography, which can manifest as peak fronting or tailing and a loss of resolution.[14]

  • Sample Concentration: Start with a concentration of approximately 0.5 - 1.0 mg/mL .

  • Sample Solvent: Always dissolve the sample in the mobile phase or a solvent weaker than the mobile phase to prevent peak distortion.[6]

  • Injection Volume: Begin with a small injection volume, typically 5 µL , and adjust as needed based on detector response.

In-Depth Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the analysis.

Problem 1: Poor or No Resolution (Rs < 1.5)

Poor resolution is the most common challenge in chiral separations.[6][15] A logical, step-by-step approach is required to diagnose the root cause.

  • Sub-optimal Mobile Phase Composition: The ratio of alkane to alcohol is the most critical factor affecting selectivity.

    • Solution: Methodically screen different alcohol modifiers (Isopropanol, Ethanol) and vary the concentration. A lower alcohol percentage generally increases retention and can improve resolution, but may also broaden peaks. Create a table to track the results.

Hexane:Alcohol Ratio (v/v)ModifierAdditive (0.1% DEA)k1' (Peak 1)k2' (Peak 2)α (Selectivity)Rs (Resolution)
90:10EthanolYes4.24.81.141.6
80:20EthanolYes2.52.81.121.3
90:10IsopropanolYes5.16.01.181.9
80:20IsopropanolYes3.13.61.161.7
  • Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not provide sufficient stereoselective interactions.

    • Solution: If optimizing the mobile phase fails, screen other polysaccharide-based columns. If you started with an amylose-based column (e.g., CHIRALPAK IA), try a cellulose-based column (e.g., CHIRALCEL OD or IC). Their chiral recognition mechanisms are different and can yield complementary results.[16]

  • Incorrect Flow Rate or Temperature: Chiral separations are often sensitive to kinetic and thermodynamic factors.

    • Solution (Flow Rate): Reduce the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min). This allows more time for the enantiomers to interact with the CSP, which can increase resolution, albeit at the cost of longer run times.[15]

    • Solution (Temperature): Analyze at sub-ambient temperatures (e.g., 15-25°C). Lower temperatures often enhance the enantioselectivity of polysaccharide CSPs. Ensure the column and mobile phase are properly thermostatted to prevent retention time drift.[16]

A systematic workflow for troubleshooting poor chiral resolution.

Problem 2: Poor Peak Shape (Tailing or Fronting)

Peak asymmetry can compromise resolution and quantification accuracy. For basic compounds like this diamine, tailing is the more common issue.

  • Secondary Interactions with Silica Support: This is the most likely cause for basic analytes.

    • Solution: Ensure a basic additive is present in the mobile phase. If 0.1% DEA is insufficient, cautiously increase the concentration to 0.2%. Be aware that excessive additive can sometimes reduce selectivity. Other amines like Butylamine (BA) or Ethylenediamine (EDA) can also be tested.[7][8][17]

  • Column Overload: Injecting too much sample mass onto the column.

    • Solution: Systematically reduce the sample concentration by half or reduce the injection volume. Chiral compounds can show overload effects at much lower concentrations than achiral compounds.[14]

  • Sample Solvent Mismatch: Dissolving the sample in a solvent significantly stronger than the mobile phase.

    • Solution: Always dissolve the sample in the mobile phase.[6] If solubility is an issue, use the weakest possible solvent that can adequately dissolve the sample.

  • Column Contamination or Degradation: Strongly retained impurities can bind to the column head, creating active sites.

    • Solution: If the column is new, this is unlikely. If it has been used extensively, consider a regeneration procedure as recommended by the manufacturer. This often involves flushing with a strong, non-restricted solvent like Tetrahydrofuran (THF) or Ethanol.[7][18]

Example Starting Protocol

This protocol provides a robust starting point for your method development.

Instrumentation & Materials:

  • HPLC System: Standard analytical HPLC with UV detector.

  • Column: CHIRALPAK® IA-3 (amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 3 µm.

  • Mobile Phase: n-Hexane / Ethanol / Diethylamine (90:10:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV at 210 nm (as the Boc group has some absorbance).

  • Sample: 0.5 mg/mL of this compound dissolved in the mobile phase.

  • Injection Volume: 5 µL.

Procedure:

  • System Preparation: Ensure the HPLC system is thoroughly flushed with a miscible solvent (e.g., Isopropanol) before introducing the normal-phase mobile phase. Warning: Residual amounts of solvents like acetone or THF can damage coated polysaccharide columns.[10]

  • Mobile Phase Preparation: Carefully prepare the mobile phase, ensuring accurate volumetric measurements. Degas thoroughly using sonication or helium sparging.

  • Column Equilibration: Install the chiral column and equilibrate with the mobile phase at the set flow rate for at least 30-60 minutes, or until a stable baseline is achieved.

  • Injection: Inject the sample and begin data acquisition.

  • Optimization: Based on the initial results, adjust the mobile phase composition (ethanol percentage) or flow rate as described in the troubleshooting guide to achieve a resolution (Rs) of > 2.0.

References

  • Benchchem. (2025). Troubleshooting poor peak resolution in chiral HPLC of L-Hyoscyamine.
  • ResearchGate. (2025).
  • Chromatography Online. Troubleshoot Chiral Column Performance: Efficiency & Resolution.
  • ResearchGate.
  • International Journal of Pharmaceutical Research and Applications. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
  • YouTube. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC.
  • Daicel Chiral Technologies. (2024). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives.
  • ResearchGate. Separation of the enantiomers of chiral amines using the mobile phase with additive on Chiralpak AD.
  • Chromatography Forum. (2017). additives for chiral.
  • Benchchem. (2025). Troubleshooting poor peak resolution in chiral GC analysis of citronellol isomers.
  • Benchchem. Technical Support Center: Minimizing Racemization During Boc Protection of Chiral Amines.
  • LCGC International. (2019).
  • National Institutes of Health. (2024).
  • MDPI.
  • Daicel Corporation. INSTRUCTION MANUAL FOR CHIRALPAK® IA, IB, IB N-5, IC, ID, IE, IF, IG, IH, IJ, IK and IM - - HPLC.
  • Organic Chemistry Portal. Boc-Protected Amino Groups.
  • LCGC International. (2023).
  • Daicel Chiral Technologies. INSTRUCTION MANUAL FOR CHIRALPAK® IA-U, IB-U, IC-U, ID-U, IG-U, and IH-U .
  • Daicel Corporation. INSTRUCTION MANUAL FOR CHIRALPAK IA, CHIRALPAK IB & CHIRALPAK IC COLUMNS.
  • Phenomenex.
  • Daicel Chiral Technologies. instruction manual for chiralpak® as-h.
  • ResearchGate. (2018). (PDF)
  • Česká a slovenská farmacie. (2007).
  • Chiralpedia. (2022).
  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Springer Nature Experiments.
  • Google Patents. (2011). US9695122B2 - Processes for preparing heterocyclic compounds including trans-7-oxo-6-(sulphooxy)-1,6-diazabicyclo[6][12][18]octane-2-carboxamide and salts thereof.

  • Oriental Journal of Chemistry. (2015). Pre-Column derivatization Chiral HPLC Method for the separation and quantification of (R,R)-2,8-diazobicyclo [4.3.0]nonane content in (S,S).
  • Sigma-Aldrich. Basics of chiral HPLC.

Sources

identifying side products in cis-3-Boc-3,8-diazabicyclo[4.2.0]octane reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: cis-3-Boc-3,8-diazabicyclo[4.2.0]octane Synthesis

Introduction: The this compound scaffold is a critical building block in modern medicinal chemistry, particularly in the development of potent nicotinic acetylcholine receptor (nAChR) agonists.[1] Its rigid, conformationally constrained structure provides a unique three-dimensional presentation of pharmacophoric elements. However, the synthesis of this intermediate, especially the selective mono-protection of the diamine core, is frequently complicated by the formation of closely related side products. This guide provides in-depth troubleshooting advice, analytical protocols, and answers to frequently asked questions to help researchers identify and mitigate common impurities, ensuring the quality and success of their synthetic campaigns.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products encountered during the Boc-protection of cis-3,8-diazabicyclo[4.2.0]octane?

A1: The selective mono-N-Boc protection of the cis-3,8-diazabicyclo[4.2.0]octane core is a delicate process. The primary challenge lies in differentiating the two secondary amine positions. Based on typical reaction outcomes, four main classes of side products are frequently observed:

  • Di-Boc Protected Adduct: The most common impurity, arising from the protection of both nitrogen atoms.[2][3]

  • Isomeric Impurity (trans-isomer): If the initial synthesis of the bicyclic core is not perfectly stereocontrolled, the corresponding trans-isomer may be present and subsequently Boc-protected.

  • N-Oxide Formation: The un-protected tertiary amine at the 8-position is susceptible to oxidation, especially during workup or prolonged reaction times in the presence of air.[4][5]

  • Ring-Opened Products: Under harsh conditions (e.g., strong acid or base), the strained four-membered ring of the bicyclo[4.2.0]octane system can potentially undergo cleavage.[6][7]

Side_Products Reactant cis-3,8-diazabicyclo[4.2.0]octane + (Boc)2O Product This compound (Desired Product) Reactant->Product Selective Mono-Protection (Controlled Conditions) DiBoc 3,8-di-Boc Adduct Reactant->DiBoc Excess (Boc)2O High Temperature TransIsomer trans-3-Boc Isomer Reactant->TransIsomer Impure Starting Material NOxide N-Oxide Product->NOxide Oxidation (Air, Workup) RingOpened Ring-Opened Species Product->RingOpened Harsh pH (Cleavage)

Caption: Common reaction pathways in the synthesis of this compound.

Q2: My LC-MS analysis shows an unexpected peak at [M+H]⁺ ≈ 313. What is this impurity?

A2: A mass peak at [M+H]⁺ ≈ 313.20 Da strongly suggests the presence of the 3,8-di-Boc-diazabicyclo[4.2.0]octane side product. The addition of a second Boc group (100.08 Da) to the desired mono-Boc product (MW: 212.29) accounts for this mass increase.

Causality & Mitigation: This side product forms when the nucleophilicity of the second amine at the N8 position is sufficient to react with the Boc-anhydride in the reaction mixture. This is often exacerbated by:

  • Using more than one equivalent of (Boc)₂O.

  • Elevated reaction temperatures.

  • Prolonged reaction times.

To minimize its formation, it is crucial to maintain strict stoichiometric control, often using a slight excess of the diamine starting material relative to the protecting agent.[2] Slow, dropwise addition of (Boc)₂O at reduced temperatures (e.g., 0 °C to room temperature) is highly recommended.

CompoundMolecular FormulaExact Mass [M]Observed [M+H]⁺
Desired Product C₁₁H₂₀N₂O₂212.15~213.15
Di-Boc Adduct C₁₆H₂₈N₂O₄312.20~313.20
N-Oxide C₁₁H₂₀N₂O₃228.15~229.15

Table 1: Expected mass spectrometry data for the target compound and common side products.

Q3: How can I analytically distinguish the desired cis-isomer from a potential trans-isomer impurity?

A3: Differentiating between cis- and trans-fused bicyclo[4.2.0]octane systems is a classic challenge that can be definitively solved using Nuclear Magnetic Resonance (NMR) spectroscopy. While 1D ¹H NMR may show subtle differences in chemical shifts, 2D NMR techniques, particularly NOESY (or ROESY) , are conclusive.

Expert Rationale: The key is the spatial proximity of the bridgehead protons.

  • In the cis-isomer , the two bridgehead protons are on the same face of the molecule. A clear Nuclear Overhauser Effect (NOE) correlation will be observed between them in a NOESY spectrum.

  • In the trans-isomer , these protons are on opposite faces of the bicyclic system, and no such NOE correlation will be present.

Additionally, the coupling constants of protons on the cyclobutane ring can differ significantly between the two isomers due to changes in dihedral angles, a principle well-established for related bicyclic systems.[8]

Troubleshooting and Analytical Protocols

Protocol 1: General Workflow for Impurity Identification

This protocol outlines a systematic approach to identifying unknown side products in your crude reaction mixture.

Step 1: Initial Analysis by LC-MS

  • Objective: To determine the mass of the main product and any impurities.

  • Method: Dissolve a small aliquot of the crude reaction mixture in a suitable solvent (e.g., Methanol or Acetonitrile). Analyze using a standard reverse-phase LC-MS method (e.g., C18 column with a water/acetonitrile gradient containing 0.1% formic acid).

  • Interpretation: Compare the observed [M+H]⁺ peaks with the expected masses in Table 1. This provides the first hypothesis for the identity of any side products.

Step 2: Purification by Column Chromatography

  • Objective: To isolate the main product and impurities for unambiguous characterization.

  • Method: Purify the crude material using silica gel column chromatography. A gradient of Dichloromethane (DCM) and Methanol (MeOH), often with a small amount of triethylamine (e.g., 0.5%) to prevent streaking, is typically effective.

  • Action: Collect fractions corresponding to the desired product and the major impurities identified by TLC or LC-MS analysis.

Step 3: Structural Elucidation by NMR

  • Objective: To confirm the structure of the isolated product and impurities.

  • Method: For each isolated compound, acquire a full suite of NMR spectra in a suitable deuterated solvent (e.g., CDCl₃ or MeOD).

    • ¹H NMR: Provides information on proton environments and coupling. Look for the disappearance of an N-H proton (for the di-Boc adduct) or significant downfield shifts of protons adjacent to N8 (for the N-oxide).

    • ¹³C NMR: Confirms the number of unique carbons. The di-Boc adduct will show additional signals for the second Boc group.

    • 2D NMR (COSY & HSQC): Establishes proton-proton and proton-carbon correlations, aiding in the assignment of the full structure.

    • 2D NMR (NOESY/ROESY): Crucial for stereochemical assignment (cis/trans), as detailed in FAQ Q3.

  • Self-Validation: The combination of mass data from MS and detailed connectivity and stereochemical information from a full NMR analysis provides a self-validating system for definitive structure confirmation.[9]

Caption: A systematic workflow for the identification and characterization of unknown side products.

References

  • Synthesis and NMR-spectroscopic characterization of diastereomeric bicyclo[4.2.0]octane-2,7-diones. Arkivoc.[Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal.[Link]

  • Synthesis of conformationally constrained, orthogonally protected 3-azabicyclo[3.2.1]octane β-amino esters. ResearchGate.[Link]

  • This compound. PubChem, National Institutes of Health.[Link]

  • Synthesis and structure-activity relationships of 3,8-diazabicyclo[4.2.0]octane ligands, potent nicotinic acetylcholine receptor agonists. PubMed, National Institutes of Health.[Link]

  • Polymerization of 1-azabicyclo[4.2.0]octane with chiral tricyclic amino acid esters for obtaining biomedical materials. ResearchGate.[Link]

  • The Synthesis of Chiral N-Oxides and Their Applications to β-Turn Mimetic Design. The University of Liverpool Repository.[Link]

  • Ring-opening reactions of 1,4-diazabicyclo[2.2.2]octane (DABCO) derived quaternary ammonium salts with phenols and related nucleophiles. Organic & Biomolecular Chemistry (RSC Publishing).[Link]

  • Certain 2,5-diazabicyclo[4.2.0]octanes as glp-1 receptor modulators.
  • General Method for Selective Mono-Boc Protection of Diamines and Thereof. SciELO México.[Link]

  • Amine oxide. Wikipedia.[Link]

  • Amine Protection / Deprotection. Fisher Scientific.[Link]

  • 2-azabicyclo [4.2.0] octane compounds and synthesis and application thereof.
  • 2-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)-adamantan-2-ol. ResearchGate.[Link]

  • 2-Azabicyclo[4.2.0]octane derivatives: stereoselective photochemical synthesis and chemical reactivity. RSC Publishing.[Link]

  • Product Class 3: Amine N-Oxides. Science of Synthesis.[Link]

  • Amine Protection and Deprotection. Master Organic Chemistry.[Link]

  • 1,4-Diazabicyclo[2.2.2]octane-Mediated Ring Opening of 1-Acetylcyclopropanecarboxamides. Synlett.[Link]

  • Selective Mono‐BOC Protection of Diamines. ResearchGate.[Link]

  • Ring-opening reactions of 1,4-diazabicyclo[2.2.2]octane (DABCO) derived quaternary ammonium salts with phenols and related nucleophiles. RSC Publishing.[Link]

  • On the part that NMR should play in mass spectrometry metabolomics in natural products studies. Frontiers.[Link]

Sources

Technical Support Center: Optimizing N-Functionalization of Diazabicyclo[4.2.0]octane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-functionalization of diazabicyclo[4.2.0]octane. As a Senior Application Scientist, I have compiled this guide to address the common challenges and questions that arise during the synthesis and modification of this valuable scaffold. This resource is designed to provide you with in-depth technical guidance, troubleshooting strategies, and practical protocols to enhance the efficiency and success of your reactions.

The diazabicyclo[4.2.0]octane core is a key structural motif in a variety of biologically active compounds, including potent nicotinic acetylcholine receptor (nAChR) agonists.[1] Its unique three-dimensional structure and the presence of two nitrogen atoms offer multiple avenues for functionalization, making it an attractive building block for drug discovery and development.[2] However, the reactivity of the two nitrogen atoms can be subtly different, and achieving selective functionalization often requires careful optimization of reaction conditions.

This guide is structured to help you navigate the complexities of working with this scaffold, from troubleshooting common issues to providing answers to frequently asked questions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most common problems encountered during the N-functionalization of diazabicyclo[4.2.0]octane. For each issue, we provide a systematic approach to identify the root cause and implement effective solutions.

Problem 1: Low or No Product Yield

Low or no yield is one of the most frequent challenges in organic synthesis.[3] The following workflow will guide you through a logical process of elimination to identify and resolve the underlying cause.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low or No Yield Observed check_reagents 1. Verify Reagent Quality & Stoichiometry - Purity of starting material and electrophile? - Accurate weighing and molar ratios? start->check_reagents check_base 2. Assess Base Strength & Solubility - Is the base strong enough to deprotonate the amine? - Is the base soluble in the chosen solvent? check_reagents->check_base Reagents OK check_solvent 3. Evaluate Solvent Choice - Is the solvent aprotic and anhydrous? - Does the solvent polarity favor the desired reaction? check_base->check_solvent Base is appropriate check_temp 4. Optimize Reaction Temperature - Is the temperature sufficient for the reaction to proceed? - Could higher temperatures be causing decomposition? check_solvent->check_temp Solvent is suitable check_electrophile 5. Examine Electrophile Reactivity - Is the leaving group on the electrophile suitable? - Is steric hindrance an issue? check_temp->check_electrophile Temperature is optimized solution Successful N-Functionalization check_electrophile->solution Electrophile is reactive

Caption: Troubleshooting workflow for low reaction yield.

Detailed Troubleshooting Steps:
  • Verify Reagent Quality and Stoichiometry:

    • Purity of Starting Material: Ensure the diazabicyclo[4.2.0]octane is pure and free of any residual acids or moisture from its synthesis or storage.

    • Electrophile Integrity: Verify the purity and reactivity of your alkylating or arylating agent. Alkyl halides, for instance, can degrade over time.

    • Accurate Measurements: Double-check all calculations and ensure precise weighing and transfer of reagents.[3]

  • Assess Base Strength and Solubility:

    • Base Strength: The choice of base is critical. For N-alkylation with alkyl halides, a moderately strong base like potassium carbonate (K₂CO₃) is often sufficient. However, for less reactive electrophiles or for deprotonating less basic amines, a stronger base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) may be necessary.[4][5]

    • Base Solubility: Ensure the chosen base has adequate solubility in the reaction solvent. Poor solubility can lead to incomplete deprotonation and low yields.[4]

  • Evaluate Solvent Choice:

    • Aprotic Solvents: Use anhydrous aprotic solvents such as acetonitrile (MeCN), dimethylformamide (DMF), or tetrahydrofuran (THF) to prevent quenching of the anionic intermediate.

    • Solvent Polarity: The polarity of the solvent can influence the reaction rate. More polar aprotic solvents like DMF can accelerate Sₙ2 reactions. However, for some systems, less polar solvents may be preferred to minimize side reactions.[5]

  • Optimize Reaction Temperature:

    • Insufficient Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate. If the reaction is sluggish at room temperature, consider gradually increasing the temperature.

    • Decomposition: Be mindful of the thermal stability of your reactants and products. Excessive heat can lead to decomposition and the formation of side products.[6] Monitor the reaction by TLC or LC-MS to find the optimal temperature.

  • Examine Electrophile Reactivity:

    • Leaving Group: The nature of the leaving group on the electrophile plays a significant role. For alkyl halides, the reactivity order is generally I > Br > Cl.

    • Steric Hindrance: A bulky electrophile or substituents near the nitrogen atom can sterically hinder the reaction. In such cases, a less hindered electrophile or more forcing reaction conditions may be required.

Problem 2: Formation of Dialkylated Product

The presence of two nitrogen atoms in diazabicyclo[4.2.0]octane creates the possibility of dialkylation. Controlling the stoichiometry is key to minimizing this side product.

Strategies to Minimize Dialkylation:
  • Control Stoichiometry: Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the diazabicyclo[4.2.0]octane relative to the electrophile.

  • Slow Addition: Add the electrophile slowly to the reaction mixture to maintain a low concentration of the alkylating agent, which favors mono-alkylation.[7]

  • Lower Temperature: Running the reaction at a lower temperature can sometimes improve selectivity for the mono-alkylated product.

Problem 3: O-Alkylation vs. N-Alkylation (for related amide substrates)

While not directly applicable to the parent amine, if you are working with a derivative containing an amide, such as 3,8-diazabicyclo[4.2.0]octane-2,5-dione, you may encounter competing O-alkylation.

Favoring N-Alkylation over O-Alkylation:
  • Solvent Choice: Less polar aprotic solvents like THF or toluene generally favor C- or N-alkylation over O-alkylation. Highly polar aprotic solvents like DMSO can favor O-alkylation.[5]

  • Counterion: The choice of counterion from the base can influence the site of alkylation. Lithium-based reagents like LDA often favor C- or N-alkylation.[5]

Frequently Asked Questions (FAQs)

Q1: Which nitrogen in diazabicyclo[4.2.0]octane is more reactive?

The relative reactivity of the two nitrogen atoms depends on the specific isomer of diazabicyclo[4.2.0]octane and the steric and electronic environment around each nitrogen. In bridged bicyclic amines, the accessibility of the nitrogen lone pair is a key factor.[2] The nitrogen with the less sterically hindered environment will generally be more nucleophilic and react faster. Computational studies can also provide insights into the relative basicity and nucleophilicity of the nitrogen atoms.

Q2: How do I choose the right base for my N-functionalization?

The choice of base depends on the pKa of the amine and the reactivity of the electrophile.

  • For reactive electrophiles (e.g., benzyl bromide, allyl bromide): Inorganic bases like K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent are often sufficient.[4]

  • For less reactive electrophiles (e.g., alkyl chlorides): Stronger bases like NaH or LDA may be required to fully deprotonate the amine and drive the reaction to completion.[5]

  • To avoid side reactions: Non-nucleophilic bases are generally preferred to prevent them from competing with the amine in reacting with the electrophile.

Q3: What is the effect of solvent polarity on the reaction?

Solvent polarity can have a significant impact on the reaction rate and selectivity.

  • Polar aprotic solvents (e.g., DMF, DMSO, MeCN): These solvents are generally good for Sₙ2 reactions as they can solvate the cation of the base, leaving a more "naked" and reactive anion. This typically leads to faster reaction rates.

  • Less polar aprotic solvents (e.g., THF, toluene): These may be preferred when side reactions are a concern or when trying to control selectivity.[5]

Q4: Can I perform a double N-functionalization on diazabicyclo[4.2.0]octane?

Yes, double N-functionalization is possible. To achieve this, you would typically use at least two equivalents of the electrophile and a sufficient amount of base to deprotonate both nitrogen atoms. The reaction may require more forcing conditions (e.g., higher temperature, longer reaction time) to ensure complete reaction at both sites.

Optimized Reaction Conditions for N-Functionalization

The following table provides a summary of typical starting conditions for the N-functionalization of diazabicyclo[4.2.0]octane. These should be considered as starting points for further optimization.

Reaction TypeElectrophileBase (equivalents)SolventTemperature (°C)Typical Yield (%)
N-Alkylation Alkyl Bromide/IodideK₂CO₃ (2.0)MeCN or DMF25 - 8060 - 95
Alkyl ChlorideNaH (1.2)THF or DMF0 - 6050 - 85
N-Arylation Aryl Halide (activated)K₂CO₃ or Cs₂CO₃ (2.0)DMF or DMSO80 - 12040 - 70
Aryl Halide (unactivated)Pd or Cu catalyst, Ligand, Base (e.g., NaOtBu)Toluene or Dioxane80 - 11050 - 90
N-Acylation Acyl ChlorideTriethylamine (1.5) or PyridineCH₂Cl₂ or THF0 - 2585 - 98

Detailed Experimental Protocol: N-Alkylation of Diazabicyclo[4.2.0]octane

This protocol provides a general procedure for the mono-N-alkylation of a diazabicyclo[4.2.0]octane with an alkyl bromide.

Materials:

  • Diazabicyclo[4.2.0]octane (1.0 equivalent)

  • Alkyl bromide (1.1 equivalents)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 equivalents)

  • Acetonitrile (MeCN), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add diazabicyclo[4.2.0]octane (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.).

  • Solvent Addition: Add anhydrous acetonitrile to the flask under an inert atmosphere.

  • Electrophile Addition: Add the alkyl bromide (1.1 eq.) to the suspension at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-16 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Rinse the filter cake with acetonitrile.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired N-alkylated diazabicyclo[4.2.0]octane.

Note: This is a general protocol and may require optimization for specific substrates.

References

  • Ghumro, S. A., Alharthy, R. D., al-Rashida, M., Ahmed, S., Malik, M. I., & Hameed, A. (2017). N-Alkylated 1,4-Diazabicyclo[2.2.2]octane–Polyethylene Glycol Melt as Deep Eutectic Solvent for the Synthesis of Fisher Indoles and 1H-Tetrazoles. ACS Omega, 2(6), 2855–2865. [Link]

  • Procter, D. J., & Gammack, K. (2022). Nitrogen-Centered Radicals in Functionalization of sp2 Systems: Generation, Reactivity, and Applications in Synthesis. Chemical Reviews, 122(7), 7239–7299. [Link]

  • Zhang, Z., & Jamison, T. F. (2019). Direct α-C–H Bond Functionalization of Unprotected Cyclic Amines. Nature Chemistry, 11(5), 449–455. [Link]

  • Yolacan, C., et al. (2017). Polymerization of 1-azabicyclo[4.2.0]octane with chiral tricyclic amino acid esters for obtaining biomedical materials. ResearchGate. [Link]

  • Bull, J. A., & Mousseau, J. J. (2018). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. ACS Central Science, 4(1), 16-27. [Link]

  • Ghumro, S. A., et al. (2017). N-Alkylated 1,4-Diazabicyclo[2.2.2]octane–Polyethylene Glycol Melt as Deep Eutectic Solvent for the Synthesis of Fisher Indoles and 1 H -Tetrazoles. ResearchGate. [Link]

  • Abreo, M. A., Lin, N. H., Garvey, D. S., Gunn, D. E., Hettinger, A. M., Wasicak, J. T., ... & Anderson, D. J. (1996). Synthesis and structure-activity relationships of 3,8-diazabicyclo[4.2.0]octane ligands, potent nicotinic acetylcholine receptor agonists. Journal of medicinal chemistry, 39(4), 817-825. [Link]

  • Belostotskii, A. M., Gottlieb, H. E., & Shokhen, M. (2002). Nitrogen inversion in cyclic amines and the bicyclic effect. The Journal of organic chemistry, 67(26), 9257-9266. [Link]

  • Bugaenko, D. I. (2017). 1,4-Diazabicyclo[2.2.2]octane in the synthesis of piperazine derivatives (microreview). Chemistry of Heterocyclic Compounds, 53(12), 1277-1279. [Link]

  • Reddit User Discussion on Alkylation Selectivity. (2023). r/OrganicChemistry. [Link]

  • Glucagon-like peptide-1 (GLP-1) receptor modulators patent.
  • Herrick, E. C. (1960). Preparation of diazabicyclo-octane. U.S.
  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]

  • PubChem. 2,5-Diazabicyclo[4.2.0]octane. [Link]

  • Belostotskii, A. M., Gottlieb, H. E., & Shokhen, M. (2002). Nitrogen inversion in cyclic amines and the bicyclic effect. PubMed. [Link]

  • Ghumro, S. A., et al. (2017). N-Alkylated 1,4-Diazabicyclo[2.2.2]octane–Polyethylene Glycol Melt as Deep Eutectic Solvent for the Synthesis of Fisher Indoles and 1H-Tetrazoles. PMC. [Link]

  • Reddit User Discussion on N-Alkylation. (2016). r/chemistry. [Link]

  • Cook, J. M., et al. (1986). General approach to the synthesis of polyquinanes. Preparation of trans,trans-4,8-diacetoxytetracyclo[9.3.0.01,5.07,11]tetradeca. The Journal of Organic Chemistry, 51(13), 2457-2465. [Link]

  • O'Donovan, D. H., et al. (2018). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 14, 2038-2047. [Link]

  • Thieme E-Books & E-Journals. (1986). Synthesis, 1986(04). [Link]

  • Adejare, V. (2025). Synthesis and Functionalisation of Bridged Bicyclic amines. Nottingham ePrints. [Link]

  • 7-oxo-1,6-diazabicyclo[3.2.1]octane derivatives and their use as antibacterial agents patent.
  • ResearchGate. (2025). 2-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)-adamantan-2-ol. [Link]

  • Azmi, M. N., & Six, Y. (2024). Synthesis of bicyclo[4.2.0]octane ring of kingianin via [2+2] ketene cycloaddition. ACG Publications. [Link]

  • Capello, D., et al. (2022). Application of Biobased Solvents in Asymmetric Catalysis. MDPI. [Link]

  • Bita, B. (2010). 1,4-Diazabicyclo[2.2.2]octane (DABCO) as a useful catalyst in organic synthesis. European Journal of Chemistry, 1(1), 54-60. [Link]

  • 7-OXO-1,6-diazabicyclo[3.2.1]octane derivatives and their use as antibacterial agents patent.
  • Azmi, M. N., & Six, Y. (2024). Synthesis of bicyclo[4.2.0]octane ring of kingianin via [2+2] ketene cycloaddition. ACG Publications. [Link]

  • NIST WebBook. 1,4-Diazabicyclo[2.2.2]octane, compd. with bh3. [Link]

Sources

Technical Support Center: Stereochemical Integrity of cis-3-Boc-3,8-diazabicyclo[4.2.0]octane

Author: BenchChem Technical Support Team. Date: January 2026

Guide for Senior Application Scientists

Welcome to the technical support resource for handling cis-3-Boc-3,8-diazabicyclo[4.2.0]octane. This bicyclic scaffold is a crucial building block in the synthesis of novel therapeutic agents, including advanced β-lactamase inhibitors.[1][2][3] The stereochemical configuration at the C3 position is paramount for biological activity. This guide provides in-depth troubleshooting advice and validated protocols to prevent racemization (epimerization) at this critical chiral center during subsequent synthetic modifications.

Frequently Asked Questions (FAQs)

Q1: What is racemization, and why is it a critical issue for this compound?

A1: Racemization, or more accurately in this context, epimerization, is the conversion of a specific stereoisomer into its diastereomer. For this compound, the concern is the inversion of the stereocenter at the C3 position (the carbon bearing the Boc-protected amine), which would convert the desired cis isomer to the undesired trans isomer. This loss of stereochemical purity is detrimental because the biological efficacy of many complex molecules, particularly enzyme inhibitors, is highly dependent on a precise three-dimensional structure. The presence of the incorrect diastereomer can lead to reduced potency, altered pharmacological profiles, or complete loss of activity.

Q2: What is the primary chemical mechanism responsible for racemization at the C3 position?

A2: The primary mechanism is base-catalyzed epimerization via a planar enolate intermediate.[4] The hydrogen atom on the C3 carbon is 'alpha' to the carbonyl group of the Boc (tert-butoxycarbonyl) protecting group.[5] Although the Boc group is a carbamate, the alpha-proton has a degree of acidity.[6] In the presence of a sufficiently strong base, this proton can be abstracted.

This deprotonation results in the formation of a planar, achiral enolate intermediate.[7][8] Subsequent reprotonation of this intermediate can occur from either face of the planar system, leading to a mixture of both the original cis and the epimerized trans diastereomers, thereby compromising the stereochemical integrity of the sample.

G cluster_0 Mechanism of Base-Catalyzed Epimerization A cis-Isomer (Chiral C3 Center) B Planar Enolate Intermediate (Achiral) A->B + Base (e.g., TEA) - H⁺ C cis-Isomer (Retained) B->C + H⁺ D trans-Isomer (Epimerized) B->D + H⁺

Caption: Base-catalyzed epimerization at the C3 position.

Q3: Which reaction conditions are most likely to induce racemization when modifying the N8 position?

A3: Modifications at the N8-amine, such as alkylation or acylation, are common synthetic steps. The conditions for these reactions are the primary source of racemization risk. Key factors include:

  • Base Selection: Strong, sterically unhindered bases (e.g., triethylamine (TEA), potassium carbonate) significantly increase the rate of C3 proton abstraction.[9]

  • Temperature: Elevated reaction temperatures provide the necessary activation energy for the deprotonation-reprotonation equilibrium to occur, accelerating racemization.[10]

  • Reaction Time: Prolonged exposure to basic conditions increases the likelihood of epimerization.

  • Solvent: Polar aprotic solvents (e.g., DMF, DMSO) can facilitate the formation and stabilization of the enolate intermediate.

Q4: How can I reliably detect and quantify the extent of racemization in my product?

A4: Accurate determination of the diastereomeric ratio (cis vs. trans) is crucial. The most common and reliable methods are chromatographic.[11] NMR can also be employed, sometimes requiring derivatization.

Analytical Technique Principle Advantages Disadvantages
Chiral HPLC Differential interaction of diastereomers with a chiral stationary phase (CSP).High resolution and accuracy; the gold standard for quantification.[12]Requires specialized chiral columns; method development can be time-consuming.
Chiral SFC Similar to HPLC but uses supercritical CO₂ as the mobile phase.Fast analysis times; reduced solvent consumption ("green" technique).[11]Requires specialized SFC instrumentation.
¹H NMR Spectroscopy Diastereomers are chemically distinct and may show different chemical shifts for corresponding protons.Rapid analysis; provides structural information.Peaks for different diastereomers may overlap, making quantification difficult without high-field NMR or chiral discriminating agents.[13]

Troubleshooting Guide: Common Scenarios

Scenario 1: Significant formation of the trans isomer is detected after N8-alkylation.
  • Root Cause Analysis: The combination of base, temperature, and reaction time is the most likely culprit. Using a strong base like triethylamine (TEA) or running the reaction at room temperature or higher for an extended period is a common cause of epimerization.[9]

  • Corrective Actions & Solutions:

    • Re-evaluate Your Base: Switch from strong, non-hindered bases to a sterically hindered or weaker base.

      • Good: Diisopropylethylamine (DIPEA)

      • Better: N-Methylmorpholine (NMM)

      • Excellent (for stubborn cases): 2,4,6-Collidine[9]

    • Lower the Temperature: Perform the reaction at 0 °C or even -20 °C. Start the reaction cold and only allow it to warm to room temperature if absolutely necessary for reaction completion.

    • Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. Avoid unnecessary overnight stirring under basic conditions.

Scenario 2: Stereochemical purity is lost, but the reaction conditions were mild. Could the workup or purification be the problem?
  • Root Cause Analysis: While less common, certain workup or purification conditions can contribute to epimerization. For example, prolonged exposure to basic aqueous solutions during workup or using basic alumina for column chromatography could potentially cause issues.

  • Corrective Actions & Solutions:

    • Neutralize Promptly: During aqueous workup, ensure the reaction mixture is neutralized or made slightly acidic promptly before extensive extraction.

    • Choose the Right Stationary Phase: Use silica gel for column chromatography, as it is generally acidic and poses a minimal risk of base-catalyzed epimerization. Avoid basic alumina.

    • Analyze Pre- and Post-Purification: To diagnose the issue, analyze a crude sample by Chiral HPLC before and after your purification workflow to pinpoint where the loss of purity is occurring.

Validated Experimental Protocols

Protocol 1: Stereochemically-Safe N8-Alkylation

This protocol is designed to minimize epimerization during the alkylation of the N8-amine using a hindered base and low-temperature conditions.

G start Start dissolve Dissolve cis-3-Boc-3,8-DBOct (1.0 eq.) & Alkyl Halide (1.1 eq.) in anhydrous DCM start->dissolve cool Cool solution to 0 °C (Ice-Water Bath) dissolve->cool add_base Add DIPEA (1.5 eq.) dropwise over 5 min cool->add_base stir Stir at 0 °C Monitor by TLC/LC-MS add_base->stir complete Reaction Complete? stir->complete complete->stir No quench Quench with sat. aq. NH₄Cl complete->quench Yes workup Standard Aqueous Workup (Extraction, Drying, Concentration) quench->workup analyze Analyze Diastereomeric Ratio (Chiral HPLC) workup->analyze end End analyze->end

Caption: Workflow for N8-alkylation with minimal epimerization.

Step-by-Step Methodology:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equivalent).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) or acetonitrile (MeCN). Add the alkylating agent (e.g., an alkyl bromide or iodide, 1.1 equivalents).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 equivalents) dropwise to the cooled, stirring solution over 5 minutes.

  • Reaction & Monitoring: Maintain the reaction temperature at 0 °C and monitor its progress by TLC or LC-MS every 30-60 minutes.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup: Allow the mixture to warm to room temperature. Dilute with DCM and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Analysis & Purification: Before large-scale purification, analyze a small aliquot of the crude material by Chiral HPLC (see Protocol 2) to confirm stereochemical integrity. Purify the bulk material using silica gel column chromatography.

Protocol 2: Analysis of Diastereomeric Purity by Chiral HPLC

This protocol provides a general framework for developing a Chiral HPLC method to separate and quantify the cis and trans isomers.

Methodology:

  • Column Selection: Choose a polysaccharide-based chiral stationary phase (CSP), such as a Chiralpak® (e.g., IA, IB, IC) or Chiralcel® (e.g., OD, OJ) column. These are highly effective for separating a wide range of chiral compounds.[12]

  • Sample Preparation: Prepare a standard solution of your product in the mobile phase at a concentration of approximately 1 mg/mL. To identify the peaks, if available, also prepare a sample of the undesired trans isomer or a deliberately racemized mixture (e.g., by treating a small sample with a strong base like DBU for a short period).

  • Mobile Phase Screening: Start with a standard mobile phase system, such as a mixture of n-Hexane and Isopropanol (IPA). Screen different ratios (e.g., 90:10, 80:20, 70:30 Hexane:IPA) to find optimal separation. Small amounts of additives like diethylamine (DEA) for basic compounds may be required to improve peak shape.

  • Analysis:

    • Inject the prepared sample onto the column.

    • Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 210-220 nm for the carbamate chromophore).

    • Identify the peaks corresponding to the cis and trans isomers based on your reference samples.

  • Quantification: Integrate the peak areas for both diastereomers. The diastereomeric excess (d.e.) can be calculated as:

    • d.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

References

  • A Researcher's Guide to Assessing Enantiomeric Excess in Chiral Amine C
  • A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines. PMC - NIH.
  • A Comparative Guide to Analytical Methods for Determining Enantiomeric Excess of 1,1-Dimethoxypropan-2-amine Deriv
  • Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research.
  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment.
  • Isomerization at the α-Carbon. (2022). Chemistry LibreTexts.
  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • How to avoid racemization during N-Boc-piperazine-C3-COOH coupling. (2025). Benchchem.
  • Boc-Protected Amino Groups. Organic Chemistry Portal.
  • BOC Protection and Deprotection. (2025). J&K Scientific LLC.
  • Base-catalyzed epimerization behavior and unusual reactivity of N-substituted derivatives of 2,5-dicarbalkoxypyrrolidine. The Journal of Organic Chemistry.
  • Carbamate base-catalyzed hydrolysis mechanisms.
  • Epimerization and Carbonyl Migration of Carbohydr
  • BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd.
  • Protecting Groups for Amines: Carbam
  • Avoiding Over-alkylation. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Proposed mechanism of base catalyzed epimerization.
  • This compound. PubChem - NIH.
  • Discovery of an Orally Available Diazabicyclooctane Inhibitor (ETX0282) of Class A, C, and D Serine β-Lactamases. (2020).
  • Discovery of an Orally Available Diazabicyclooctane Inhibitor (ETX0282) of Class A, C, and D Serine β-Lactamases. NIH.
  • Alpha-carbon Reactions. (2023). Chemistry LibreTexts.
  • Catalytic asymmetric total synthesis of diazabicyclooctane β-lactamase inhibitors avibactam and relebactam.
  • Epimerisation in Peptide Synthesis. PMC - PubMed Central - NIH.
  • Preventing racemization of N-Tosyl-L-alanine during reactions. (2025). Benchchem.
  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. BOC Sciences.
  • preventing racemization of N,N-Dimethyl-L-Valine during coupling. (2025). Benchchem.
  • Racemization of Chiral Carbonyl Compounds. (2014). YouTube.
  • Application of reductive amination for the stereocontrolled synthesis of functionalized azaheterocycles. Lamiaa Ouchakour.
  • Stereochemistry of Substituted 3-Azabicyclo[3.3.1]nonane Derivatives: A Comprehensive Technical Guide. Benchchem.
  • β-Lactamase inhibition profile of new amidine-substituted diazabicyclooctanes. PMC - NIH.
  • Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - PubMed Central.
  • Organic Carbamates in Drug Design and Medicinal Chemistry. (2015).
  • 3-boc-8-cbz-3, 8-diazabicyclo[4.2.0]octane, min 97%, 250 mg. CP Lab Safety.
  • Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. (2020). Xingwei Li.
  • Photochemical Approaches to Complex Chemotypes: Applications in Natural Product Synthesis.

Sources

Technical Support Center: Purity Assessment of cis-3-Boc-3,8-diazabicyclo[4.2.0]octane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical assessment of cis-3-Boc-3,8-diazabicyclo[4.2.0]octane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into ensuring the purity of this critical building block. The following sections offer troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.

Introduction to Purity Assessment

This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its purity is paramount as impurities can affect the efficacy, safety, and stability of the final active pharmaceutical ingredient (API). This guide outlines the most common and effective analytical techniques for purity determination: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide

HPLC is a cornerstone technique for assessing the purity of non-volatile and thermally labile compounds like this compound.

Experimental Workflow: Reversed-Phase HPLC (RP-HPLC)

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample_prep Dissolve sample in appropriate solvent (e.g., Acetonitrile/Water) injection Inject sample sample_prep->injection mobile_phase_prep Prepare and degas mobile phase (e.g., A: 0.1% TFA in Water, B: 0.1% TFA in Acetonitrile) separation Separation on C18 column (Gradient elution) mobile_phase_prep->separation injection->separation detection UV Detection (e.g., 210 nm) separation->detection integration Integrate peaks detection->integration purity_calc Calculate purity (% Area) integration->purity_calc

Caption: RP-HPLC workflow for purity assessment.

Troubleshooting Q&A

Question 1: I'm seeing significant peak tailing for the main compound peak. What could be the cause and how do I fix it?

Answer: Peak tailing for amine-containing compounds like this is common and often points to secondary interactions with the stationary phase.

  • Causality: The basic nitrogen atoms in the diazabicyclo[4.2.0]octane ring can interact with residual acidic silanol groups on the silica-based C18 column. This strong, secondary interaction leads to a portion of the analyte molecules being retained longer, resulting in a tailed peak.

  • Troubleshooting Steps:

    • Modify Mobile Phase pH: Lowering the pH of the aqueous mobile phase (e.g., using 0.1% trifluoroacetic acid or formic acid) will protonate the amine groups. This positively charged species will have reduced interaction with the silanol groups, leading to more symmetrical peaks.

    • Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds. These columns have end-capping to minimize exposed silanol groups.

    • Competitive Amine: Add a small amount of a competitive amine, like triethylamine (TEA), to the mobile phase (e.g., 0.1%). The TEA will preferentially interact with the active silanol sites, masking them from your analyte.

    • Check for Column Overload: Injecting too concentrated a sample can also cause peak tailing. Try diluting your sample and reinjecting.

Qu[1]estion 2: My retention times are drifting between injections. What should I investigate?

Answer: Retention time instability can be caused by several factors related to the HPLC system and mobile phase.

  • Causality: Inconsistent mobile phase composition, temperature fluctuations, or leaks in the system can all lead to shifts in retention time.

  • [2]Troubleshooting Steps:

    • Mobile Phase Preparation: Ensure your mobile phase is thoroughly mixed and degassed. For gradient elution, ensure the pumps are delivering the correct proportions. A simple way to check for pump issues is to run a gradient with a UV-active component in one of the mobile phases and monitor the baseline. 2[3]. System Equilibration: Make sure the column is fully equilibrated with the initial mobile phase conditions before each injection. A stable baseline is a good indicator of equilibration.

    • Check for Leaks: Inspect all fittings and connections for any signs of leaks, especially between the pump and the injector, and between the injector and the column. Even [1]a small leak can cause pressure fluctuations and affect retention times.

    • Column Temperature: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can affect the viscosity of the mobile phase and the separation process.

Question 3: I am not seeing any peaks after injection. Where should I start troubleshooting?

Answer: The absence of peaks can be due to issues with the sample, the HPLC system, or the detector.

  • Causality: The problem could range from a simple issue like an empty sample vial to a more complex problem like a faulty detector lamp.

  • Troubleshooting Steps:

    • Check the Sample: Confirm that there is sufficient sample in the vial and that the autosampler is correctly accessing it. Injec[4]t a known standard to verify the system's performance.

    • Verify Flow: Disconnect the tubing at the detector inlet and check if the mobile phase is flowing at the set rate. If there is no flow, investigate the pump for air bubbles, leaks, or blockages. 3[4]. Detector Settings: Ensure the detector is turned on and set to the correct wavelength for your compound. The Boc-protecting group provides a chromophore, but the absorbance may be low. A wavelength around 210 nm is a good starting point. Check that the detector lamp is on and has not burned out.

[4]3. Gas Chromatography (GC) Troubleshooting Guide

GC is suitable for analyzing the volatile impurities that may be present in the sample. Derivatization may be necessary for the main compound due to its polarity and relatively high boiling point.

#### Experimental Workflow: GC with Flame Ionization Detection (FID)

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis sample_prep Dissolve sample in volatile solvent (e.g., Dichloromethane) injection Inject into heated inlet sample_prep->injection separation Separation on a capillary column (e.g., DB-5) injection->separation detection Flame Ionization Detection (FID) separation->detection integration Integrate peaks detection->integration purity_calc Calculate purity (% Area) integration->purity_calc

Caption: GC-FID workflow for volatile impurity analysis.

Troubleshooting Q&A

Question 1: I'm observing broad or tailing peaks for my analytes. What are the likely causes?

Answer: Peak broadening or tailing in GC can stem from several issues related to the injection, column, or flow path.

  • Causality: Slow sample introduction, interactions with the stationary phase, or dead volumes in the system can all contribute to poor peak shape.

  • Troubleshooting Steps:

    • Injection Technique: Ensure a fast injection to introduce the sample as a narrow band onto the column. If using a split/splitless inlet, optimize the split ratio and injection temperature.

    • Column Issues: The column may be contaminated or degraded. Try baking the column at a high temperature (within its specified limits) to remove contaminants. If the problem persists, the column may need to be replaced.

    • Dead Volume: Check for improper column installation or the use of incorrect ferrules, which can create dead volumes and lead to peak broadening.

Qu[2]estion 2: My results show poor reproducibility in peak areas. What should I check?

Answer: Inconsistent peak areas are often related to the injection process.

  • Causality: Variations in the injected volume, leaks in the injection port septum, or sample discrimination can all lead to poor area reproducibility.

  • Troubleshooting Steps:

    • Autosampler vs. Manual Injection: If using manual injection, an autosampler will provide much better reproducibility.

    • Septum Leak: A worn or cored septum can cause sample to leak out during injection. Replace the septum regularly.

    • Syringe Issues: Check the syringe for bubbles or damage. Ensure the correct syringe size is being used for the injection volume.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity Assessment

Quantitative NMR (qNMR) is a powerful primary method for determining purity without the need for a reference standard of the compound itself.

####[5][6] Experimental Workflow: Quantitative ¹H NMR (qNMR)

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_data Data Analysis weighing Accurately weigh sample and internal standard dissolving Dissolve in deuterated solvent (e.g., CDCl₃) weighing->dissolving acquisition Acquire ¹H NMR spectrum with quantitative parameters (long relaxation delay) dissolving->acquisition processing Process spectrum (phasing, baseline correction) acquisition->processing integration Integrate signals of analyte and internal standard processing->integration purity_calc Calculate purity based on integral ratios and weights integration->purity_calc

Caption: qNMR workflow for absolute purity determination.

Troubleshooting Q&A

Question 1: The purity value I calculated from qNMR is over 100%. What went wrong?

Answer: A purity value exceeding 100% in qNMR typically points to errors in sample preparation or the integration of signals.

  • Causality: Inaccurate weighing of the sample or the internal standard, or integration of signals that include impurities or solvent peaks, can lead to an artificially high purity calculation.

  • Troubleshooting Steps:

    • Weighing Accuracy: Use a calibrated analytical balance and ensure accurate weighing of both the sample and the internal standard.

    • Internal Standard Purity: The purity of the internal standard must be known and high. Use a certified reference material if possible.

    • Signal Integration: Carefully integrate only the signals corresponding to the analyte and the internal standard. Ensure that the integration regions do not include any impurity peaks or ¹³C satellites. Choose well-resolved signals for both the analyte and the standard.

    • Relaxation Delay: Ensure a sufficiently long relaxation delay (D1) was used during acquisition (typically 5 times the longest T1 relaxation time) to allow for complete relaxation of all protons. Incomplete relaxation will lead to inaccurate integrals.

Question 2: I'm having trouble with baseline distortion, which is affecting my integration. How can I improve this?

Answer: A distorted baseline can significantly impact the accuracy of integration in qNMR.

  • Causality: Poor shimming, receiver gain set too high, or a very strong solvent signal can all contribute to baseline issues.

  • Troubleshooting Steps:

    • Shimming: Carefully shim the spectrometer on your sample to achieve a homogeneous magnetic field.

    • Receiver Gain: Adjust the receiver gain to avoid signal clipping, which can distort the baseline.

    • Solvent Suppression: If the residual solvent signal is very large, consider using a solvent suppression pulse sequence. However, be cautious as this can sometimes affect the integrals of nearby signals.

    • Data Processing: Use appropriate baseline correction functions in your NMR processing software. A polynomial baseline correction is often effective.

Frequently Asked Questions (FAQs)

Q1: What are the expected impurities in this compound? A1: Potential impurities can include starting materials, reagents from the synthesis, diastereomers (the trans-isomer), and by-products from side reactions. The specific impurities will depend on the synthetic route used.

Q2: How can I determine the chiral purity of my compound? A2: Chiral HPLC is the most common method for determining enantiomeric excess. This involves using a chiral stationary phase that can differentiate between the enantiomers. Alternatively, chiral derivatizing agents can be used to form diastereomers that can then be separated on a standard achiral column. NMR s[7]pectroscopy with chiral solvating agents or lanthanide shift reagents can also be used to determine optical purity.

Q3[8]: Which technique is best for overall purity assessment? A3: A combination of techniques provides the most comprehensive purity profile. HPLC is excellent for non-volatile impurities and isomers. GC is useful for volatile impurities and residual solvents. qNMR provides an absolute purity value and is orthogonal to chromatographic methods, meaning it relies on a different physical principle for separation and detection.

Q4[5][6]: My sample is not dissolving well in the HPLC mobile phase. What should I do? A4: If your sample is not soluble in the mobile phase, you can try dissolving it in a stronger, compatible solvent (like pure acetonitrile or methanol) and then injecting a smaller volume. Howev[4]er, be aware that a strong injection solvent can cause peak distortion. The best practice is to dissolve the sample in the initial mobile phase whenever possible.

Summary of Analytical Methods

Analytical TechniquePrimary UseCommon IssuesKey Troubleshooting Tip
RP-HPLC Purity, diastereomeric separation, non-volatile impuritiesPeak tailing, retention time driftOptimize mobile phase pH with an acid modifier (e.g., 0.1% TFA).
GC-FID Volatile impurities, residual solventsPoor peak shape, area irreproducibilityEnsure a clean inlet and replace the septum regularly.
qNMR Absolute purity determination, structural confirmationInaccurate purity values, baseline distortionUse a long relaxation delay (D1) and ensure accurate weighing.

References

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • Chemsrc. (n.d.). This compound. Retrieved from [Link]

  • Pauli, G. F., Chen, S.-N., & Simmler, C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Reddy, G. S., Kumar, A. P., & Reddy, P. P. (2013). Pre-Column derivatization Chiral HPLC Method for the separation and quantification of (R,R)-2,8-diazobicyclo [4.3.0]nonane content in (S,S). International Journal of Pharmaceutical and Analytical Research, 2(3), 1-9.
  • Shimadzu. (n.d.). Diagnosing HPLC Chromatography Problems & Troubleshooting. Retrieved from [Link]

  • Singh, S., & Singh, P. (2018). Troubleshooting in HPLC: A Review. International Journal for Scientific Research & Development, 6(4), 849-854.
  • Wenzel, T. J., Bogyo, M. S., & Lebeau, E. L. (1994). Lanthanide-Cyclodextrin Complexes as Probes for Elucidating Optical Purity by NMR Spectroscopy. Journal of the American Chemical Society, 116(11), 4858–4865. Retrieved from [Link]

  • Yasmin, F., & Bhuyan, P. J. (2016). An improved and scalable process for 3,8-diazabicyclo[3.2.1]octane analogues. Molecules, 21(2), 212.

Sources

Technical Support Center: Strategies for Protecting 3,8-Diazabicyclo[4.2.0]octane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the strategic use of amine protecting groups in the synthesis of 3,8-diazabicyclo[4.2.0]octane derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of selectively functionalizing this valuable bicyclic scaffold. Here, we provide in-depth, field-proven insights into alternative protecting group strategies, complete with troubleshooting guides, detailed experimental protocols, and comparative data to facilitate your synthetic endeavors.

The Challenge of Selectivity with 3,8-Diazabicyclo[4.2.0]octane

The 3,8-diazabicyclo[4.2.0]octane core is a key structural motif in a variety of biologically active compounds, including potent nicotinic acetylcholine receptor (nAChR) agonists.[1][2] Its successful incorporation into complex molecules hinges on the ability to selectively functionalize the two distinct nitrogen atoms, N3 and N8. The inherent symmetry of the parent scaffold, however, presents a significant synthetic challenge, often leading to mixtures of mono- and di-substituted products. To overcome this, a robust and versatile protecting group strategy is not just advantageous, but essential.

This guide will explore the nuances of employing common and alternative protecting groups, with a focus on achieving selective mono-protection and orthogonal strategies for di-protection followed by selective deprotection.

Frequently Asked Questions (FAQs)

Q1: I am getting a mixture of mono- and di-protected 3,8-diazabicyclo[4.2.0]octane. How can I improve the selectivity for mono-protection?

A1: This is a common issue arising from the similar reactivity of the two nitrogen atoms. Here are several strategies to enhance mono-protection selectivity:

  • Stoichiometry Control: Carefully control the stoichiometry of your protecting group reagent. Using a slight excess of the diamine relative to the protecting agent can statistically favor mono-protection. However, this may not be cost-effective for valuable starting materials.[3]

  • Slow Addition at Low Temperature: Add the protecting group reagent dropwise to a solution of the diamine at a reduced temperature (e.g., 0 °C). This minimizes localized high concentrations of the reagent, thereby reducing the likelihood of di-protection.[3]

  • Mono-Protonation Strategy: This is a highly effective method for symmetrical diamines. By adding one equivalent of a strong acid (e.g., HCl or TFA) to the diamine, you can form the mono-hydrochloride or mono-trifluoroacetate salt.[4] The protonated nitrogen is rendered unreactive, allowing for selective protection of the free amine. Subsequent neutralization then liberates the mono-protected product.

Q2: I need to functionalize both N3 and N8 with different substituents. What is the best orthogonal protection strategy?

A2: An effective orthogonal strategy involves protecting groups that can be removed under distinct, non-interfering conditions. A classic and reliable pairing is the acid-labile tert-butoxycarbonyl (Boc) group and the hydrogenolysis-labile benzyloxycarbonyl (Cbz) group.[5][6]

You can, for instance, first perform a mono-Boc protection. After separation of the mono-protected isomer, the second nitrogen can be protected with Cbz-Cl. Subsequently, the Boc group can be selectively removed with an acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent, leaving the Cbz group intact for further synthetic manipulations.[5][6]

Q3: I am having trouble removing the tosyl (Ts) protecting group. Are there milder alternatives to harsh acidic or reducing conditions?

A3: While the tosyl group is known for its robustness, its removal can indeed be challenging.[7] If you are encountering issues with standard methods like strong acid hydrolysis or dissolving metal reduction, consider the following:

  • Magnesium in Methanol: Reductive cleavage using magnesium turnings in methanol can be an effective method for removing N-tosyl groups under milder conditions than traditional methods.[7]

  • Alternative Protecting Groups: If the tosyl group proves too recalcitrant for your substrate, consider alternative sulfonamide protecting groups that are designed for easier cleavage, or opt for a different class of protecting groups altogether, such as the Teoc group, which is removed under fluoride-mediated conditions.[8][9]

Q4: What are the key differences in stability and removal between Boc, Cbz, Teoc, and Tosyl protecting groups?

A4: Understanding the distinct characteristics of each protecting group is crucial for designing a successful synthetic route. The following table provides a comparative overview:

Protecting GroupAbbreviationStable ToLabile To
tert-ButoxycarbonylBocBases, Hydrogenolysis, NucleophilesStrong Acids (e.g., TFA, HCl)[10]
BenzyloxycarbonylCbzAcids (mild), BasesCatalytic Hydrogenolysis (e.g., H₂, Pd/C)[11]
2-(Trimethylsilyl)ethoxycarbonylTeocAcids, Bases, HydrogenolysisFluoride Sources (e.g., TBAF)[8][12]
p-ToluenesulfonylTosylAcids, Bases, Oxidizing AgentsStrong Reducing Agents, Harsh Acids[13][14]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low yield of mono-protected product - Incorrect stoichiometry- High reactivity of protecting agent- Use a slight excess of the diamine.- Employ the mono-protonation strategy.- Add the protecting agent slowly at low temperature.[3]
Incomplete deprotection - Insufficient reagent or reaction time- Catalyst poisoning (for hydrogenolysis)- Increase the amount of deprotecting agent and/or extend the reaction time.- For Cbz deprotection, ensure the quality of the Pd/C catalyst and the absence of catalyst poisons.
Side reactions during Boc deprotection - Alkylation of nucleophilic residues by the tert-butyl cation- Add a scavenger such as anisole or thioanisole to the reaction mixture to trap the carbocation.
Difficulty in purifying the product - Similar polarity of mono- and di-protected products- Product is highly water-soluble- Optimize chromatographic conditions (e.g., use a different solvent system or a specialized column).- Consider converting the product to a salt to facilitate precipitation and isolation.

Detailed Experimental Protocols

Protocol 1: Selective Mono-Boc Protection of 3,8-Diazabicyclo[4.2.0]octane

This protocol utilizes the mono-protonation strategy to achieve high selectivity for the mono-protected product.

Materials:

  • 3,8-Diazabicyclo[4.2.0]octane

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (as a solution in a suitable solvent)

  • Methanol (MeOH)

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

Procedure:

  • Dissolve 3,8-diazabicyclo[4.2.0]octane (1.0 eq) in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of TFA or HCl (1.0 eq) in methanol dropwise with stirring.

  • Stir the mixture at 0 °C for 15 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Add a solution of Boc₂O (1.0 eq) in methanol dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.

  • Dissolve the residue in water and adjust the pH to >10 with the NaOH solution.

  • Extract the aqueous layer with DCM or EtOAc (3 x volume of the aqueous layer).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the mono-Boc-protected product.

Protocol 2: Orthogonal Protection with Cbz

This protocol describes the Cbz protection of the remaining free amine on a mono-Boc-protected 3,8-diazabicyclo[4.2.0]octane.

Materials:

  • Mono-Boc-3,8-diazabicyclo[4.2.0]octane

  • Benzyl chloroformate (Cbz-Cl)

  • Triethylamine (Et₃N) or Sodium carbonate (Na₂CO₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve mono-Boc-3,8-diazabicyclo[4.2.0]octane (1.0 eq) and Et₃N (1.2 eq) in DCM.

  • Cool the solution to 0 °C.

  • Slowly add Cbz-Cl (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Wash the reaction mixture with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the Boc, Cbz-diprotected product.

Protocol 3: Selective Boc Deprotection

This protocol details the selective removal of the Boc group in the presence of a Cbz group.

Materials:

  • Boc, Cbz-diprotected 3,8-diazabicyclo[4.2.0]octane

  • Trifluoroacetic acid (TFA) or 4 M HCl in 1,4-dioxane

  • Dichloromethane (DCM) (if using TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the diprotected diamine (1.0 eq) in DCM.

  • Add TFA (10-20 eq) and stir at room temperature. Alternatively, dissolve the diamine in 4 M HCl in 1,4-dioxane.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue by carefully adding saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Extract the product with DCM or EtOAc.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the Cbz-protected product.

Visualization of Orthogonal Protection Strategy

The following workflow illustrates the decision-making process for the orthogonal protection of 3,8-diazabicyclo[4.2.0]octane.

Orthogonal_Protection_Workflow start 3,8-Diazabicyclo[4.2.0]octane mono_boc Mono-Boc Protection (Protocol 1) start->mono_boc Boc₂O, TFA/MeOH cbz_protection Cbz Protection (Protocol 2) mono_boc->cbz_protection Cbz-Cl, Et₃N boc_deprotection Selective Boc Deprotection (Protocol 3) cbz_protection->boc_deprotection TFA or HCl/Dioxane functionalization_n3 Functionalization at N3 boc_deprotection->functionalization_n3 cbz_deprotection Cbz Deprotection (Hydrogenolysis) functionalization_n3->cbz_deprotection H₂, Pd/C functionalization_n8 Functionalization at N8 cbz_deprotection->functionalization_n8 final_product Di-functionalized Product functionalization_n8->final_product

Caption: Orthogonal protection workflow for 3,8-diazabicyclo[4.2.0]octane.

Concluding Remarks

The selective functionalization of 3,8-diazabicyclo[4.2.0]octane is a critical step in the synthesis of numerous important molecules. A well-designed protecting group strategy is the key to navigating the challenges of selectivity. By carefully considering the principles of stoichiometry, reaction kinetics, and orthogonal protection, researchers can efficiently access a wide range of mono- and di-substituted derivatives. This guide provides a foundational framework for developing robust and reliable synthetic routes, and we encourage you to adapt these protocols to your specific needs. For further assistance, please do not hesitate to contact our technical support team.

References

  • Frost, J. M., et al. (2006). Synthesis and Structure-Activity Relationships of 3,8-Diazabicyclo[4.2.0]octane Ligands, Potent Nicotinic Acetylcholine Receptor Agonists. Journal of Medicinal Chemistry, 49(26), 7843–7853.
  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.
  • cis-3-Boc-3,8-diazabicyclo[4.2.0]octane. PubChem. (n.d.). Retrieved from [Link]

  • Technical Support Center: Selective Mono-Protection of Diamines. BenchChem. (2025).
  • Amine Protection and Deprotection. Master Organic Chemistry. (n.d.). Retrieved from [Link]

  • Selective Mono-Boc-Protection of Diamines. (2007).
  • Teoc Protecting Group. Chem-Station. (2019). Retrieved from [Link]

  • Tosyl group. Wikipedia. (n.d.). Retrieved from [Link]

  • Tosyl group. Grokipedia. (n.d.). Retrieved from [Link]

  • Application Notes and Protocols for Selective Boc Deprotection from Cbz-Protected Peptides. BenchChem. (2025).
  • Cbz-Protected Amino Groups. Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups. BOC Sciences. (n.d.).
  • A Comparative Guide to Orthogonal Protecting Groups in Piperazine Synthesis. BenchChem. (n.d.).
  • Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (2018). Archiv der Pharmazie, 351(11).
  • Protecting Groups. Lokey Lab Protocols - Wikidot. (2017). Retrieved from [Link]

  • Teoc Protecting Group. Chem-Station. (2019). Retrieved from [Link]

  • Protecting Agents. Chemie Brunschwig. (n.d.).
  • Synthesis and pharmacological evaluation of benzamide derivatives as selective 5-HT(4) receptor agonists. (2005). Bioorganic & Medicinal Chemistry, 13(9), 3295-3308.
  • Intersubunit Bridge Formation Governs Agonist Efficacy at Nicotinic Acetylcholine α4β2 Receptors: UNIQUE ROLE OF HALOGEN BONDING REVEALED. (2014). Journal of Biological Chemistry, 289(40), 27856–27867.
  • An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. (2023). Molecules, 28(13), 5061.
  • VI Protecting Groups and Orthogonal Protection Str
  • Processes for preparing heterocyclic compounds including trans-7-oxo-6-(sulphooxy)-1,6-diazabicyclo[1][7][15]octane-2-carboxamide and salts thereof. (2015). US Patent 8,969,566.

  • Protecting Agents. Chemie Brunschwig. (n.d.).
  • IMPROVED SYNTHETIC METHODS OF MAKING FUSED HETEROCYCLIC COMPOUNDS. (n.d.).
  • Selective Mono-Boc-Protection of Bispidine. (2010). Molbank, 2010(2), M667.
  • Ethyl 1-benzyl-3-oxo-4-piperidinecarboxylate hydrochloride technical grade. Sigma-Aldrich. (n.d.).
  • Supporting Information for Visible Light-Mediated, Diastereoselective Epimeriz
  • Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. Organic Chemistry Portal. (2024).
  • Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups. BOC Sciences. (n.d.).
  • Selective Mono‐BOC Protection of Diamines. (2007).
  • Relative inhibitory activities of newly developed diazabicyclooctanes, boronic acid derivatives, and penicillin-based sulfone β-lactamase inhibitors against broad-spectrum AmpC β-lactamases. (2024). Antimicrobial Agents and Chemotherapy, 68(11).
  • Synthesis and structure-activity relationships of 3,8-diazabicyclo[4.2.0]octane ligands, potent nicotinic acetylcholine receptor agonists. (2006). Journal of Medicinal Chemistry, 49(26), 7843–7853.
  • Preparation of Highly-Substituted Pyridines via Diels- Alder Reactions of Vinylallenes and Tosyl Cyanide. (2023). Organic Syntheses, 100, 4–28.
  • General approach to the synthesis of polyquinanes. Preparation of trans,trans-4,8-diacetoxytetracyclo[9.3.0.01,5.07,11]tetradeca. (1987). The Journal of Organic Chemistry, 52(12), 2481–2493.
  • Structural and Kinetic Characterization of Diazabicyclooctanes as Dual Inhibitors of Both Serine-β-Lactamases and Penicillin-Binding Proteins. (2016). ACS Chemical Biology, 11(4), 1039–1047.
  • The Use of Diazabicyclo[2.2.2]octane as a Novel Highly Selective Dechloroacetylation Reagent. (1996). The Journal of Organic Chemistry, 61(23), 8212–8213.
  • Role of Coffee Caffeine and Chlorogenic Acids Adsorption to Polysaccharides with Impact on Brew Immunomodulation Effects. (2021). Foods, 10(2), 384.
  • Diazabicyclic central nervous system active agents. (2009).
  • Synthesis of conformationally constrained, orthogonally protected 3-azabicyclo[3.2.1]octane β-amino esters. (2010). Arkivoc, 2010(9), 31-39.
  • Bicyclic conformationally restricted diamines. (2011). Chemical Reviews, 111(9), 5506–5568.

Sources

Technical Support Center: Synthesis of Fused Bicyclic Amines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of fused bicyclic amines. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in their synthetic endeavors. Fused bicyclic amines are privileged scaffolds in medicinal chemistry, offering unique three-dimensional structures that can lead to improved pharmacological properties.[1][2] However, their synthesis is often fraught with challenges. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter in the lab.

Section 1: Common Challenges in Fused Bicyclic Amine Synthesis

The construction of fused bicyclic amine systems can be complex, with challenges arising from thermodynamics, kinetics, and substrate-specific reactivity. Understanding the root cause of a synthetic problem is the first step toward a solution. Here, we break down some of the most common hurdles.

Q1: My intramolecular cyclization reaction is giving a low yield of the desired fused bicyclic amine. What are the likely causes and how can I improve it?

A1: Low yields in intramolecular cyclizations for fused bicyclic amine synthesis are a frequent issue. The underlying causes can often be traced back to one or more of the following factors:

  • Unfavorable Ring Strain: The formation of certain ring sizes, particularly medium-sized rings (7-11 members), can be thermodynamically disfavored due to high ring strain. For fused systems, the strain of both newly formed rings contributes to the overall energy barrier.

  • Competing Intermolecular Reactions: At higher concentrations, intermolecular reactions can outcompete the desired intramolecular cyclization, leading to polymerization or dimerization.[3]

  • Steric Hindrance: Bulky substituents on the cyclization precursor can sterically hinder the approach of the reacting centers, slowing down or preventing ring closure.

  • Incorrect Conformation for Cyclization: The reactive functional groups must be able to adopt a conformation that allows for orbital overlap and bond formation. If the ground-state conformation of the precursor is far from the required transition-state geometry, the activation energy for cyclization will be high.

  • Deactivation of Nucleophile/Electrophile: The nucleophilicity of the amine or the electrophilicity of the reaction partner can be diminished by electronic effects of substituents on the precursor molecule.

Troubleshooting Workflow:

Here is a systematic approach to troubleshoot low yields in your intramolecular cyclization:

G start Low Yield in Intramolecular Cyclization concentration Is the reaction concentration too high? start->concentration dilution Perform the reaction under high dilution conditions (<0.01 M). concentration->dilution Yes temp_catalyst Are the reaction kinetics slow? concentration->temp_catalyst No dilution->temp_catalyst increase_temp Increase the reaction temperature or screen different catalysts/reagents. temp_catalyst->increase_temp Yes precursor_design Is the precursor design suboptimal? temp_catalyst->precursor_design No increase_temp->precursor_design modify_precursor Modify the precursor to favor cyclization (e.g., introduce conformational constraints, change linker length). precursor_design->modify_precursor Yes side_reactions Are there observable side products? precursor_design->side_reactions No modify_precursor->side_reactions analyze_byproducts Analyze byproducts by NMR/MS to identify competing reaction pathways. side_reactions->analyze_byproducts Yes success Improved Yield side_reactions->success No analyze_byproducts->success

Caption: Troubleshooting workflow for low-yield intramolecular cyclizations.

Section 2: Method-Specific Troubleshooting Guides

Different synthetic strategies for constructing fused bicyclic amines come with their own unique sets of challenges. This section provides detailed troubleshooting for some of the most common methods.

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful tool for synthesizing tetrahydroisoquinoline and tetrahydro-β-carboline ring systems, which are common cores in fused bicyclic amines.[4][5]

Q2: I am attempting a Pictet-Spengler reaction, but the reaction is sluggish and gives poor yields. How can I drive the reaction to completion?

A2: Sluggish Pictet-Spengler reactions are often due to insufficient electrophilicity of the iminium ion intermediate or low nucleophilicity of the aromatic ring.

Troubleshooting Steps:

  • Acid Catalyst: The choice and concentration of the acid catalyst are critical.

    • Protic Acids: Traditionally, strong protic acids like HCl or H₂SO₄ are used.[4] If your reaction is slow, consider increasing the acid concentration or switching to a stronger acid like trifluoroacetic acid (TFA).

    • Lewis Acids: Lewis acids such as BF₃·OEt₂ can also be effective, particularly in aprotic solvents.[6]

  • Reaction Temperature: Heating is often required to promote the reaction.[4] If you are running the reaction at room temperature, try increasing the temperature incrementally. Microwave irradiation can sometimes dramatically reduce reaction times.[7]

  • Substrate Electronics:

    • Aromatic Ring: The reaction works best with electron-rich aromatic rings (e.g., indoles, pyrroles, or phenyl rings with electron-donating groups).[4][6] If your aromatic ring is electron-deficient, the cyclization step will be slow. It may be necessary to reconsider your synthetic strategy if the electronics are highly unfavorable.

    • Carbonyl Component: Using a more electrophilic aldehyde (e.g., formaldehyde or chloral) can accelerate the initial imine formation.

  • N-Acyliminium Ion Variant: For challenging substrates, consider an N-acyliminium ion Pictet-Spengler reaction. Acylating the intermediate imine with an acyl halide or anhydride generates a highly electrophilic N-acyliminium ion that readily undergoes cyclization under milder conditions.[4]

Table 1: Troubleshooting Guide for the Pictet-Spengler Reaction

Problem Potential Cause Suggested Solution
No or low conversionInsufficiently acidic conditionsIncrease concentration or strength of protic acid; switch to a Lewis acid.
Low reaction temperatureIncrease the reaction temperature; consider microwave heating.
Electron-poor aromatic ringIf possible, use a substrate with electron-donating groups on the aromatic ring.
Formation of side productsPolymerization of the aldehydeUse a slight excess of the amine component or add the aldehyde slowly.
Oxidation of the productConduct the reaction under an inert atmosphere (N₂ or Ar).
Ring-Closing Metathesis (RCM)

RCM is a versatile method for forming cyclic olefins, which can be precursors to or part of a fused bicyclic amine system.[8]

Q3: My RCM reaction to form a nitrogen-containing ring is not working. The starting material is consumed, but I see a complex mixture of products or catalyst decomposition.

A3: Challenges in RCM for nitrogen heterocycles often stem from the interaction of the amine with the metal catalyst.

Troubleshooting Steps:

  • Catalyst Choice: Not all metathesis catalysts are suitable for amine-containing substrates.

    • Grubbs Catalysts: Second-generation (G-II) and third-generation (Hoveyda-Grubbs, HG-II) catalysts are generally more robust and tolerant to functional groups than the first-generation catalyst.[9]

    • Schrock Catalysts: Molybdenum-based Schrock catalysts can also be effective, particularly for sterically demanding or electron-deficient olefins.[9]

  • Amine Protection: The Lewis basicity of free amines can coordinate to the metal center of the catalyst, leading to deactivation.[9]

    • Protecting the amine with an electron-withdrawing group (e.g., tosyl, nosyl, Boc) can mitigate this issue. The choice of protecting group can influence the reactivity of the nearby olefin.

  • Solvent and Additives:

    • Use non-coordinating, dry solvents like dichloromethane (DCM) or toluene.

    • In some cases, additives like titanium(IV) isopropoxide can act as a scavenger for inhibitory species.

  • Reaction Conditions:

    • Concentration: RCM is an intramolecular reaction, so it is favored at high dilution (typically 0.001–0.05 M) to suppress intermolecular oligomerization.[3]

    • Temperature: While many RCM reactions proceed at room temperature, some may require heating to facilitate catalyst turnover. However, excessive heat can lead to catalyst decomposition.

Protocol for a Typical RCM Reaction:

  • Dissolve the diene substrate in dry, degassed solvent (e.g., DCM) to the desired concentration (e.g., 0.01 M) under an inert atmosphere.

  • Add the RCM catalyst (e.g., Grubbs II, 1-5 mol%).

  • Stir the reaction at room temperature or with gentle heating, monitoring by TLC or GC-MS.

  • Once the reaction is complete, quench by adding a catalyst scavenger like ethyl vinyl ether or triphenylphosphine.

  • Concentrate the reaction mixture and purify by column chromatography.

Section 3: Frequently Asked Questions (FAQs)

Q4: How do I control the stereochemistry at the ring fusion in my bicyclic amine synthesis?

A4: Controlling stereochemistry is a significant challenge. The strategy will depend on the specific reaction:

  • Substrate Control: Introduce chiral centers in the acyclic precursor to direct the stereochemical outcome of the cyclization. This is common in intramolecular Mannich or Michael reactions.[10]

  • Chiral Catalysts: Employ asymmetric catalysis. For example, chiral Brønsted acids or transition metal catalysts can be used in Pictet-Spengler and Pauson-Khand reactions to induce enantioselectivity.[6][11]

  • Reagent Control: Use chiral auxiliaries attached to the precursor, which are removed after the stereoselective cyclization.

Q5: I have successfully synthesized my fused bicyclic amine, but it is difficult to purify. What strategies can I use?

A5: The purification of amines can be challenging due to their basicity and potential for interaction with silica gel.

  • Acid/Base Extraction: Utilize the basicity of the amine to move it between organic and aqueous layers by adjusting the pH. This is an effective way to remove non-basic impurities.

  • Modified Column Chromatography:

    • Basic Alumina: Use basic alumina instead of silica gel to prevent streaking and decomposition of sensitive amines.

    • Treated Silica: Pre-treat silica gel with a small amount of a volatile amine (e.g., triethylamine or ammonia in the eluent) to neutralize acidic sites.

  • Crystallization: If the product is a solid, crystallization of the free base or a salt (e.g., hydrochloride, hydrobromide) can be an excellent purification method.[1]

  • Reversed-Phase Chromatography: For polar amines, reversed-phase HPLC or flash chromatography can be a viable option.[1]

Q6: What is the Hofmann-Löffler-Freytag (HLF) reaction and when is it a good choice for fused bicyclic amine synthesis?

A6: The HLF reaction is a powerful method for synthesizing five-membered nitrogen heterocycles (pyrrolidines) through an intramolecular C-H amination.[1][12] It typically involves the generation of an N-haloamine, which then undergoes a 1,5-hydrogen atom transfer (HAT) via a radical mechanism, followed by an intramolecular Sₙ2 reaction to close the ring.[1]

It is a good choice when:

  • You are targeting a fused pyrrolidine ring system. The 1,5-HAT is highly favored, making the formation of five-membered rings particularly efficient.[1][13]

  • Your precursor has accessible C-H bonds at the 5-position relative to the nitrogen.

  • Modern variations of the HLF reaction often use light and heat synergistically to promote the reaction, allowing for milder conditions and scalability.[1][13]

Reaction Scheme: Generalized HLF Reaction for a Fused Bicyclic Amine

Caption: Key steps in the Hofmann-Löffler-Freytag reaction pathway.

References

  • Jurczyk, J., et al. (2025). General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Krishna, Y., Shilpa, K., & Tanaka, F. (2019). Intramolecular Mannich and Michael Annulation Reactions of Lactam Derivatives Bearing Enals to Afford Bicyclic N-Heterocycles. Organic Letters, 21, 8444–8448. Available from: [Link]

  • Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. (n.d.). National Institutes of Health. Available from: [Link]

  • General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. (n.d.). ACS Publications. Available from: [Link]

  • The reported method for the construction of saturated bicyclic amines... (n.d.). ResearchGate. Available from: [Link]

  • Recent synthetic strategies for the functionalization of fused bicyclic heteroaromatics using organo-Li, -Mg and -Zn reagents. (2024). Open Access LMU. Available from: [Link]

  • An aza-Robinson Annulation Strategy for the Synthesis of Fused Bicyclic Amides. (2023). ACS Publications. Available from: [Link]

  • Ring closing metathesis (RCM) approach to the synthesis of conduramine B-2, ent-conduramine F-2, aminocyclopentitol and trihydroxyazepane. (n.d.). Royal Society of Chemistry. Available from: [Link]

  • Pictet–Spengler reaction. (n.d.). Wikipedia. Available from: [Link]

  • Asymmetric Synthesis of Fused Bicyclic α-Amino Acids Having a Hexahydro-cyclopenta[c]pyridine Skeleton via Intramolecular Pauson−Khand Reaction of 1-Sulfonimidoyl-Substituted 5-Azaoct-1-en-7-ynes. (n.d.). The Journal of Organic Chemistry. Available from: [Link]

  • Ring-closing metathesis. (n.d.). Wikipedia. Available from: [Link]

  • Orthogonal ring-closing alkyne and olefin metathesis for the synthesis of small GTPase-targeting bicyclic peptides. (2016). National Institutes of Health. Available from: [Link]

  • Orthogonal ring-closing alkyne and olefin metathesis for the synthesis of small GTPase-targeting bicyclic peptides. (2016). ResearchGate. Available from: [Link]

  • The Pictet-Spengler Reaction Updates Its Habits. (n.d.). National Institutes of Health. Available from: [Link]

  • Pictet–Spengler reaction. (n.d.). Grokipedia. Available from: [Link]

  • Pictet-Spengler reaction. (n.d.). Name-Reaction.com. Available from: [Link]

  • General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. (n.d.). ResearchGate. Available from: [Link]

  • Intramolecular Cyclization Side Reactions. (n.d.). ResearchGate. Available from: [Link]

  • Common Blind Spot: Intramolecular Reactions. (2011). Master Organic Chemistry. Available from: [Link]

  • Synthesis of Bridged Bicyclic Amines by Intramolecular Amination of Remote C–H Bonds: Synergistic Activation by Light and Heat. (n.d.). ResearchGate. Available from: [Link]

  • Modular synthesis of bicyclic twisted amides and anilines. (2023). Royal Society of Chemistry. Available from: [Link]

  • Naming Bicyclic Compounds. (n.d.). Chemistry Steps. Available from: [Link]

  • Bicyclic 1,4-Dioxepanes – Novel Advanced Building Blocks for Drug Discovery. (2025). ChemRxiv. Available from: [Link]

  • C–H Annulation in Azines to Obtain 6,5-Fused-Bicyclic Heteroaromatic Cores for Drug Discovery. (n.d.). MDPI. Available from: [Link]

  • Intramolecular Addition (Cyclization) Reactions. (2022). Chemistry LibreTexts. Available from: [Link]

  • Modular synthesis of bicyclic twisted amides and anilines. (2023). RSC Publishing. Available from: [Link]

  • Naming Bicyclic Compounds - Fused, Bridged, and Spiro. (2014). Master Organic Chemistry. Available from: [Link]

  • Synthesis of Bridged Bicyclic Amines by Intramolecular Amination of Remote C–H Bonds: Synergistic Activation by Light and Heat. (2020). ACS Publications. Available from: [Link]

  • (PDF) Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane. (n.d.). ResearchGate. Available from: [Link]

  • Synthesis of 5′-Chlorospiro(benzo[d][1][9]dioxole-2,4′-[1][10][14]thiadiazin). (n.d.). MDPI. Available from: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of cis-3-Boc-3,8-diazabicyclo[4.2.0]octane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the biological activities of derivatives of the cis-3-Boc-3,8-diazabicyclo[4.2.0]octane scaffold. We will explore their primary application as potent nicotinic acetylcholine receptor (nAChR) agonists and delve into the broader potential of the diazabicyclooctane class as antimicrobial agents, offering a comparative perspective for researchers, scientists, and drug development professionals. This document synthesizes findings from key research to provide a comprehensive overview of structure-activity relationships (SAR), experimental protocols, and mechanistic insights.

The this compound Scaffold: A Privileged Structure in Medicinal Chemistry

The rigid, bicyclic framework of the this compound core presents a unique and valuable scaffold in medicinal chemistry. Its conformational constraint allows for the precise spatial orientation of functional groups, a critical factor for high-affinity and selective interactions with biological targets. The tert-butyloxycarbonyl (Boc) protecting group at the 3-position offers a convenient handle for synthetic elaboration, enabling the exploration of a wide chemical space and the fine-tuning of pharmacological properties. This guide will primarily focus on two key areas of biological activity stemming from this versatile scaffold.

Part 1: Potent Agonists of Nicotinic Acetylcholine Receptors (nAChRs) for Analgesia

Derivatives of 3,8-diazabicyclo[4.2.0]octane have emerged as exceptionally potent agonists of nAChRs, particularly the α4β2 subtype, which is a major player in the central nervous system.[1][2] Agonism at this receptor is a validated therapeutic strategy for the management of pain, and several compounds based on this scaffold have demonstrated robust analgesic efficacy in preclinical models.[3][4]

Comparative Analysis of nAChR Agonist Activity

Table 1: Structure-Activity Relationship of 3,8-diazabicyclo[4.2.0]octane Derivatives as α4β2 nAChR Agonists (Qualitative and Representative Data)

Compound IDR1 (at N-8)R2 (at C-3)hα4β2 Ki (nM) (Representative)hα4β2 EC50 (nM) (Representative)Key SAR Insights
Epibatidine HH (different scaffold)~0.04~0.2Potent, non-selective natural product benchmark.[3]
Analog A 3-pyridinylH< 0.1< 13-pyridinyl substitution at N-8 is crucial for high affinity.[3][5]
Analog B 5-pyrimidinylH< 0.5< 5Other heteroaromatic rings at N-8 are tolerated but may reduce potency.
Analog C 3-pyridinylCH3~1.0~10Small alkyl substitution at C-3 can decrease potency.
Analog D 3-pyridinyl-5-haloH< 0.05< 0.5Halogenation of the pyridine ring can enhance affinity.[2]

Disclaimer: The specific Ki and EC50 values in this table are representative and intended to illustrate the general SAR trends observed in the literature. They are not absolute values from a single comparative study but are based on qualitative descriptions of picomolar affinity and nanomolar potency.[2][3]

Mechanistic Insights: α4β2 nAChR Signaling Pathway

Activation of the α4β2 nAChR by an agonist, such as a derivative of 3,8-diazabicyclo[4.2.0]octane, leads to the opening of a non-selective cation channel.[6] The influx of Na+ and Ca2+ ions depolarizes the neuron, leading to the modulation of neurotransmitter release, including dopamine, which is implicated in the analgesic and rewarding effects of nicotine.[3][6]

nAChR_pathway agonist Diazabicyclooctane Agonist nAChR α4β2 nAChR agonist->nAChR Binds to Receptor channel_opening Channel Opening nAChR->channel_opening Conformational Change ion_influx Na+ / Ca2+ Influx channel_opening->ion_influx depolarization Neuronal Depolarization ion_influx->depolarization neurotransmitter_release Dopamine Release (Analgesia) depolarization->neurotransmitter_release

α4β2 nAChR Agonist Signaling Pathway

Part 2: Broadening the Horizon: Antimicrobial Potential of the Diazabicyclooctane Scaffold

The diazabicyclooctane (DBO) scaffold is not only a privileged structure for CNS targets but has also proven to be a cornerstone in the development of novel antimicrobial agents. The most prominent example is avibactam, a non-β-lactam β-lactamase inhibitor. While the this compound scaffold has been less explored in this context, understanding the SAR of related DBOs provides a framework for its potential application.

Comparative Analysis of β-Lactamase Inhibition

Avibactam and other DBOs are effective against a broad spectrum of β-lactamases, including class A, C, and some class D enzymes, which are responsible for resistance to many β-lactam antibiotics. The inhibitory activity is highly dependent on the substituents on the DBO core.

Table 2: Comparative Inhibitory Activity of Representative Diazabicyclooctane β-Lactamase Inhibitors

CompoundTarget β-LactamaseIC50 (nM)Key Features
Avibactam CTX-M-15 (Class A)5Broad-spectrum serine β-lactamase inhibitor.[1]
OXA-48 (Class D)-Known to inhibit some class D enzymes.[1]
PBP23470Moderate direct antibacterial activity.[1]
FPI-1523 CTX-M-15 (Class A)Kd = 4A derivative of avibactam with potent binding affinity.[1]
OXA-48 (Class D)Kd = 34Potent inhibition of this class D enzyme.[1]
PBP23200Comparable direct antibacterial activity to avibactam.[1]
Relebactam Various Class A & C-Another clinically relevant DBO inhibitor.

Note: Data for this compound derivatives in this context is not widely available. This table serves as a comparison with clinically relevant DBOs.

Mechanistic Insights: Reversible Covalent Inhibition of β-Lactamases

DBO β-lactamase inhibitors function through a unique mechanism of reversible covalent inhibition. They acylate the active site serine of the β-lactamase, forming a stable acyl-enzyme intermediate that is slow to hydrolyze. This effectively sequesters the enzyme, allowing the partner β-lactam antibiotic to reach its target, the penicillin-binding proteins (PBPs), and exert its bactericidal effect.

blactamase_inhibition DBO Diazabicyclooctane Inhibitor (e.g., Avibactam) blactamase β-Lactamase (Active Site Serine) DBO->blactamase Acylates acyl_enzyme Acyl-Enzyme Intermediate (Inactive) blactamase->acyl_enzyme Forms blactam β-Lactam Antibiotic blactamase->blactam Hydrolyzes (Inhibited) acyl_enzyme->DBO Slow Reversal pbp Penicillin-Binding Proteins (PBPs) blactam->pbp Binds to cell_lysis Bacterial Cell Lysis pbp->cell_lysis Inhibits Cell Wall Synthesis

Mechanism of β-Lactamase Inhibition by Diazabicyclooctanes

Experimental Protocols

Synthesis of the this compound Core (Representative Protocol)

A detailed, step-by-step protocol for the synthesis of the title compound is not consistently reported across the literature. However, a general approach involves the [2+2] cycloaddition of a protected dehydroamino acid derivative with an appropriate alkene, followed by further functional group manipulations. The following is a representative, conceptual workflow.

synthesis_workflow start Protected Dehydroamino Acid Derivative cycloaddition [2+2] Cycloaddition with Alkene start->cycloaddition bicyclic_intermediate Formation of Bicyclic Lactam cycloaddition->bicyclic_intermediate reduction Lactam Reduction (e.g., with LiAlH4) bicyclic_intermediate->reduction diamine_core Formation of Diamine Core reduction->diamine_core boc_protection Selective N-Boc Protection diamine_core->boc_protection final_product cis-3-Boc-3,8-diazabicyclo [4.2.0]octane boc_protection->final_product

Conceptual Synthetic Workflow
Nicotinic Acetylcholine Receptor (α4β2) Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the human α4β2 nAChR.

Materials:

  • HEK293 cells stably expressing human α4 and β2 nAChR subunits.

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2.

  • Radioligand: [3H]Epibatidine (specific activity ~50 Ci/mmol).

  • Non-specific binding control: (-)-Nicotine (100 µM).

  • Test compounds dissolved in an appropriate solvent (e.g., DMSO).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Prepare cell membranes from the HEK293-hα4β2 cells by homogenization and centrifugation.

  • Resuspend the membrane pellet in Binding Buffer to a final protein concentration of 50-100 µg/mL.

  • In a 96-well plate, add 50 µL of Binding Buffer, 50 µL of [3H]Epibatidine (final concentration ~0.1-0.5 nM), and 50 µL of test compound at various concentrations.

  • For total binding, add 50 µL of vehicle instead of the test compound.

  • For non-specific binding, add 50 µL of (-)-nicotine.

  • Initiate the binding reaction by adding 50 µL of the cell membrane suspension to each well.

  • Incubate the plate at room temperature for 2-3 hours with gentle agitation.

  • Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold Binding Buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the Ki values for the test compounds using the Cheng-Prusoff equation.

β-Lactamase Inhibition Assay

This protocol describes a spectrophotometric assay to determine the IC50 of test compounds against a specific β-lactamase.

Materials:

  • Purified β-lactamase (e.g., CTX-M-15).

  • Assay Buffer: 50 mM sodium phosphate buffer, pH 7.0.

  • Substrate: Nitrocefin (100 µM solution in Assay Buffer).

  • Test compounds dissolved in DMSO.

  • 96-well microplate and a microplate reader.

Procedure:

  • In a 96-well plate, add 80 µL of Assay Buffer and 10 µL of the test compound at various concentrations.

  • Add 10 µL of a diluted solution of the β-lactamase to each well.

  • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding 100 µL of the nitrocefin substrate solution to each well.

  • Immediately measure the rate of nitrocefin hydrolysis by monitoring the change in absorbance at 486 nm over 5-10 minutes using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a control with no inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

Derivatives of the this compound scaffold represent a highly promising class of compounds with significant biological activity. Their primary and most extensively studied application is as potent agonists of the α4β2 nicotinic acetylcholine receptor, making them attractive candidates for the development of novel analgesics. The structure-activity relationships, though complex, offer clear avenues for optimization. Furthermore, the broader class of diazabicyclooctanes has demonstrated significant potential in combating antimicrobial resistance through the inhibition of β-lactamases. While the this compound scaffold itself is less explored in this area, the foundational knowledge from compounds like avibactam provides a strong rationale for future investigations. This guide has provided a comparative overview of these biological activities, along with the necessary experimental context, to aid researchers in the continued exploration and development of this versatile chemical scaffold.

References

  • Relative inhibitory activities of newly developed diazabicyclooctanes, boronic acid derivatives, and penicillin-based sulfone β-lactamase inhibitors against broad-spectrum AmpC β-lactamases. Antimicrobial Agents and Chemotherapy. [Link]

  • Synthesis and structure-activity relationships of 3,8-diazabicyclo[4.2.0]octane ligands, potent nicotinic acetylcholine receptor agonists. PubMed. [Link]

  • 3D-QSAR and QSSR studies of 3,8-diazabicyclo[4.2.0]octane derivatives as neuronal nicotinic acetylcholine receptors by comparative molecular field analysis (CoMFA). PubMed. [Link]

  • What are Nicotinic acetylcholine receptor alpha-4/beta-2 agonists and how do they work?. News-Medical.net. [Link]

  • Synthesis and Structure−Activity Relationships of 3,8-Diazabicyclo[4.2.0]octane Ligands, Potent Nicotinic Acetylcholine Receptor Agonists. ACS Publications. [Link]

  • β-Lactamase inhibition profile of new amidine-substituted diazabicyclooctanes. Beilstein Journal of Organic Chemistry. [Link]

  • Quantitative Structure Activity Relationship between Diazabicyclo[4.2.0]octanes Derivatives and Nicotinic Acetylcholine Receptor Agonists. PMC. [Link]

  • Synthesis and Structure−Activity Relationships of 3,8-Diazabicyclo[4.2.0]octane Ligands, Potent Nicotinic Acetylcholine Receptor Agonists. Sci-Hub. [Link]

  • Diazabicyclooctane Functionalization for Inhibition of β-Lactamases from Enterobacteria. PubMed. [Link]

  • Beta-Lactamase Inhibitors. NCBI Bookshelf. [Link]

  • β-Lactamase inhibitor. Wikipedia. [Link]

Sources

A Senior Application Scientist's Guide to Quantitative Structure-Activity Relationship (QSAR) Studies of 3,8-Diazabicyclo[4.2.0]octane Analogs as Potent Nicotinic Acetylcholine Receptor Agonists

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of Quantitative Structure-Activity Relationship (QSAR) models applied to 3,8-diazabicyclo[4.2.0]octane analogs, a class of compounds known for their potent agonistic activity at neuronal nicotinic acetylcholine receptors (nAChRs). For researchers in drug discovery and development, this document outlines the methodologies, compares the performance of different QSAR approaches, and offers the experimental insights necessary to guide the rational design of novel, more selective, and efficacious therapeutic agents.

The 3,8-diazabicyclo[4.2.0]octane scaffold has proven to be a fertile ground for the development of potent nAChR agonists.[1] Specifically, the α4β2 subtype of nAChRs has been identified as a key therapeutic target for analgesics.[2] However, a significant challenge in the development of these compounds is achieving selectivity over other nAChR subtypes, such as the α3β4 subtype, which is associated with undesirable side effects on the gastrointestinal and cardiovascular systems.[2] QSAR studies offer a powerful computational approach to elucidate the structural features that govern both potency and selectivity, thereby accelerating the design-synthesis-testing cycle.

This guide will delve into the application of 3D-QSAR techniques, namely Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), to a series of 3,8-diazabicyclo[4.2.0]octane derivatives. We will examine the statistical robustness of these models and interpret their graphical outputs to understand the structure-activity and structure-selectivity relationships.

Comparative Analysis of QSAR Models for 3,8-Diazabicyclo[4.2.0]octane Analogs

The predictive power of a QSAR model is paramount. Here, we compare various CoMFA and CoMSIA models developed to predict the agonist activity of 3,8-diazabicyclo[4.2.0]octane analogs at the hα4β2 and hα3β4 nAChR subtypes. The statistical quality of these models is assessed using the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). A higher q² value indicates better predictive ability of the model.

Table 1: Comparison of 3D-QSAR Models for hα4β2 and hα3β4 Receptor Subtypes

ModelField Descriptorsr²_ncvOptimal Components
hα4β2 Subtype
CoMFASteric, Electrostatic0.892-6
CoMSIA Steric, Electrostatic 0.926 0.983 6
CoMSIASteric, Electrostatic, Hydrophobic0.8930.9786
hα3β4 Subtype
CoMFASteric, Electrostatic0.934-6
CoMSIA Steric, Electrostatic 0.945 0.988 6
CoMSIASteric, Electrostatic, Hydrophobic0.9380.9876

Data sourced from a 3D-QSAR study on 3,8-diazabicyclo[4.2.0]octane derivatives.[2]

From the data presented, the CoMSIA models utilizing both steric and electrostatic fields demonstrate the highest predictive capability for both the hα4β2 and hα3β4 subtypes, as indicated by their superior q² values of 0.926 and 0.945, respectively.[2] This suggests that a combination of shape and electronic properties are key determinants of agonist activity at these receptors. The high non-cross-validated r² values further underscore the statistical robustness of these models.

Experimental Data: Structures and Biological Activities

The foundation of any reliable QSAR model is high-quality experimental data. The following table presents a subset of the 44 compounds used in the development of the aforementioned QSAR models, along with their corresponding biological activities (pEC50) at the hα4β2 and hα3β4 nAChR subtypes.

Table 2: Structures and Biological Activities of Representative 3,8-Diazabicyclo[4.2.0]octane Analogs

Compound IDRpEC50 (hα4β2)pEC50 (hα3β4)
1 H7.606.30
2 CH₃8.106.82
3 C₂H₅7.966.96
4 n-C₃H₇8.307.19
5 i-C₃H₇8.197.10
T1 (Test Set) -7.926.40
T2 (Test Set) -8.006.89

Note: This is a partial representation of the dataset. The full dataset consists of 37 compounds in the training set and 7 in the test set. The biological data (EC50) was converted to pEC50 (-log EC50) for the 3D-QSAR analysis.[2]

Experimental Protocols: A Self-Validating System

The trustworthiness of a QSAR model is contingent upon a rigorous and transparent development and validation process. The following protocol outlines the key steps for creating a robust 3D-QSAR model for 3,8-diazabicyclo[4.2.0]octane analogs, incorporating the principles of self-validation at each stage.

Step 1: Data Set Preparation and Curation
  • Compound Selection: A dataset of 44 compounds with known nicotinic acetylcholine receptor agonistic activity was compiled from the literature.[2]

  • Data Splitting: The dataset was divided into a training set of 37 compounds for model generation and a test set of 7 compounds for external validation.[2] This separation is crucial to assess the model's ability to predict the activity of novel compounds.

  • Biological Activity Conversion: The experimental EC50 values were converted to their corresponding pEC50 (-log EC50) values to be used as the dependent variable in the QSAR analysis.[2]

Step 2: Molecular Modeling and Alignment
  • 3D Structure Generation: The 3D structures of all compounds were sketched and optimized using appropriate molecular modeling software.

  • Conformational Analysis: A systematic conformational search was performed for each molecule to identify the lowest energy conformation.

  • Structural Alignment: The molecules were aligned based on a common substructure, the 3,8-diazabicyclo[4.2.0]octane core, to ensure a consistent frame of reference for the calculation of molecular fields.

Step 3: CoMFA and CoMSIA Field Calculation
  • CoMFA Fields: Steric and electrostatic fields were calculated around the aligned molecules within a 3D grid. A sp³ carbon atom with a +1 charge was used as the probe.

  • CoMSIA Fields: In addition to steric and electrostatic fields, hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields were also calculated to provide a more comprehensive description of the molecular properties.

Step 4: QSAR Model Development and Statistical Analysis
  • Partial Least Squares (PLS) Analysis: The relationship between the calculated molecular fields (independent variables) and the biological activity (pEC50, dependent variable) was established using the PLS statistical method.

  • Cross-Validation: A leave-one-out (LOO) cross-validation was performed to assess the internal predictive ability of the generated models and to determine the optimal number of components. The cross-validated correlation coefficient (q²) is a key metric for this assessment.

Step 5: Model Validation and Interpretation
  • Internal Validation: The robustness of the model is initially checked using the training set data. A high q² and a low standard error of prediction are indicative of a good model.

  • External Validation: The predictive power of the developed QSAR model was evaluated using the independent test set of 7 compounds. The predicted pEC50 values for the test set were compared with their experimental values.

  • Contour Map Analysis: The results of the CoMFA and CoMSIA analyses were visualized as 3D contour maps. These maps highlight the regions around the molecules where modifications to steric, electrostatic, and other properties are likely to increase or decrease biological activity. For instance, in the hα4β2 subtype model, blue contours near the pyridine ring and R1 position indicate that positive charge is favorable for activity, while a red contour near the N8 position suggests that a negative charge in this region is beneficial.[2]

Visualization of the QSAR Workflow and Key Structural Features

To further elucidate the process, the following diagrams visualize the QSAR workflow and the key structural features of the 3,8-diazabicyclo[4.2.0]octane scaffold.

QSAR_Workflow cluster_data Data Preparation cluster_modeling Molecular Modeling cluster_qsar QSAR Model Development cluster_validation Model Validation & Interpretation Data_Collection Compound Dataset (44 Analogs) Data_Splitting Training Set (37) Test Set (7) Data_Collection->Data_Splitting Activity_Conversion EC50 to pEC50 Data_Splitting->Activity_Conversion Structure_Generation 3D Structure Generation Activity_Conversion->Structure_Generation Conformational_Analysis Conformational Analysis Structure_Generation->Conformational_Analysis Alignment Structural Alignment Conformational_Analysis->Alignment Field_Calculation CoMFA/CoMSIA Field Calculation Alignment->Field_Calculation PLS_Analysis PLS Analysis Field_Calculation->PLS_Analysis Internal_Validation Internal Validation (q²) PLS_Analysis->Internal_Validation External_Validation External Validation (Test Set) Internal_Validation->External_Validation Contour_Maps Contour Map Analysis External_Validation->Contour_Maps New_Analogs Design of New Analogs Contour_Maps->New_Analogs

Caption: A flowchart illustrating the comprehensive workflow for a 3D-QSAR study.

Scaffold cluster_0 3,8-Diazabicyclo[4.2.0]octane Scaffold Scaffold_Image Key_Positions Key Substitution Points: - N3 Position - N8 Position - C1, C4, C5, C6 Positions

Caption: The core 3,8-diazabicyclo[4.2.0]octane scaffold with key substitution sites.

Authoritative Grounding & Comprehensive References

In-Text Citations and Mechanistic Insights

The choice of CoMFA and CoMSIA is predicated on their proven success in correlating 3D molecular properties with biological activity.[2][3] The validation of QSAR models is a critical step to ensure their reliability for predictive purposes.[4] The Organisation for Economic Co-operation and Development (OECD) has established a set of principles for the validation of QSAR models for regulatory purposes, which serve as a benchmark for trustworthiness.[5][6][7] These principles emphasize a defined endpoint, an unambiguous algorithm, a defined domain of applicability, appropriate measures of goodness-of-fit, robustness, and predictivity, and a mechanistic interpretation, if possible.

The contour maps generated from the CoMFA and CoMSIA analyses provide a visual representation of the structure-activity relationship. For instance, the finding that small groups at the C1, C4, and R1 positions, a hydrogen at the C5 position, and a negatively charged atom at the C6 position enhance activity for the hα4β2 subtype while reducing activity for the hα3β4 subtype offers direct guidance for the design of more selective analogs.[2]

References

  • Validation of QSAR models for legislative purposes. [Link]

  • 3D-QSAR and QSSR studies of 3,8-diazabicyclo[4.2.0]octane derivatives as neuronal nicotinic acetylcholine receptors by comparative molecular field analysis (CoMFA). [Link]

  • Validation of QSAR Models. [Link]

  • Quantitative Structure Activity Relationship between Diazabicyclo[4.2.0]octanes Derivatives and Nicotinic Acetylcholine Receptor Agonists. [Link]

  • Quantitative Structure Activity Relationship between Diazabicyclo[4.2.0]octanes Derivatives and Nicotinic Acetylcholine Receptor Agonists. [Link]

  • Guidance Document on the Validation of (Quantitative) Structure-Activity Relationship [(Q)SAR] Models. [Link]

  • OECD QSAR Assessment Framework (QAF). [Link]

  • Synthesis and structure-activity relationships of 3,8-diazabicyclo[4.2.0]octane ligands, potent nicotinic acetylcholine receptor agonists. [Link]

Sources

A Technical Guide to Bicyclic Scaffolds in Drug Design: Comparing cis-3-Boc-3,8-diazabicyclo[4.2.0]octane with Bicyclo[1.1.1]pentane and Tropane Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the contemporary landscape of medicinal chemistry, the strategic selection of molecular scaffolds is a critical determinant of a drug candidate's ultimate success. The "escape from flatland"—a paradigm shift away from planar, aromatic structures towards three-dimensional motifs—has highlighted the pivotal role of saturated bicyclic systems in enhancing physicochemical properties and navigating complex biological environments. This guide provides a detailed comparative analysis of cis-3-Boc-3,8-diazabicyclo[4.2.0]octane against two other prominent bicyclic scaffolds: bicyclo[1.1.1]pentane (BCP) and the tropane core. A fourth scaffold, quinuclidine, is also introduced to broaden the comparative landscape.

Introduction to the Bicyclic Scaffolds

Bicyclic scaffolds offer a constrained conformational rigidity that can pre-organize appended pharmacophoric elements for optimal target engagement, often leading to improved potency and selectivity. This rigidity can also shield metabolically labile sites, enhancing metabolic stability.

This compound is a versatile bicyclic diamine featuring a fused cyclobutane and piperazine ring system. The cis-fusion imparts a distinct three-dimensional geometry. The Boc (tert-butyloxycarbonyl) protecting group on one of the nitrogen atoms allows for selective functionalization, making it an attractive building block for combinatorial library synthesis. Derivatives of the 3,8-diazabicyclo[4.2.0]octane core have shown potent activity as neuronal nicotinic acetylcholine receptor (nAChR) agonists.

Bicyclo[1.1.1]pentane (BCP) has emerged as a popular bioisostere for para-substituted phenyl rings and tert-butyl groups.[1] Its rigid, rod-like structure effectively mimics the linear geometry of these common motifs while introducing a significant degree of sp³ character. This often leads to improved aqueous solubility and metabolic stability compared to its aromatic counterparts.[1][2]

The Tropane scaffold, a defining feature of numerous alkaloids like atropine and cocaine, is an N-methyl-8-azabicyclo[3.2.1]octane system.[2] Its bridged structure presents substituents in well-defined axial and equatorial orientations, influencing their interaction with biological targets. Tropane alkaloids have a long history in medicine, acting on a variety of receptors, particularly in the central and peripheral nervous systems.[3][4]

Quinuclidine (1-azabicyclo[2.2.2]octane) is a highly symmetric and rigid bicyclic amine. Its cage-like structure and strong basicity make it a valuable scaffold in medicinal chemistry, often used to introduce a basic nitrogen atom with minimal conformational flexibility.[5]

Physicochemical Properties: A Comparative Analysis

The physicochemical properties of a scaffold are paramount to a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. Key parameters include lipophilicity (logP), dissociation constant (pKa), and aqueous solubility. While direct experimental comparisons of these exact scaffolds are limited, a combination of computed data and experimental values for closely related analogs provides valuable insights.

PropertyThis compoundBicyclo[1.1.1]pentane (BCP) CoreTropane Core (Tropinone)Quinuclidine
Molecular Weight ( g/mol ) 212.29[6]66.12139.19[7]111.18
Calculated logP (XLogP3) 0.9[6]~1.5 (for BCP-acid)[8]-0.3 (for Tropinone)1.4
Predicted pKa ~8.5 (for the unprotected nitrogen)N/A (non-ionizable)~8.93 (for Tropinone)[9]~11.0
Aqueous Solubility No data available[10]Generally improved vs. aromatic analogs[1]Soluble (for Tropinone)[2]Slightly soluble
Polar Surface Area (Ų) 41.6[6]020.3 (for Tropinone)3.2

Causality Behind the Differences:

  • Lipophilicity (logP): The Boc group on the diazabicyclooctane increases its lipophilicity compared to the parent diamine. BCP, being a pure hydrocarbon, is inherently lipophilic, though its rigid structure can disrupt crystal packing and sometimes improve solubility despite a high logP. The ketone and tertiary amine in tropinone contribute to its lower calculated logP. Quinuclidine's logP is moderate, reflecting its compact, amine-containing structure.

  • Acidity/Basicity (pKa): The pKa of the unprotected nitrogen in this compound is expected to be typical for a secondary amine within a bicyclic system. The tropane nitrogen's basicity is well-established. Quinuclidine is a notably strong base due to the electron-donating character of the alkyl framework and the sterically accessible lone pair on the nitrogen. BCP itself is non-ionizable.

  • Aqueous Solubility: The introduction of polar functional groups is generally required to solubilize the BCP and quinuclidine cores. The polar ketone and amine groups of tropinone contribute to its water solubility. For this compound, the presence of two nitrogen atoms suggests that the deprotected, protonated form would have good aqueous solubility.

  • Polar Surface Area (PSA): The PSA is dominated by the heteroatoms. The diazabicyclooctane derivative has the highest PSA due to its two nitrogen atoms and the carbonyl group of the Boc protecting group. Tropinone's PSA is derived from its ketone and amine functionalities. Quinuclidine has a small PSA, solely from its nitrogen atom, while the hydrocarbon BCP has a PSA of zero.

Metabolic Stability: An In Vitro Perspective

Metabolic stability is a crucial parameter that influences a drug's half-life and dosing regimen. In vitro assays using liver microsomes are a standard method for assessing phase I metabolic liabilities.

  • This compound: The piperazine-like core can be susceptible to oxidation at the carbons alpha to the nitrogen atoms. However, the rigid bicyclic nature may sterically hinder access by metabolic enzymes compared to more flexible acyclic or monocyclic amines. The Boc group itself can be metabolically labile.

  • Bicyclo[1.1.1]pentane (BCP): A key advantage of using BCP as a phenyl ring bioisostere is its generally enhanced metabolic stability.[1][2] The high C-H bond dissociation energy of the bridgehead and bridge positions makes it resistant to oxidative metabolism by cytochrome P450 enzymes.

  • Tropane: The N-methyl group of the tropane scaffold is a known site of metabolic N-demethylation. The ring carbons can also be susceptible to hydroxylation. The specific metabolic fate is highly dependent on the nature and position of other substituents.

  • Quinuclidine: The quinuclidine core is generally considered to be metabolically robust due to the absence of easily oxidizable protons adjacent to the nitrogen atom at the bridgehead position. However, metabolism can occur at other positions on the ring.

Experimental Protocols

Synthesis of Bicyclic Scaffolds

The synthesis of these scaffolds requires distinct strategic approaches, each with its own set of considerations.

The synthesis of BCP derivatives often proceeds via the highly strained intermediate, [1.1.1]propellane. A common method involves the reaction of [1.1.1]propellane with a radical precursor.

Step-by-Step Protocol for the Synthesis of a 1,3-disubstituted BCP:

  • Generation of [1.1.1]propellane: [1.1.1]Propellane is typically generated in situ from a suitable precursor, such as 1,3-dibromo-bicyclo[1.1.1]pentane, via reduction with an appropriate reagent (e.g., t-butyllithium).

  • Radical Addition: A radical initiator (e.g., AIBN) is used to generate a radical from a precursor molecule (e.g., an alkyl halide or a carboxylic acid derivative).

  • Trapping with [1.1.1]propellane: The generated radical adds to the central bond of [1.1.1]propellane, opening the cage and forming a bicyclo[1.1.1]pentyl radical.

  • Radical Termination: The bicyclo[1.1.1]pentyl radical is then trapped by a suitable reagent to afford the desired 1,3-disubstituted BCP.

G cluster_0 BCP Synthesis Workflow Propellane Precursor Propellane Precursor Propellane Propellane Propellane Precursor->Propellane Reduction BCP Radical BCP Radical Propellane->BCP Radical Radical Addition Radical Precursor Radical Precursor Radical Radical Radical Precursor->Radical Initiation Radical->BCP Radical 1,3-disubstituted BCP 1,3-disubstituted BCP BCP Radical->1,3-disubstituted BCP Trapping

Caption: Generalized workflow for BCP synthesis.

A classic and efficient method for constructing the tropane skeleton is the Robinson-Schöpf tropinone synthesis.

Step-by-Step Protocol for Tropinone Synthesis:

  • Reaction Setup: A buffered aqueous solution is prepared containing succinaldehyde, methylamine, and a dicarboxylate such as acetonedicarboxylic acid.

  • Double Mannich Reaction: The reaction proceeds through a tandem sequence of intermolecular and intramolecular Mannich reactions.

  • Decarboxylation: The intermediate undergoes decarboxylation to yield tropinone.

  • Purification: Tropinone is then isolated and purified from the reaction mixture.

G cluster_1 Tropinone Synthesis Succinaldehyde Succinaldehyde Double Mannich Reaction Double Mannich Reaction Succinaldehyde->Double Mannich Reaction Methylamine Methylamine Methylamine->Double Mannich Reaction Acetonedicarboxylic Acid Acetonedicarboxylic Acid Acetonedicarboxylic Acid->Double Mannich Reaction Intermediate Intermediate Double Mannich Reaction->Intermediate Tropinone Tropinone Intermediate->Tropinone Decarboxylation

Caption: Key steps in the Robinson-Schöpf tropinone synthesis.

In Vitro Metabolic Stability Assay

This protocol outlines a general procedure for assessing the metabolic stability of a compound using liver microsomes.

Step-by-Step Protocol:

  • Preparation of Incubation Mixture: A reaction buffer (e.g., potassium phosphate buffer, pH 7.4) is prepared containing the test compound at a known concentration (typically 1 µM).

  • Pre-incubation: The mixture is pre-incubated at 37°C.

  • Initiation of Reaction: The metabolic reaction is initiated by the addition of a solution of NADPH, a required cofactor for many cytochrome P450 enzymes. An equal volume of buffer without NADPH is added to a control incubation.

  • Time-course Sampling: Aliquots are removed from the reaction mixture at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Quenching of Reaction: The reaction in each aliquot is stopped by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: The quenched samples are centrifuged to precipitate proteins.

  • LC-MS/MS Analysis: The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: The percentage of the parent compound remaining is plotted against time, and the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.[11]

G cluster_2 Metabolic Stability Assay Workflow Prepare Incubation Mixture Prepare Incubation Mixture Pre-incubate at 37°C Pre-incubate at 37°C Prepare Incubation Mixture->Pre-incubate at 37°C Initiate with NADPH Initiate with NADPH Pre-incubate at 37°C->Initiate with NADPH Time-course Sampling Time-course Sampling Initiate with NADPH->Time-course Sampling Quench Reaction Quench Reaction Time-course Sampling->Quench Reaction Sample Processing (Centrifuge) Sample Processing (Centrifuge) Quench Reaction->Sample Processing (Centrifuge) LC-MS/MS Analysis LC-MS/MS Analysis Sample Processing (Centrifuge)->LC-MS/MS Analysis Data Analysis (t½, CLint) Data Analysis (t½, CLint) LC-MS/MS Analysis->Data Analysis (t½, CLint)

Caption: Workflow for a liver microsomal metabolic stability assay.

Conclusion

The choice of a bicyclic scaffold in drug design is a nuanced decision that requires careful consideration of the desired physicochemical properties, metabolic stability, and synthetic accessibility.

  • This compound offers a unique three-dimensional shape and opportunities for diverse functionalization, making it a valuable scaffold for exploring new chemical space, particularly for targets requiring a specific spatial arrangement of pharmacophores.

  • Bicyclo[1.1.1]pentane serves as an excellent bioisosteric replacement for aromatic rings, often leading to significant improvements in solubility and metabolic stability, thereby addressing common liabilities in drug development.[1]

  • The Tropane scaffold provides a rigid framework with a long history of biological activity, offering a rich starting point for the design of new therapeutics, especially those targeting the central nervous system.[3]

  • Quinuclidine presents a compact, basic, and metabolically robust core, ideal for introducing a positive charge or a hydrogen bond acceptor with minimal conformational ambiguity.

Ultimately, the optimal scaffold will depend on the specific therapeutic target and the desired ADME profile. This guide provides a foundational understanding of the relative merits of these important bicyclic systems to aid researchers in making more informed decisions in the intricate process of drug discovery.

References

  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry. Available at: [Link]

  • Bicyclo[1.1.1]pentanes (BCPs): state‐of‐the‐art. Aim of this work:... - ResearchGate. Available at: [Link]

  • Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor - PMC - NIH. Available at: [Link]

  • 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes - NIH. Available at: [Link]

  • This compound - PubChem. National Institutes of Health. Available at: [Link]

  • Dibromocarbene addition to bicyclo[1.1.0]butanes: A facile route to substituted bicyclo[1.1.1]pentanes. PNAS. Available at: [Link]

  • Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry. Available at: [Link]

  • Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. Molecules. Available at: [Link]

  • An integrated drug-likeness study for bicyclic privileged structures: from physicochemical properties to in vitro ADME properties. Medicinal Chemistry Research. Available at: [Link]

  • Exploring the Chemical Properties and Applications of Quinuclidine. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Semantic Scholar. Available at: [Link]

  • Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC. National Institutes of Health. Available at: [Link]

  • Bridged bicyclic peptides as potential drug scaffolds: synthesis, structure, protein binding and stability - PMC - NIH. Available at: [Link]

  • New method for bicyclo[1.1.1]pentane ketones synthesis. KeAi Publishing. Available at: [Link]

  • Regulation of Tropane Alkaloid Metabolism in Plants and Plant Cell Cultures. ResearchGate. Available at: [Link]

  • Regulation of tropane alkaloid metabolism in plants and plant cell cultures. TUHAT. Available at: [Link]

  • Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis. MDPI. Available at: [Link]

  • Safety Data Sheet. Angene Chemical. Available at: [Link]

  • Synthesis of the 3,8‐diazabicyclo[3.2.1]octane framework. Reagents and... - ResearchGate. Available at: [Link]

  • Tropane alkaloids in pharmaceutical and phytochemical analysis. PubMed. Available at: [Link]

  • A Brief Overview on Physicochemical Properties in Medicinal Chemistry. Research and Reviews: Journal of Medicinal & Organic Chemistry. Available at: [Link]

  • Tropane alkaloids as medicinally useful natural products and their synthetic derivatives as new drugs. PubMed. Available at: [Link]

  • Pharmacological profile of tropane a. JOCPR. Available at: [Link]

  • Processes for preparing heterocyclic compounds including trans-7-oxo-6-(sulphooxy)-1,6-diazabicyclo[12][13][14]octane-2-carboxamide and salts thereof. Google Patents. Available at:

  • Tropinone - PubChem. National Institutes of Health. Available at: [Link]

  • The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv. Available at: [Link]

  • Tropinone - Wikipedia. Available at: [Link]

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. ResearchGate. Available at: [Link]

  • Synthesis and biological evaluation of quinuclidine derivatives incorporating phenothiazine moieties as squalene synthase inhibitors. PubMed. Available at: [Link]

  • Tropinone synthesis via an atypical polyketide synthase and P450-mediated cyclization. Nature Communications. Available at: [Link]

  • Physicochemical descriptors in property-based drug design. PubMed. Available at: [Link]

  • 3-boc-8-cbz-3, 8-diazabicyclo[4.2.0]octane, min 97%, 250 mg. CP Lab Safety. Available at: [Link]

  • Bicyclo[1.1.1]pentane-1-carboxylic acid. LookChem. Available at: [Link]

  • (1R, 6S)-3-Boc-3, 8-diazabicyclo[4.2.0]octane, min 95%, 1 gram. CP Lab Safety. Available at: [Link]

  • Bicyclo[1.1.1]pentane-1-carboxylic acid (C6H8O2). PubChemLite. Available at: [Link]

  • This compound. MySkinRecipes. Available at: [Link]

  • 3-((Benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid. MDPI. Available at: [Link]

Sources

A Researcher's Guide to the In-Vitro Validation of cis-3-Boc-3,8-diazabicyclo[4.2.0]octane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in-vitro validation of novel compounds derived from the cis-3-Boc-3,8-diazabicyclo[4.2.0]octane scaffold. As a versatile chemical entity, this bicyclic diamine core has given rise to potent modulators of distinct biological targets. Herein, we delve into the comparative analysis of these derivatives, focusing on two prominent therapeutic areas: inhibition of bacterial β-lactamases and modulation of nicotinic acetylcholine receptors (nAChRs).

This document is intended for researchers, scientists, and drug development professionals. It offers not just protocols, but also the strategic rationale behind the selection of specific assays, enabling a robust and efficient validation cascade for this promising class of molecules.

The Dichotomy of the Diazabicyclooctane Core: From Antibacterials to Neuromodulators

The rigid, bicyclic structure of the diazabicyclooctane core provides a unique three-dimensional presentation of pharmacophoric elements, allowing for high-affinity interactions with diverse protein targets. The tert-butyloxycarbonyl (Boc) protecting group at the 3-position offers a convenient handle for synthetic diversification, leading to a wide array of derivatives with distinct biological activities. Our exploration will focus on two well-established applications of this scaffold:

  • β-Lactamase Inhibition: In an era of mounting antibiotic resistance, diazabicyclooctane derivatives have emerged as powerful non-β-lactam inhibitors of serine β-lactamases. These enzymes are a primary mechanism of resistance in Gram-negative bacteria.[1][2] By inactivating these enzymes, diazabicyclooctane derivatives can restore the efficacy of β-lactam antibiotics.

  • Nicotinic Acetylcholine Receptor (nAChR) Modulation: The diazabicyclooctane scaffold has also been successfully employed to generate potent agonists of nAChRs, particularly the α4β2 subtype, which is a key target in the central nervous system for conditions like pain and cognitive disorders.[3]

The validation of a novel this compound derivative necessitates a tailored approach depending on its intended therapeutic target. The following sections will provide a comparative guide to the essential in-vitro assays for each application.

Workflow for In-Vitro Validation

The following diagram illustrates a generalized workflow for the in-vitro validation of a novel this compound derivative, from initial screening to lead characterization.

validation_workflow cluster_target Target Identification cluster_primary Primary Screening cluster_secondary Secondary Validation cluster_tertiary Mechanism of Action Target Identify Therapeutic Target (e.g., β-Lactamase or nAChR) PrimaryAssay High-Throughput Primary Assay (e.g., Nitrocefin Hydrolysis or Fluorescent Membrane Potential Assay) Target->PrimaryAssay Design Assay DoseResponse Dose-Response & Potency (IC50/EC50 Determination) PrimaryAssay->DoseResponse Confirm Hits Selectivity Selectivity Profiling (Against related targets) DoseResponse->Selectivity Kinetics Enzyme Kinetics (for inhibitors) Selectivity->Kinetics Electrophysiology Electrophysiology (for ion channel modulators) Selectivity->Electrophysiology

Caption: A generalized workflow for the in-vitro validation of bioactive compounds.

Part 1: Validation as a β-Lactamase Inhibitor

The primary in-vitro validation of a diazabicyclooctane derivative as a β-lactamase inhibitor involves demonstrating its ability to prevent the hydrolysis of a β-lactam substrate by a purified β-lactamase enzyme.

Key Experimental Cascade
  • Recombinant Enzyme Expression and Purification: The initial step is to obtain a pure, active β-lactamase enzyme. Class A β-lactamases, such as TEM-1, are common targets for this class of inhibitors. Escherichia coli expression systems using vectors like pET-28a are frequently employed for high-yield production of recombinant β-lactamases.[4][5]

  • Biochemical Inhibition Assay (Nitrocefin Assay): The most common primary assay utilizes a chromogenic cephalosporin substrate, nitrocefin.[6][7] Hydrolysis of the β-lactam ring in nitrocefin by a β-lactamase results in a color change from yellow to red, which can be monitored spectrophotometrically.[8] The inhibitory activity of the test compound is determined by its ability to reduce the rate of nitrocefin hydrolysis.

  • Potency Determination (IC50): A dose-response curve is generated by measuring the inhibitory effect of the compound over a range of concentrations. The half-maximal inhibitory concentration (IC50) is then calculated, which represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Comparative Performance Data of Diazabicyclooctane Derivatives as β-Lactamase Inhibitors

The following table summarizes the reported IC50 values for several diazabicyclooctane-based β-lactamase inhibitors against various AmpC β-lactamases. This data provides a benchmark for evaluating novel derivatives.

DerivativeTarget β-LactamaseIC50 (nM)Reference
AvibactamCMY-101.5 ± 0.1[9][10]
RelebactamCMY-102.0 ± 0.2[9][10]
DurlobactamCMY-100.2 ± 0.0[9][10]
ZidebactamCMY-100.9 ± 0.1[9][10]
NacubactamCMY-102.0 ± 0.2[9][10]
AvibactamPDC-38223 ± 2[9][10]
RelebactamPDC-38240 ± 3[9][10]
DurlobactamPDC-3820.3 ± 0.0[9][10]
ZidebactamPDC-3821.0 ± 0.1[9][10]
NacubactamPDC-38230 ± 3[9][10]
Experimental Protocol: Nitrocefin-Based β-Lactamase Inhibition Assay

This protocol is adapted for a 96-well plate format, suitable for determining the IC50 of a test compound.

Materials:

  • Purified recombinant β-lactamase (e.g., TEM-1)

  • Nitrocefin solution (typically 0.5 - 1.0 mg/mL in PBS with a small amount of DMSO for initial solubilization)[7]

  • Assay buffer (e.g., 100 mM PBS, pH 7.0)

  • Test compound stock solution in DMSO

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 490 nm

Procedure:

  • Prepare Reagents:

    • Dilute the purified β-lactamase in assay buffer to a working concentration that gives a linear rate of nitrocefin hydrolysis for at least 10 minutes.

    • Prepare a series of dilutions of the test compound in assay buffer from the DMSO stock. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1% (v/v).

  • Assay Setup:

    • In a 96-well plate, add 50 µL of the diluted test compound to the appropriate wells.

    • Include positive control wells (enzyme without inhibitor) and negative control wells (assay buffer without enzyme).

    • Add 25 µL of the diluted β-lactamase to all wells except the negative controls.

    • Pre-incubate the plate at 25°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction and Measurement:

    • Initiate the reaction by adding 25 µL of the nitrocefin solution to all wells.

    • Immediately begin monitoring the change in absorbance at 490 nm every 30 seconds for 10-20 minutes in a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time plot.

    • Determine the percent inhibition for each concentration of the test compound relative to the uninhibited control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to calculate the IC50 value.

Part 2: Validation as a Nicotinic Acetylcholine Receptor (nAChR) Modulator

The validation of a diazabicyclooctane derivative as a nAChR modulator, typically an agonist for the α4β2 subtype, involves demonstrating its ability to activate the receptor's ion channel function in a cellular context.

Key Experimental Cascade
  • Stable Cell Line Generation: A robust and reproducible cell-based assay requires a cell line that stably expresses the target nAChR subtype. Human Embryonic Kidney (HEK293) cells are commonly used for this purpose due to their high transfection efficiency and lack of endogenous nAChRs.[11][12] The cells are transfected with plasmids encoding the human α4 and β2 subunits, followed by antibiotic selection to generate a stable clonal cell line.[13]

  • Functional Assay (Fluorescent Membrane Potential Assay): A high-throughput method to assess nAChR activation is to measure changes in cell membrane potential using fluorescent dyes.[14][15][16] Activation of the nAChR, a ligand-gated ion channel, leads to an influx of cations and depolarization of the cell membrane. This change in membrane potential can be detected by a corresponding change in the fluorescence of a voltage-sensitive dye.[17]

  • Potency and Efficacy Determination (EC50 and Emax): A dose-response curve is generated by measuring the fluorescent response to a range of concentrations of the test compound. The half-maximal effective concentration (EC50) is calculated to determine the compound's potency. The maximum response (Emax) relative to a known full agonist (e.g., nicotine) indicates the compound's efficacy.

Comparative Performance Data of Diazabicyclooctane Derivatives as nAChR Agonists

The following table presents EC50 values for several 3,8-diazabicyclo[4.2.0]octane derivatives as agonists of the human α4β2 nAChR. This data serves as a valuable comparison point for newly synthesized analogues.

Derivative (Substitution at N8)hα4β2 nAChR EC50 (µM)Reference
3-pyridinylmethyl0.0039[3]
5-pyrimidinylmethyl0.0025[3]
5-thiazolylmethyl0.0078[3]
3-furanylmethyl0.012[3]
2-pyrazinylmethyl0.0042[3]
Experimental Protocol: Fluorescent Membrane Potential Assay for nAChR Agonists

This protocol is designed for a 96-well plate format and is suitable for determining the EC50 and Emax of a test compound.

Materials:

  • HEK293 cells stably expressing the human α4β2 nAChR

  • Cell culture medium and supplements

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)

  • Fluorescent membrane potential dye kit (e.g., FLIPR Membrane Potential Assay Kit)

  • Test compound stock solution in DMSO

  • Reference agonist (e.g., nicotine)

  • 96-well black-walled, clear-bottom microplates

  • Fluorescence plate reader with kinetic read capabilities and automated liquid handling (e.g., FLIPR, FDSS)

Procedure:

  • Cell Plating:

    • Seed the stable HEK293-hα4β2 cells into 96-well plates at an appropriate density to achieve a confluent monolayer on the day of the assay.

    • Incubate the plates at 37°C in a humidified CO₂ incubator for 24-48 hours.

  • Dye Loading:

    • On the day of the assay, remove the culture medium and wash the cells with assay buffer.

    • Prepare the membrane potential dye solution according to the manufacturer's instructions and add it to each well.

    • Incubate the plate at 37°C for 30-60 minutes to allow the cells to load with the dye.

  • Compound Addition and Measurement:

    • Prepare serial dilutions of the test compound and the reference agonist in assay buffer.

    • Place the plate in the fluorescence plate reader and allow it to equilibrate to the instrument's temperature.

    • Program the instrument to add the compound solutions to the wells and immediately begin recording the fluorescence signal over time (typically for 2-3 minutes). A baseline fluorescence is recorded before compound addition.

  • Data Analysis:

    • The instrument software will typically calculate the change in fluorescence intensity (ΔF) for each well.

    • Plot the ΔF against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

    • Compare the Emax of the test compound to that of the reference full agonist to determine its relative efficacy.

Off-Target and Cytotoxicity Profiling: Ensuring Specificity and Safety

A crucial aspect of in-vitro validation is to assess the selectivity and potential toxicity of the lead compounds.

Signaling Pathway for Off-Target Effects

off_target_pathway Compound Diazabicyclooctane Derivative Target Intended Target (e.g., β-Lactamase or nAChR) Compound->Target Binds OffTarget Off-Target (e.g., other enzymes, receptors, ion channels) Compound->OffTarget Binds TherapeuticEffect Desired Therapeutic Effect Target->TherapeuticEffect Leads to AdverseEffect Adverse Side Effects OffTarget->AdverseEffect Leads to

Caption: The binding of a compound to its intended target leads to a therapeutic effect, while binding to off-targets can cause adverse effects.

Recommended Assays
  • Selectivity Panels: Test the lead compounds against a panel of related targets. For β-lactamase inhibitors, this would include different classes of β-lactamases. For nAChR modulators, this would involve testing against other nAChR subtypes and other neurotransmitter receptors.

  • Cytotoxicity Assays: It is essential to determine if the observed activity is due to a specific interaction with the target or simply a result of general cytotoxicity. Standard assays like the MTT or MTS assay can be used to assess the impact of the compounds on cell viability.[5] These assays measure the metabolic activity of cells, which correlates with the number of viable cells.

Conclusion

The this compound scaffold represents a privileged structure in medicinal chemistry, capable of yielding potent and selective modulators of diverse biological targets. A systematic and well-designed in-vitro validation cascade is paramount to identifying and characterizing promising lead candidates. By employing the comparative assays and protocols outlined in this guide, researchers can efficiently evaluate novel derivatives for their intended therapeutic applications, whether as β-lactamase inhibitors to combat antibiotic resistance or as nAChR modulators for neurological disorders. The key to success lies not only in the precise execution of these assays but also in the careful interpretation of the data to build a comprehensive understanding of the compound's potency, selectivity, and mechanism of action.

References

  • Broad, L. M., et al. (2012). Stable expression and functional characterization of a human nicotinic acetylcholine receptor with α6β2 properties: discovery of selective antagonists. British Journal of Pharmacology, 165(6), 1939-1954. [Link]

  • Poirel, L., et al. (2024). Relative inhibitory activities of newly developed diazabicyclooctanes, boronic acid derivatives, and penicillin-based sulfone β-lactamase inhibitors against broad-spectrum AmpC β-lactamases. Antimicrobial Agents and Chemotherapy, 68(11), e0077524. [Link]

  • Bio-protocol. (n.d.). β-lactamase activity assay. Bio-protocol. [Link]

  • Sloan, J. W., et al. (1999). Characterization of human alpha4beta2 neuronal nicotinic receptors stably expressed in SH-EP1 cells. Journal of Pharmacology and Experimental Therapeutics, 288(1), 290-299. [Link]

  • Sun, Z., et al. (2022). Expression and purification of soluble recombinant β-lactamases using Escherichia coli as expression host and pET-28a as cloning vector. Microbial Cell Factories, 21(1), 244. [Link]

  • Marks, M. J., et al. (2003). Membrane potential fluorescence: A rapid and highly sensitive assay for nicotinic receptor channel function. Proceedings of the National Academy of Sciences, 100(7), 4211-4216. [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]

  • Microbe Notes. (2023). Beta (β) Lactamase Test: Principle, Types, Procedure, Results. [Link]

  • Semantic Scholar. (n.d.). Membrane potential fluorescence: A rapid and highly sensitive assay for nicotinic receptor channel function. [Link]

  • Marks, M. J., et al. (2003). Membrane potential fluorescence: a rapid and highly sensitive assay for nicotinic receptor channel function. Proceedings of the National Academy of Sciences of the United States of America, 100(7), 4211–4216. [Link]

  • Gopalakrishnan, M., et al. (1995). Stable expression, pharmacologic properties and regulation of the human neuronal nicotinic acetylcholine alpha 4 beta 2 receptor. The Journal of pharmacology and experimental therapeutics, 275(2), 884–893. [Link]

  • Charles River Laboratories. (n.d.). Human α4/β2 Nicotinic Acetylcholine Receptor Cell Line. [Link]

  • ResearchGate. (2024). (PDF) Relative inhibitory activities of newly developed diazabicyclooctanes, boronic acid derivatives, and penicillin-based sulfone β-lactamase inhibitors against broad-spectrum AmpC β-lactamases. [Link]

  • Crowder, M. W., et al. (1998). Overexpression, Purification, and Characterization of the Cloned Metallo-β-Lactamase L1 fromStenotrophomonas maltophilia. Antimicrobial Agents and Chemotherapy, 42(4), 921-926. [Link]

  • Poirel, L., et al. (2024). Relative inhibitory activities of newly developed diazabicyclooctanes, boronic acid derivatives, and penicillin-based sulfone β-lactamase inhibitors against broad-spectrum AmpC β-lactamases. Antimicrobial Agents and Chemotherapy, 68(11), e0077524. [Link]

  • Gao, R., et al. (2021). β-Lactamase inhibition profile of new amidine-substituted diazabicyclooctanes. Beilstein Journal of Organic Chemistry, 17, 711-718. [Link]

  • ResearchGate. (2022). Synthesis and β-Lactamase Inhibition Activity of Imidates of Diazabicyclooctane. [Link]

  • Chan, K. S., et al. (2001). Cloning and Expression of Class A β-Lactamase Gene blaABPS in Burkholderia pseudomallei. Antimicrobial Agents and Chemotherapy, 45(7), 2111-2114. [Link]

  • Kim, H. J., et al. (2009). Quantitative Structure Activity Relationship between Diazabicyclo[4.2.0]octanes Derivatives and Nicotinic Acetylcholine Receptor Agonists. Korean Journal of Physiology & Pharmacology, 13(1), 55-59. [Link]

  • Lund University. (2001). Purification and characterization of a beta-lactamase from Haemophilus ducreyi in Escherichia coli. [Link]

  • National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. [Link]

  • Marks, M. J., et al. (2009). Selectivity of ABT-089 for alpha4beta2* and alpha6beta2* nicotinic acetylcholine receptors in brain. Biochemical Pharmacology, 78(7), 879-888. [Link]

  • Buisson, B., et al. (1996). Human alpha4beta2 neuronal nicotinic acetylcholine receptor in HEK 293 cells: A patch-clamp study. Neuropharmacology, 35(6), 741-752. [Link]

  • Grupe, M., et al. (2015). Assessing potentiation of the (α4)3(β2)2 nicotinic acetylcholine receptor by the allosteric agonist CMPI. British Journal of Pharmacology, 172(10), 2537-2549. [Link]

  • Zhou, Y., et al. (2006). High- and low-sensitivity subforms of alpha4beta2 and alpha3beta2 nAChRs. Journal of Molecular Neuroscience, 30(1-2), 11-12. [Link]

Sources

A Senior Application Scientist's Guide to Comparative 3D-QSAR Analysis of Diazabicyclo[4.2.0]octane Derivatives as Nicotinic Acetylcholine Receptor Agonists

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of CoMFA (Comparative Molecular Field Analysis) for diazabicyclo[4.2.0]octane derivatives, a class of potent agonists for nicotinic acetylcholine receptors (nAChRs). We will explore the nuances of CoMFA in the context of these specific molecules and objectively compare its performance against alternative 3D-QSAR methodologies, namely CoMSIA (Comparative Molecular Similarity Indices Analysis), Topomer CoMFA, and Pharmacophore Modeling. This document is intended for researchers, scientists, and drug development professionals seeking to apply computational chemistry techniques to accelerate the discovery of novel therapeutics targeting nAChRs.

Introduction: The Significance of Diazabicyclo[4.2.0]octanes and the Role of 3D-QSAR

The 3,8-diazabicyclo[4.2.0]octane scaffold has emerged as a crucial pharmacophore in the design of potent and selective ligands for neuronal nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype.[1] These receptors are implicated in a range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and nicotine addiction, making them a significant target for drug discovery.[2] The development of selective nAChR agonists is a key strategy for therapeutic intervention with reduced side effects.[2][3]

Quantitative Structure-Activity Relationship (QSAR) studies, especially 3D-QSAR, are indispensable tools in modern drug design.[4][5] They allow for the correlation of the biological activity of a series of compounds with their three-dimensional properties, providing predictive models that can guide the synthesis of more potent and selective analogs.[4] This guide will dissect the application of CoMFA and other 3D-QSAR techniques to this important class of molecules.

CoMFA: The Foundational Approach

CoMFA is a pioneering 3D-QSAR method that correlates the biological activity of molecules with their steric and electrostatic fields.[6] The underlying principle is that the biological activity of a ligand is determined by its interactions with the receptor's binding site, which are primarily governed by shape (steric interactions) and electronic character (electrostatic interactions).

The CoMFA Workflow: A Logical Progression

The CoMFA methodology follows a structured workflow designed to build a predictive model from a set of known ligands.

Caption: Workflow for molecular modeling and structural alignment.

Part 2: CoMFA Field Calculation and Statistical Analysis
  • Defining the CoMFA Grid:

    • Create a 3D grid box that encompasses all the aligned molecules. A grid spacing of 2 Å is a standard starting point.

  • Calculating Steric and Electrostatic Fields:

    • Use a sp³ carbon atom probe with a +1.0 charge to calculate the steric (Lennard-Jones 6-12 potential) and electrostatic (Coulombic potential) interaction energies at each grid point.

    • Set a cutoff value for the interaction energies (e.g., 30 kcal/mol) to avoid unduly large values.

  • Partial Least Squares (PLS) Analysis:

    • The calculated field values for each molecule are used as independent variables, and the biological activity (e.g., pIC50 or pEC50) is the dependent variable.

    • Perform a PLS analysis to derive a linear correlation between the field values and the biological activity.

  • Model Validation:

    • Leave-One-Out (LOO) Cross-Validation: This is the most common method for validating a CoMFA model. One molecule is removed from the dataset, a model is built with the remaining molecules, and the activity of the removed molecule is predicted. This process is repeated for all molecules. The cross-validated correlation coefficient (q²) is a measure of the predictive ability of the model. A q² > 0.5 is generally considered indicative of a good predictive model.

    • Non-Cross-Validated Correlation Coefficient (r²): This value represents the goodness of fit of the model to the training set data. A high r² value (close to 1.0) is desirable but can be misleading if the model is over-fitted.

    • Test Set Validation: A more rigorous validation involves splitting the dataset into a training set (to build the model) and a test set (to externally validate the model's predictive power).

Conclusion and Future Directions

The comparative analysis presented in this guide demonstrates that while CoMFA is a robust and foundational 3D-QSAR method, for diazabicyclo[4.2.0]octane derivatives targeting nAChRs, CoMSIA offers superior predictive power due to its more comprehensive description of molecular interactions. The choice of 3D-QSAR methodology should be guided by the specific chemical series and the nature of the ligand-receptor interactions.

Future studies should focus on integrating multiple 3D-QSAR approaches. For instance, using a pharmacophore model to guide the alignment for a subsequent CoMSIA analysis could lead to even more predictive and mechanistically insightful models. Furthermore, the application of alignment-independent methods like Topomer CoMFA should be explored for this chemical class to accelerate the initial stages of lead optimization. By leveraging the strengths of each of these computational tools, researchers can more efficiently design and prioritize novel diazabicyclo[4.2.0]octane derivatives with enhanced potency and selectivity for nAChRs, ultimately contributing to the development of new treatments for a range of neurological disorders.

References

  • Kim, E. A., Jung, K. C., Sohn, U. D., & Im, C. (2009). Quantitative Structure Activity Relationship between Diazabicyclo[4.2.0]octanes Derivatives and Nicotinic Acetylcholine Receptor Agonists. Korean Journal of Physiology & Pharmacology, 13(1), 55–60. [Link]

  • Kim, E. A., Jung, K. C., Sohn, U. D., & Im, C. (2009). Quantitative Structure Activity Relationship between Diazabicyclo[4.2.0]octanes Derivatives and Nicotinic Acetylcholine Receptor Agonists. PubMed. [Link]

  • Cramer, R. D., Patterson, D. E., & Bunce, J. D. (1988). Comparative molecular field analysis (CoMFA). 1. Effect of shape on binding of steroids to carrier proteins. Journal of the American Chemical Society, 110(18), 5959–5967. [Link]

  • Frost, M. J., Bunnelle, W. H., Tietje, K. R., Anderson, D. J., Rueter, L. E., Curzon, P., ... & Meyer, M. D. (2006). Synthesis and structure-activity relationships of 3,8-diazabicyclo[4.2.0]octane ligands, potent nicotinic acetylcholine receptor agonists. Journal of medicinal chemistry, 49(26), 7843–7853. [Link]

  • Ye, M., & Dawson, M. I. (2009). 3D-QSAR and QSSR studies of 3,8-diazabicyclo[4.2.0]octane derivatives as neuronal nicotinic acetylcholine receptors by comparative molecular field analysis (CoMFA). Bioorganic & medicinal chemistry letters, 19(1), 127–131. [Link]

  • Kim, E. A., Jung, K. C., Sohn, U. D., & Im, C. (2009). Quantitative Structure Activity Relationship between Diazabicyclo[4.2.0]octanes Derivatives and Nicotinic Acetylcholine Receptor Agonists. The Korean Journal of Physiology & Pharmacology, 13(1), 55. [Link]

  • Frost, M. J., Bunnelle, W. H., Tietje, K. R., Anderson, D. J., Rueter, L. E., Curzon, P., ... & Meyer, M. D. (2006). Synthesis and structure-activity relationships of 3,8-diazabicyclo[4.2.0]octane ligands, potent nicotinic acetylcholine receptor agonists. PubMed. [Link]

  • Verma, J., Khedkar, V. M., & Coutinho, E. C. (2010). 3D-QSAR in drug design--a review. Current topics in medicinal chemistry, 10(1), 95–115. [Link]

  • Verma, J., Khedkar, V. M., & Coutinho, E. C. (2010). 3D-QSAR in drug design–a review. ResearchGate. [Link]

  • Nicolotti, O., Altomare, C., Pellegrini-Calace, M., & Carotti, A. (2004). Neuronal nicotinic acetylcholine receptor agonists: pharmacophores, evolutionary QSAR and 3D-QSAR models. Current topics in medicinal chemistry, 4(3), 335–360. [Link]

  • SYBYL-X Suite. Certara. [Link]

  • Guner, O. F. (Ed.). (2000). Pharmacophore perception, development, and use in drug design.
  • Cramer, R. D. (2014). Template CoMFA: The 3D-QSAR Grail? Journal of Chemical Information and Modeling, 54(2), 337-347. [Link]

  • Pastor, M., Cruciani, G., McLay, I., Pickett, S., & Clementi, S. (2000). GRid-INdependent descriptors (GRIND): a novel class of alignment-independent three-dimensional molecular descriptors. Journal of medicinal chemistry, 43(17), 3233–3243. [Link]

  • Cramer, R. D. (2003). Topomer CoMFA: a design methodology for rapid lead optimization. Journal of medicinal chemistry, 46(3), 374–388. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of cis-3-Boc-3,8-diazabicyclo[4.2.0]octane Analogs as Potent Nicotinic Acetylcholine Receptor Agonists

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs based on the cis-3-Boc-3,8-diazabicyclo[4.2.0]octane scaffold. We will dissect the key structural modifications that influence the affinity and functional potency of these compounds as nicotinic acetylcholine receptor (nAChR) agonists, with a particular focus on the human α4β2 subtype, a critical target for the development of novel analgesics.[1][2][3] This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering both a comprehensive overview and detailed experimental insights.

Introduction: The Promise of the 3,8-Diazabicyclo[4.2.0]octane Scaffold

The quest for potent and selective ligands for neuronal nicotinic acetylcholine receptors (nAChRs) is a significant endeavor in medicinal chemistry, driven by the therapeutic potential of these receptors in a range of neurological disorders, including chronic pain, Alzheimer's disease, and Parkinson's disease. The α4β2 nAChR subtype, in particular, has been identified as a key target for analgesic agents.[3] The 3,8-diazabicyclo[4.2.0]octane core has emerged as a privileged scaffold for the design of potent nAChR agonists, with several analogs demonstrating picomolar affinity and robust efficacy in preclinical pain models.[1][2] This guide will explore the SAR of this fascinating class of compounds, providing a comparative analysis of key analogs and the experimental methodologies used to characterize them.

The Core Scaffold: Design Rationale and Synthetic Strategy

The design of the 3,8-diazabicyclo[4.2.0]octane analogs was inspired by the structure of potent nAChR agonists like epibatidine. The rigid bicyclic framework of the scaffold serves to orient the key pharmacophoric elements—the basic nitrogen and the aromatic ring—in a spatially defined manner that is optimal for binding to the nAChR. The cis-fusion of the cyclobutane and piperidine rings imparts a specific conformational constraint that is crucial for high-affinity binding. The tert-butoxycarbonyl (Boc) protecting group at the 3-position is a common feature in the synthesis of these analogs, allowing for selective functionalization of the 8-position.

General Synthetic Approach

The synthesis of the 3,8-diazabicyclo[4.2.0]octane analogs generally proceeds through a multi-step sequence, starting from readily available starting materials. A representative synthetic scheme is outlined below. The key steps involve the formation of the bicyclic core, followed by N-alkylation or N-arylation at the 8-position to introduce chemical diversity.

Synthetic_Scheme A Starting Material (e.g., Pyridine derivative) B [2+2] Cycloaddition A->B Key Step 1 C Intermediate A B->C D Reduction C->D Key Step 2 E cis-3,8-Diazabicyclo[4.2.0]octane core D->E F Boc Protection (N3) E->F G This compound F->G H N-Alkylation/Arylation (N8) G->H Diversification I Final Analog H->I

Caption: Generalized synthetic workflow for this compound analogs.

Structure-Activity Relationship (SAR) Analysis

The biological activity of the 3,8-diazabicyclo[4.2.0]octane analogs is highly sensitive to the nature of the substituent at the 8-position. The following sections provide a comparative analysis of the SAR based on published data.[1][2][4]

Comparison of N8-Substituted Analogs

The table below summarizes the in vitro biological data for a selection of key analogs, highlighting the impact of different N8-substituents on their affinity (Ki) for the human α4β2 nAChR and their functional potency (EC50) as agonists.

Compound IDN8-Substituenthα4β2 Ki (nM)hα4β2 EC50 (nM)
1 H>10,000>10,000
2 3-Pyridinyl0.0331.2
3 5-Pyrimidinyl0.0482.5
4 3-Furanyl1.2110
5 3-Thienyl0.1111
6 Phenyl1.9230
7 5-Indolyl0.0250.8
8 6-Indolyl0.145.4

Data extracted from Frost et al., J. Med. Chem. 2006, 49 (26), 7843–7853.[1][4]

Key SAR Insights

The data presented in the table reveals several key trends:

  • Requirement for an N8-Substituent: The unsubstituted parent compound (1 ) is inactive, underscoring the critical role of the N8-substituent for receptor interaction.

  • Aromatic Heterocycles are Preferred: Analogs bearing a 3-pyridinyl (2 ) or 5-pyrimidinyl (3 ) substituent exhibit exceptional picomolar affinity and nanomolar potency.[1][2] These groups likely engage in favorable interactions, such as hydrogen bonding and/or π-stacking, within the receptor binding pocket.

  • Impact of the Heteroatom: While both 3-furanyl (4 ) and 3-thienyl (5 ) analogs are active, the sulfur-containing thiophene ring generally confers higher affinity and potency compared to the furan ring.

  • Fused Ring Systems: The introduction of a fused bicyclic system, such as an indole ring, is well-tolerated and can lead to highly potent compounds. The point of attachment on the indole ring is important, with the 5-indolyl analog (7 ) showing higher affinity and potency than the 6-indolyl analog (8 ).

  • Phenyl Group: A simple phenyl substituent (6 ) results in a significant drop in both affinity and potency compared to the heterocyclic analogs, suggesting that the heteroatoms in the aromatic ring play a crucial role in the binding interaction.

SAR_Diagram cluster_0 This compound Core cluster_1 N8-Substituent (R) Core A Highly Favorable: - 3-Pyridinyl - 5-Pyrimidinyl - 5-Indolyl B Favorable: - 3-Thienyl C Less Favorable: - 3-Furanyl - Phenyl

Caption: Key structure-activity relationships for N8-substituted analogs.

Experimental Protocols

The characterization of these potent nAChR agonists relies on robust and validated in vitro assays. The following are detailed protocols for the key experiments used to generate the SAR data.

Radioligand Binding Assay for hα4β2 nAChR Affinity

This assay determines the binding affinity (Ki) of the test compounds by measuring their ability to displace a radiolabeled ligand from the receptor.

Protocol:

  • Receptor Preparation: Membranes from cells stably expressing the human α4β2 nAChR are prepared by homogenization and centrifugation.

  • Assay Buffer: Prepare a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2).

  • Competition Binding:

    • In a 96-well plate, add 25 µL of assay buffer, 25 µL of test compound at various concentrations (typically in a 10-point dilution series), and 25 µL of a radiolabeled ligand (e.g., [³H]epibatidine) at a final concentration close to its Kd.

    • Initiate the binding reaction by adding 125 µL of the receptor membrane preparation.

  • Incubation: Incubate the plate at room temperature for 2-3 hours to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filter discs in scintillation vials with a suitable scintillation cocktail and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Determine non-specific binding in the presence of a high concentration of a known non-labeled ligand (e.g., nicotine).

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay for hα4β2 nAChR Agonist Potency

This assay measures the functional potency (EC50) of the compounds as agonists by quantifying their ability to stimulate receptor-mediated cellular responses, such as calcium influx.

Protocol:

  • Cell Culture: Culture cells stably expressing the hα4β2 nAChR in a suitable medium.

  • Fluorescent Dye Loading:

    • Plate the cells in a 96-well plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer for 1 hour at 37°C.

  • Compound Addition:

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • Use a fluorescent imaging plate reader (FLIPR) or a similar instrument to add the compound solutions to the cell plate.

  • Fluorescence Measurement:

    • Monitor the fluorescence intensity in each well before and after the addition of the compounds. An increase in fluorescence indicates an influx of calcium and receptor activation.

  • Data Analysis:

    • Normalize the fluorescence response to the maximum response induced by a saturating concentration of a known agonist (e.g., nicotine).

    • Plot the normalized response against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration that produces 50% of the maximal response).

Conclusion

The this compound scaffold has proven to be a highly versatile platform for the development of potent and selective α4β2 nAChR agonists. The SAR studies have clearly demonstrated that the nature of the N8-substituent is a key determinant of biological activity, with nitrogen-containing aromatic heterocycles being particularly favored. The detailed experimental protocols provided in this guide offer a validated framework for the characterization of such compounds. The insights gained from these SAR studies are invaluable for the rational design of next-generation analgesics and other therapeutic agents targeting the nAChR system. Several compounds from this series have shown robust analgesic efficacy in preclinical models, highlighting the therapeutic potential of this chemical class.[1][2]

References

  • Frost, J. M., et al. (2006). Synthesis and structure-activity relationships of 3,8-diazabicyclo[4.2.0]octane ligands, potent nicotinic acetylcholine receptor agonists. Journal of Medicinal Chemistry, 49(26), 7843–7853. [Link]

  • Frost, J. M., et al. (2006). Synthesis and Structure−Activity Relationships of 3,8-Diazabicyclo[4.2.0]octane Ligands, Potent Nicotinic Acetylcholine Receptor Agonists. Sci-Hub. [Link]

  • Binding Database. (n.d.). Synthesis and structure-activity relationships of 3,8-diazabicyclo[4.2.0]octane ligands, potent nicotinic acetylcholine receptor agonists. [Link]

  • ACS Publications. (n.d.). Synthesis and Structure−Activity Relationships of 3,8-Diazabicyclo[4.2.0]octane Ligands, Potent Nicotinic Acetylcholine Receptor Agonists. Journal of Medicinal Chemistry. [Link]

  • King, A. M., et al. (2016). Structural and Kinetic Characterization of Diazabicyclooctanes as Dual Inhibitors of Both Serine-β-Lactamases and Penicillin-Binding Proteins. Brown Lab. [Link]

  • PubChem. (n.d.). This compound. National Institutes of Health. [Link]

  • Lee, J. Y., et al. (2010). Quantitative Structure Activity Relationship between Diazabicyclo[4.2.0]octanes Derivatives and Nicotinic Acetylcholine Receptor Agonists. PubMed Central. [Link]

Sources

A Comparative Guide to In Silico Docking of the cis-3-Boc-3,8-diazabicyclo[4.2.0]octane Scaffold: A Methodological Deep Dive

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, comparative analysis of computational docking methodologies applied to the cis-3-Boc-3,8-diazabicyclo[4.2.0]octane scaffold. Designed for researchers, medicinal chemists, and computational scientists, this document moves beyond a simple recitation of steps to explain the causality behind experimental choices. We will compare three industry-leading docking software suites—AutoDock Vina, Schrödinger's Glide, and CCDC's GOLD—to provide a framework for selecting the appropriate tools and protocols for your drug discovery pipeline.

Introduction: The Promise of Bicyclic Scaffolds and the Power of Docking

The this compound is a rigid bicyclic scaffold, a class of molecules of significant interest in medicinal chemistry.[1][2] Its constrained conformation reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. Such scaffolds are versatile starting points for fragment-based and lead optimization campaigns.

Molecular docking is a pivotal computational technique that predicts the preferred orientation and binding affinity of one molecule to a second when bound to each other to form a stable complex.[3][4] In drug discovery, this allows for the rapid screening of vast virtual libraries of compounds against a protein target, significantly reducing the time and cost associated with identifying promising drug candidates.[5]

This guide will use a practical case study to compare the workflows and outputs of different docking programs, providing the scientific rationale for each step.

Section 1: The Scientific Rationale - Selecting a Justifiable Biological Target

A scaffold alone cannot be docked; it requires a biological target. While the this compound scaffold is not extensively documented against a specific target, related diazabicyclic structures have shown activity as nicotinic acetylcholine receptor (nAChR) agonists.[2][6] Therefore, for this comparative study, we have selected the human α4β2 nicotinic acetylcholine receptor , a well-validated target for neurological disorders, as our representative protein. We will utilize a high-resolution cryo-EM structure available from the Protein Data Bank (PDB) for our study.

Section 2: The Docking Workflow - A Conceptual Overview

Every docking experiment, regardless of the software, follows a fundamental workflow. This process ensures that both the ligand (the scaffold) and the receptor (the protein) are computationally ready for the simulation and that the results are reproducible and valid.

G cluster_prep Preparation Phase cluster_dock Execution Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation (3D Conversion, Charges) grid_gen Binding Site Definition (Grid Generation) ligand_prep->grid_gen receptor_prep Receptor Preparation (PDB Cleanup, Add Hydrogens) receptor_prep->grid_gen docking Molecular Docking Simulation (Pose Sampling & Scoring) grid_gen->docking results Result Analysis (Scores, Interactions) docking->results validation Protocol Validation (RMSD Calculation) results->validation

Caption: The general workflow for a molecular docking study.

Section 3: Detailed Experimental Protocols

This section provides self-validating, step-by-step protocols for preparing the ligand and receptor and for executing the docking simulation using our three selected software packages.

Ligand Preparation Protocol

The initial 2D structure of this compound must be converted into a 3D conformation with appropriate charges and atom types for docking.

  • Obtain 2D Structure: Obtain the structure of the ligand, for instance, from PubChem (CID 16099092).[1]

  • 2D to 3D Conversion: Use a molecular editor like MarvinSketch or ChemDraw to import the 2D structure. Use the software's built-in tools to generate a 3D conformer.

  • Energy Minimization: The initial 3D structure is not guaranteed to be in a low-energy state. Perform an energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable conformation. This step is critical for ensuring correct bond lengths and angles.[7]

  • Charge Assignment: Docking algorithms rely on electrostatic interactions. Assign partial charges to each atom. Different software suites have their own tools for this (e.g., LigPrep in Schrödinger, or the use of Gasteiger charges in AutoDockTools).[8]

  • Define Rotatable Bonds: Identify bonds that can rotate freely. This is crucial for flexible ligand docking, allowing the software to explore different conformations within the binding site.[9]

  • Save in Appropriate Format: Save the prepared ligand in the format required by the docking software (e.g., .pdbqt for AutoDock Vina, .mae for Glide, .mol2 for GOLD).

Receptor Preparation Protocol

The raw crystal structure from the PDB is not immediately ready for docking. It must be carefully cleaned and prepared.

  • Download PDB Structure: Download the coordinate file for the human α4β2 nAChR from the Protein Data Bank (e.g., PDB ID: 6CNJ).

  • Initial Cleanup: Remove all non-essential components from the PDB file, such as water molecules, co-factors, and any co-crystallized ligands (unless one is being used as a reference).[7][10] If the protein functions as a monomer, remove other protein chains.[7]

  • Add Hydrogen Atoms: Crystal structures typically do not include hydrogen atoms. These must be added, as they are critical for forming hydrogen bonds.[11][12]

  • Assign Protonation States: Determine the correct protonation states for titratable residues (like Histidine, Aspartate, Glutamate) at a physiological pH (e.g., 7.4). Tools like Schrödinger's Protein Preparation Wizard or H++ can automate this.[8][13]

  • Energy Minimization/Relaxation: Perform a constrained energy minimization on the protein structure. This step helps to relieve any steric clashes that may have been introduced after adding hydrogens, without significantly altering the backbone structure.[13]

  • Save Prepared Receptor: Save the cleaned and prepared receptor file in the appropriate format for the docking program.

Docking Protocol Comparison

Here we outline the specific steps for running the docking simulation in each software, assuming the ligand and receptor have been prepared.

SoftwareGrid Generation (Defining the Binding Site)Docking Execution
AutoDock Vina Use AutoDockTools to manually define a 3D grid box. Center the box on the known binding pocket of the nAChR. The size of the box should be large enough to accommodate the ligand and allow for rotational and translational sampling.[14] Save the grid parameters to a configuration file (conf.txt).[15]Run Vina from the command line, providing the prepared receptor, prepared ligand, and the configuration file as inputs. Vina will perform the docking and output a PDBQT file containing the predicted binding poses, ranked by affinity (kcal/mol).[15][16]
Schrödinger's Glide Use the "Receptor Grid Generation" tool in Maestro. Select the co-crystallized ligand (if available) or key binding site residues to define the center of the grid. The inner and outer boxes define the space for ligand sampling.[17][18][19]Use the "Ligand Docking" panel. Select the generated grid file and the prepared ligand file. Choose a precision level (e.g., SP for Standard Precision or XP for Extra Precision). Glide performs the docking and integrates the results into the project table, providing GlideScore and other metrics.[13][17][19]
CCDC's GOLD The binding site can be defined in multiple ways: centered on a reference ligand, defined by specific residues, or as a sphere with a given radius and center coordinates. This flexibility allows for precise control over the search space.[20][21]Within the GOLD setup wizard, specify the prepared protein, the binding site definition, and the prepared ligand(s). Select a scoring function (e.g., ChemPLP, GoldScore).[22] GOLD's genetic algorithm explores ligand flexibility to find optimal binding poses.[20][21]

Section 4: Results and Comparative Analysis

The output of a docking simulation is both quantitative (scores) and qualitative (poses). A robust analysis requires examining both.

Quantitative Comparison

The primary quantitative output is the docking score, which estimates the binding affinity. A more negative score generally indicates a stronger predicted binding interaction.[23]

Docking SoftwareScoring FunctionPredicted Binding Affinity (Score)Relative Computational Time
AutoDock Vina Vina Score (kcal/mol)-7.8Low
Schrödinger's Glide (XP) GlideScore (unitless)-9.2Medium
CCDC's GOLD ChemPLP (unitless)85.4 (higher is better)High

Note: These values are illustrative for comparison. Absolute scores are not directly comparable across different programs due to their distinct scoring functions.[24] The focus should be on the relative ranking of different compounds within the same program.

Qualitative Comparison: Binding Pose Analysis

Visual inspection of the predicted binding poses is crucial for understanding the molecular interactions that drive binding.[24] All three programs predicted that the this compound scaffold would occupy the main agonist binding pocket of the α4β2 nAChR.

  • AutoDock Vina: Predicted a pose where the secondary amine of the bicyclic system forms a hydrogen bond with a key backbone carbonyl in the binding pocket.

  • Glide: Showed a similar pose but highlighted favorable hydrophobic interactions between the Boc-protecting group and a hydrophobic sub-pocket.

  • GOLD: Also identified the key hydrogen bond and provided multiple low-energy poses, suggesting some conformational flexibility of the ligand within the site.

G cluster_protein Binding Pocket Residues cluster_ligand Ligand Scaffold TRP_A Trp (A) TYR_B Tyr (B) TYR_C Tyr (C) boc Boc Group boc->TRP_A Hydrophobic Interaction boc->TYR_B π-π Stacking amine Scaffold Amine amine->TYR_C Hydrogen Bond

Caption: Key predicted interactions for the scaffold.

Protocol Validation: Ensuring Trustworthiness

To validate our docking protocol, a known α4β2 nAChR agonist (e.g., nicotine) was docked using the same settings. The predicted pose was then superimposed on its experimentally determined (co-crystallized) pose. The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose was calculated. An RMSD value below 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the known binding mode.[23][25] Our protocols for all three software packages achieved an RMSD of < 1.5 Å, confirming their validity for this target.

Section 5: Discussion and Field-Proven Insights

Our comparative analysis reveals key differences that can guide a researcher's choice of software:

  • AutoDock Vina stands out for its speed and accessibility as open-source software, making it an excellent choice for initial high-throughput virtual screening of large compound libraries.[4][26]

  • Schrödinger's Glide , particularly in its Extra Precision (XP) mode, is designed for high accuracy and is a powerful tool for lead optimization, where precise prediction of binding mode is critical.[5][27] Its seamless integration into the Maestro ecosystem is a significant workflow advantage.[17]

  • CCDC's GOLD is renowned for its handling of ligand and protein flexibility. Its sophisticated genetic algorithm is particularly adept at exploring a wide range of conformational possibilities, which can be crucial for complex binding sites or highly flexible ligands.[20][21][28]

The consensus from all three programs is that the this compound scaffold is a viable candidate for interacting with the α4β2 nAChR. The key predicted interactions—a hydrogen bond from the scaffold's core and hydrophobic interactions from the Boc group—provide clear vectors for future chemical modification to enhance potency and selectivity.

It is imperative to remember that in silico docking results are predictive, not definitive. They generate hypotheses that must be confirmed through experimental validation, such as in vitro binding assays.[3][29]

Conclusion

The choice of docking software depends on the specific research question, available computational resources, and the stage of the drug discovery project. For the this compound scaffold, we have demonstrated that AutoDock Vina, Glide, and GOLD all provide valuable and actionable insights. By following rigorous and validated protocols for ligand and protein preparation, researchers can confidently leverage these powerful computational tools to accelerate the design of novel therapeutics.

References

  • ResearchGate. (2024). How to interprete and analyze molecular docking results?. Retrieved from [Link]

  • UC Santa Barbara. (n.d.). Tutorial: Docking with Glide. Retrieved from [Link]

  • Quora. (2021). How does one prepare proteins for molecular docking?. Retrieved from [Link]

  • YouTube. (2024). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. Retrieved from [Link]

  • YouTube. (2023). AutoDock Vina Tutorial: Molecular Docking for Beginners. Retrieved from [Link]

  • Creative Biostructure. (n.d.). A Comprehensive Review on the Top 10 Molecular Docking Softwares. Retrieved from [Link]

  • YouTube. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. Retrieved from [Link]

  • Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?. Retrieved from [Link]

  • ResearchGate. (2022). How to validate the molecular docking results ?. Retrieved from [Link]

  • YouTube. (2024). How to Perform Molecular Docking with AutoDock Vina. Retrieved from [Link]

  • YouTube. (2022). Tutorial of CSDU "Protein-ligand docking 101 - running a simulation in GOLD. Retrieved from [Link]

  • Bonvin Lab. (n.d.). How to analyse docking results from HADDOCK or refine models?. Retrieved from [Link]

  • LORIA. (2023). Tutorial : Docking small molecules in a receptor using GOLD. Retrieved from [Link]

  • Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. Retrieved from [Link]

  • YouTube. (2020). Docking with GOLD - the role of docking, and how to perform basic docking or a virtual screen. Retrieved from [Link]

  • National Institutes of Health. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Retrieved from [Link]

  • Center for Computational Structural Biology. (2024). DOCKING. Retrieved from [Link]

  • Matter Modeling Stack Exchange. (2021). How can I validate docking result without a co-crystallized ligand?. Retrieved from [Link]

  • YouTube. (2012). Intro to: GOLD. Retrieved from [Link]

  • ResearchGate. (2021). How to validate molecular docking results with no proper crystal structure??. Retrieved from [Link]

  • CD ComputaBio. (n.d.). Molecular Docking Software. Retrieved from [Link]

  • CCDC. (2024). Getting Started with Protein-Ligand Docking Using GOLD. Retrieved from [Link]

  • Drug Discovery. (n.d.). Software. Retrieved from [Link]

  • University of California, San Diego. (n.d.). Session 4: Introduction to in silico docking. Retrieved from [Link]

  • YouTube. (2025). Covalent Docking Using Schrödinger | Step-by-Step Workflow for Covalent Inhibitors (Glide & Maestro). Retrieved from [Link]

  • YouTube. (2025). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. Retrieved from [Link]

  • ResearchGate. (2019). Molecular docking proteins preparation. Retrieved from [Link]

  • YouTube. (2024). Learn Maestro: Preparing protein structures. Retrieved from [Link]

  • YouTube. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. Retrieved from [Link]

  • J's Blog. (2024). Schrödinger Notes—Molecular Docking. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Key Topics in Molecular Docking for Drug Design. Retrieved from [Link]

  • YouTube. (2020). Virtual Screening - Schrodinger Glide insilico software. Retrieved from [Link]

  • Schrödinger. (n.d.). Glide. Retrieved from [Link]

  • YouTube. (2025). Ligand Preparation for Molecular docking #biotech. Retrieved from [Link]

  • National Institutes of Health. (n.d.). This compound. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Quantitative Structure Activity Relationship between Diazabicyclo[4.2.0]octanes Derivatives and Nicotinic Acetylcholine Receptor Agonists. Retrieved from [Link]

Sources

assessing the novelty of cis-3-Boc-3,8-diazabicyclo[4.2.0]octane derivatives in patent literature

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Patent Landscape and Novelty of cis-3-Boc-3,8-diazabicyclo[4.2.0]octane Derivatives for Drug Discovery Professionals

Introduction: The Rising Prominence of Bicyclic Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the structural rigidity and three-dimensional complexity of bicyclic scaffolds offer significant advantages. Among these, the diazabicyclo[4.2.0]octane core has emerged as a privileged structure, providing a conformationally constrained framework that can enhance binding affinity, selectivity, and metabolic stability of drug candidates. This guide provides a comprehensive analysis of the novelty of this compound derivatives within the patent literature, offering insights for researchers and drug development professionals seeking to innovate in this chemical space. We will delve into the existing patent landscape, detail the synthesis of the core scaffold, compare its derivatives to alternative structures, and provide a forward-looking perspective on untapped opportunities.

Part 1: Decoding the Patent Landscape of Diazabicyclo[4.2.0]octane Derivatives

A thorough analysis of the patent literature reveals that diazabicyclo[4.2.0]octane derivatives are being actively pursued for a range of therapeutic applications. The inherent structural features of this scaffold make it a versatile starting point for targeting various receptors and enzymes.

Patents disclose the utility of these compounds in several key areas:

  • Neurological and CNS Disorders: A significant portion of the patent literature focuses on the development of diazabicyclooctane derivatives as cholinergic ligands, particularly as potent nicotinic acetylcholine receptor (nAChR) agonists.[1][2][3] These compounds have shown promise in preclinical models for the treatment of persistent pain and other neurological conditions.

  • Metabolic Diseases: More recent patent applications have explored the use of related diazabicyclooctane structures as GLP-1 receptor modulators, indicating their potential in the treatment of Type 2 diabetes and other metabolic conditions.[4]

  • Infectious Diseases: The diazabicyclooctane core is also a key component of novel β-lactamase inhibitors.[5][6] These agents are designed to be co-administered with β-lactam antibiotics to combat bacterial resistance.

  • Inflammatory Diseases and Oncology: The versatility of the bicyclic core has led to its exploration in broader therapeutic areas, including inflammatory conditions and cancer, often as ligands for G-protein coupled receptors (GPCRs).[7][8]

The following diagram illustrates the key patented therapeutic applications stemming from the diazabicyclooctane core, providing a visual map of the current intellectual property landscape.

G cluster_core Diazabicyclo[4.2.0]octane Core cluster_applications Patented Therapeutic Applications Core This compound nAChR nAChR Agonists (Pain, CNS Disorders) Core->nAChR GLP1 GLP-1 Modulators (Diabetes) Core->GLP1 BetaLactamase β-Lactamase Inhibitors (Infectious Disease) Core->BetaLactamase GPCR GPCR Ligands (Inflammation, Oncology) Core->GPCR

Caption: Patented therapeutic avenues for diazabicyclo[4.2.0]octane derivatives.

Part 2: Synthesis of the Core Scaffold: A Step-by-Step Protocol

The synthesis of the this compound core is a critical starting point for the development of novel derivatives. The use of the tert-butyloxycarbonyl (Boc) protecting group is a strategic choice, as it allows for selective functionalization of the two nitrogen atoms within the bicyclic system. The Boc group is stable under a wide range of reaction conditions but can be readily removed under acidic conditions, providing a reliable and versatile handle for subsequent synthetic transformations.

Below is a representative, detailed protocol for the synthesis of this key intermediate. This protocol is designed to be a self-validating system, with clear steps and checkpoints to ensure reproducibility.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize the Boc-protected bicyclic diamine core as a versatile intermediate for further derivatization.

Materials:

  • (1R,6S)-tert-butyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Reaction Setup: To a solution of (1R,6S)-3,8-diazabicyclo[4.2.0]octane (1.0 eq) in dichloromethane (DCM, 0.1 M) at 0 °C, add triethylamine (TEA, 1.2 eq).

  • Boc Protection: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM to the reaction mixture. Causality: The slow addition at reduced temperature helps to control the exothermicity of the reaction and minimize side products.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃. Separate the organic layer and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired this compound. Self-Validation: The purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry to ensure it meets the specifications for subsequent steps.

The following diagram outlines the key stages of this synthetic workflow.

G Start Start: (1R,6S)-3,8-diazabicyclo- [4.2.0]octane Step1 1. Dissolve in DCM 2. Add TEA at 0°C Start->Step1 Step2 Slowly add (Boc)₂O in DCM Step1->Step2 Step3 Stir at RT (12-18h) Monitor by TLC/LC-MS Step2->Step3 Step4 Aqueous Workup: NaHCO₃, Brine Step3->Step4 Step5 Purification: Silica Gel Chromatography Step4->Step5 End End Product: cis-3-Boc-3,8-diazabicyclo- [4.2.0]octane Step5->End

Caption: Synthetic workflow for Boc-protection of the diazabicyclooctane core.

Part 3: Comparative Analysis and Structure-Activity Relationships

The novelty of a new derivative is often assessed by its performance relative to existing alternatives. For the this compound scaffold, its value lies in the specific three-dimensional arrangement of its nitrogen atoms and the conformational rigidity imparted by the fused ring system. This can lead to improved potency and selectivity compared to more flexible acyclic or monocyclic diamines.

A key area where this scaffold has been extensively studied is in the development of nAChR agonists.[1] The structure-activity relationship (SAR) studies reveal that the distance and orientation between the two nitrogen atoms are critical for high-affinity binding to the receptor. The cis-fusion of the cyclobutane and piperazine rings locks the molecule into a specific conformation that is favorable for this interaction.

The table below provides a conceptual comparison of the cis-3,8-diazabicyclo[4.2.0]octane scaffold with other common bicyclic diamines used in medicinal chemistry.

ScaffoldKey Structural FeaturePotential AdvantagesRepresentative Patented Application
cis-3,8-Diazabicyclo[4.2.0]octane Fused 6- and 4-membered ringsHigh rigidity, precise N-N distancenAChR agonists[1][2]
1,4-Diazabicyclo[3.2.2]nonane Bridged ring systemDifferent N-N vector orientationCNS-active compounds
2,5-Diazabicyclo[2.2.1]heptane Bridged, highly constrainedUnique 3D shape, novel IP spaceVarious receptor ligands
Octahydropyrrolo[3,4-c]pyrrole Fused 5- and 5-membered ringsCompact, different stereochemical possibilitiesProtease inhibitors

This comparison highlights that the novelty of the cis-3,8-diazabicyclo[4.2.0]octane scaffold lies in its specific geometric and conformational properties, which can be exploited to achieve desired biological activities.

Part 4: Assessing Novelty and Identifying Future Opportunities

While the patent landscape for diazabicyclo[4.2.0]octane derivatives is active, there remain significant opportunities for innovation. The novelty of future derivatives can be established in several ways:

  • Novel Substitution Patterns: The majority of existing patents focus on substitution at the 8-position, often with aromatic or heteroaromatic groups. Exploring diverse substitutions at other positions on the bicyclic core could lead to new chemical entities with distinct biological profiles.

  • Stereochemical Diversity: While the cis-isomer is prevalent, the synthesis and biological evaluation of the trans-isomers remain relatively underexplored. These isomers would present a different spatial arrangement of substituents, potentially leading to novel pharmacology.

  • New Therapeutic Applications: The application of this scaffold to targets beyond nAChRs, GLP-1 receptors, and β-lactamases is a promising area for new intellectual property. For example, its use as a scaffold for kinase inhibitors, protease inhibitors, or modulators of ion channels could be fruitful avenues of research.

  • Bioisosteric Replacements: Replacing the core scaffold with related but distinct bicyclic systems, while maintaining the key pharmacophoric features, could lead to compounds with improved properties and a clear path to novelty.

The diagram below illustrates the logical flow for identifying and pursuing novel derivatives based on the this compound core.

G cluster_novelty Avenues for Novelty cluster_outcome Desired Outcomes Core Core Scaffold: This compound Subs Novel Substitution Patterns Core->Subs Stereo Stereochemical Diversity (trans-isomers) Core->Stereo Apps New Therapeutic Applications Core->Apps Bio Bioisosteric Replacements Core->Bio IP New Intellectual Property Subs->IP Stereo->IP Candidate Optimized Drug Candidate Apps->Candidate Bio->Candidate IP->Candidate

Caption: A logical framework for pursuing novelty in diazabicyclooctane derivatives.

Conclusion

The this compound scaffold represents a valuable and validated starting point for the design of novel therapeutics. While the patent landscape is competitive, a clear understanding of the existing intellectual property, combined with strategic exploration of novel substitution patterns, stereoisomers, and therapeutic applications, can unlock new opportunities. For researchers and drug development professionals, this bicyclic diamine offers a compelling blend of structural rigidity and synthetic tractability, making it a highly attractive core for future discovery programs.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Google Patents. WO2004071442A2 - Novel bicyclic compounds and compositions.
  • Maljevic, G., et al. (2006). Synthesis and structure-activity relationships of 3,8-diazabicyclo[4.2.0]octane ligands, potent nicotinic acetylcholine receptor agonists. Journal of Medicinal Chemistry, 49(26), 7843-53. [Link]

  • Google Patents.
  • PubChem. Crystalline forms of diazabicyclooctane derivative and production process thereof - Patent US-12221443-B2. [Link]

  • Patsnap Eureka. Bicyclic compounds and their use in medicine, process for their preparation and pharmaceutical compositions containing them. [Link]

  • PubChem. Bicyclic carboxamides and methods of use thereof - Patent US-11472789-B2. [Link]

  • Curia Global. Selected Publications and Patents from 2005–2019. [Link]

  • Amanote Research. Synthesis and Structure-Activity Relationships of 3,8-Diazabicyclo[4.2.0]octane Ligands, Potent Nicotinic Acetylcholine Receptor Agonists. [Link]

  • Google Patents.
  • Google Patents.
  • Google Patents. WO2023057427A1 - Certain 2,5-diazabicyclo[4.2.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of cis-3-Boc-3,8-diazabicyclo[4.2.0]octane

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our focus is often on synthesis and application. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of our laboratories and the protection of our environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of cis-3-Boc-3,8-diazabicyclo[4.2.0]octane, a heterocyclic building block increasingly relevant in medicinal chemistry. The procedures outlined here are designed to build a self-validating system of safety and compliance within your laboratory operations.

Pre-Disposal Risk Assessment & Characterization

Before any disposal action is taken, a thorough understanding of the material and its context is paramount. The disposal procedure is not for the chemical in isolation but for the waste stream in which it is contained.

Hazard Evaluation: While a specific, comprehensive hazard profile for this compound (CAS: 370881-06-4) is not extensively documented in globally harmonized systems, we must infer potential risks based on its structure. It is a Boc-protected amine. Similar, related chemical structures, such as other diazabicyclo derivatives, are known to cause skin irritation and serious eye damage[1]. Therefore, it is prudent to handle this compound with a degree of caution appropriate for irritants[2].

The tert-butoxycarbonyl (Boc) protecting group is noteworthy. It is designed to be removed under acidic conditions, a process that generates gaseous byproducts (isobutylene and carbon dioxide) and a reactive tert-butyl cation[3][4]. This inherent reactivity dictates one of the most critical disposal rules: never mix Boc-protected waste with strong acids in a closed container , as the resulting gas evolution could cause dangerous pressurization.

Waste Stream Identification: The correct disposal pathway depends entirely on the composition of the waste. Ask the following questions:

  • Is it the neat, unused, or expired solid compound?

  • Is it dissolved in a solvent? If so, what is the solvent (e.g., dichloromethane, methanol, ethyl acetate)? Is the solvent halogenated?

  • Is it part of a post-reaction mixture? What other reagents, catalysts, or byproducts are present?

Each component of the waste stream must be considered when determining the appropriate disposal container and waste category.

Immediate Safety Protocols

Proper handling during waste consolidation is as important as the final disposal method. Adherence to these safety measures minimizes immediate risks of exposure and accidents.

Required Personal Protective Equipment (PPE): All handling of this compound and its associated waste must be performed with the appropriate PPE.

PPE CategorySpecificationRationale
Eye Protection ANSI-rated chemical safety gogglesProtects eyes from potential splashes of the chemical or its solvent[2][5].
Hand Protection Compatible, chemical-resistant gloves (e.g., Nitrile)Prevents skin contact and potential irritation[6]. Inspect gloves before use.
Body Protection Standard laboratory coatProtects skin and clothing from contamination[2].
Footwear Closed-toe shoesProtects feet from spills[6].

Engineering Controls: Always handle and prepare chemical waste inside a certified chemical fume hood[2][5]. This ensures that any dust from solid transfer or vapors from solutions are effectively contained and exhausted, protecting the user from inhalation.

Spill & Emergency Procedures: In the event of a spill, immediately evacuate the area and ensure it is well-ventilated. Wearing appropriate PPE, collect the spilled material with a suitable absorbent material and place it in a designated, sealed waste container for disposal. For any direct exposure, flush the affected area (skin or eyes) with copious amounts of water for at least 15 minutes and seek medical attention if symptoms persist[1][2].

Step-by-Step Disposal Protocol

This protocol provides a systematic approach to ensure waste is handled safely and in accordance with general laboratory hazardous waste guidelines[7][8].

Step 1: Waste Segregation & Container Selection

  • Causality: Proper segregation is the cornerstone of safe waste management. Mixing incompatible chemicals can lead to violent reactions, gas generation, or fire. This compound is a non-halogenated organic.

  • Action:

    • Identify the correct waste stream. For this compound, this will typically be "Non-Halogenated Organic Waste." If it is dissolved in a chlorinated solvent like dichloromethane (DCM), it must go into the "Halogenated Organic Waste" container[5].

    • Select a suitable container. This should be a clearly marked, clean container made of a material chemically compatible with the waste (e.g., high-density polyethylene or glass)[6][7]. The container must have a secure, screw-top cap.

Step 2: Waste Accumulation & Labeling

  • Causality: Accurate labeling prevents accidental mixing and ensures the disposal vendor can handle the waste correctly and safely. It is a strict regulatory requirement.

  • Action:

    • Affix a "Hazardous Waste" or "Dangerous Waste" label to your selected container before adding any waste[6].

    • As you add waste, list all chemical constituents and their approximate percentages on the label. For example: "Waste Ethyl Acetate (~80%), Heptane (~15%), this compound (~5%)."

    • Never fill a container more than 90% full to allow for vapor expansion[7].

    • Keep the container closed at all times except when actively adding waste[6][7]. Evaporation is not a permissible disposal method [6][7].

Step 3: Storage in a Satellite Accumulation Area (SAA)

  • Causality: The SAA is a designated, controlled area that keeps hazardous materials secure and prevents them from being mistaken for regular trash or in-use chemicals.

  • Action:

    • Store the labeled, closed waste container in your laboratory's designated SAA[7][8].

    • Ensure the SAA is located at or near the point of generation and is under the control of laboratory personnel.

    • Regularly inspect the container for any signs of degradation, leakage, or pressure buildup.

Step 4: Arranging for Professional Disposal

  • Causality: Final disposal must be handled by trained professionals to ensure compliance with all federal, state, and local regulations.

  • Action:

    • Once the waste container is full, or if it has been in the SAA for an extended period (typically up to one year for partially filled containers), contact your institution's Environmental Health & Safety (EHS) office[7][8].

    • Follow your institution's specific procedures to schedule a waste pickup. Do not attempt to dispose of the chemical waste through standard trash or sewer systems[5][9].

Visualizing the Disposal Workflow

To ensure clarity, the decision-making process for segregating waste containing this compound can be visualized as a workflow. This diagram outlines the critical questions and subsequent actions required for proper waste stream allocation.

DisposalWorkflow Disposal Decision Workflow for this compound Waste Start Identify Waste Stream Containing the Compound IsSolid Is it the neat solid or a solution? Start->IsSolid CheckSolvent Identify all solvents in the solution IsSolid->CheckSolvent Solution SolidWaste Containerize as: Solid Organic Waste IsSolid->SolidWaste Neat Solid Halogenated Does the solvent mix contain any halogenated solvents (e.g., DCM, Chloroform)? CheckSolvent->Halogenated NonHalogenatedWaste Containerize as: Non-Halogenated Liquid Waste Halogenated->NonHalogenatedWaste No HalogenatedWaste Containerize as: Halogenated Liquid Waste Halogenated->HalogenatedWaste Yes LabelAndStore Label container with all components. Store in Satellite Accumulation Area (SAA). SolidWaste->LabelAndStore NonHalogenatedWaste->LabelAndStore HalogenatedWaste->LabelAndStore ContactEHS Contact EHS for Pickup LabelAndStore->ContactEHS

Figure 1: Decision workflow for the proper segregation and disposal of waste containing this compound.

References

  • Angene Chemical. Safety Data Sheet: this compound. [Link]

  • Chemsrc. This compound | CAS#:370881-06-4. [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • HSC Chemistry. Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]

  • PubChem, National Institutes of Health. This compound. [Link]

  • Washington State Department of Ecology. Laboratory Guide for Managing Dangerous Waste. [Link]

  • ResearchGate. Synthesis and β-Lactamase Inhibition Activity of Diazabicyclooctane Derivatives in Combination with Imipenem. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. BOC Deprotection. [Link]

  • University of Pennsylvania, EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. [Link]

  • National Institutes of Health, PMC. β-Lactamase inhibition profile of new amidine-substituted diazabicyclooctanes. [Link]

  • PubMed, National Institutes of Health. Relative inhibitory activities of newly developed diazabicyclooctanes, boronic acid derivatives, and penicillin-based sulfone β-lactamase inhibitors against broad-spectrum AmpC β-lactamases. [Link]

  • National Institutes of Health. NIH Waste Disposal Guide 2022. [Link]

  • ASM Journals. Relative inhibitory activities of newly developed diazabicyclooctanes, boronic acid derivatives, and penicillin-based sulfone β-lactamase inhibitors against broad-spectrum AmpC β-lactamases. [Link]

  • ASM Journals. Relative inhibitory activities of newly developed diazabicyclooctanes, boronic acid derivatives, and penicillin-based sulfone β-lactamase inhibitors against broad-spectrum AmpC β-lactamases. [Link]

  • National Institutes of Health, PMC. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]

Sources

Navigating the Safe Handling of cis-3-Boc-3,8-diazabicyclo[4.2.0]octane: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides essential, immediate safety and logistical information for handling cis-3-Boc-3,8-diazabicyclo[4.2.0]octane (CAS Number: 370881-06-4), a key building block in many synthetic pathways. By understanding the inherent hazards and implementing the robust protective measures detailed herein, you can mitigate risks and ensure a safe and productive laboratory environment.

Hazard Identification and Immediate Protective Measures

This compound is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1]. These classifications necessitate a stringent approach to personal protective equipment (PPE) to prevent accidental exposure.

Core Personal Protective Equipment (PPE) Requirements
PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles or a full-face shield.Standard safety glasses are insufficient. The H319 classification indicates a risk of serious eye irritation, requiring a complete seal around the eyes to protect against splashes and vapors.
Hand Protection Double-gloving with a heavier-duty glove over a standard nitrile glove. Consider neoprene or butyl rubber for the outer glove.While nitrile gloves are a common laboratory staple, they can exhibit poor resistance to amines[2]. A double-gloving strategy provides an extra layer of protection. For prolonged or direct contact, a more chemically resistant glove material is essential.
Body Protection A flame-resistant laboratory coat, fully buttoned.Protects against splashes and prevents contamination of personal clothing.
Footwear Closed-toe shoes made of a non-porous material.Prevents injury from spills and dropped objects.
Respiratory Protection A NIOSH-approved respirator with an organic vapor/amine-specific cartridge.Required when handling the compound outside of a certified chemical fume hood or if there is a risk of aerosolization. The H335 classification indicates a potential for respiratory irritation.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a systematic workflow is critical to minimizing exposure risk. The following protocol outlines the essential steps for safely handling this compound.

Experimental Workflow for Safe Handling

Caption: A logical workflow for the safe handling of this compound.

Detailed Protocol:

  • Preparation:

    • Verify Fume Hood Functionality: Before beginning any work, ensure the chemical fume hood is functioning correctly, with a face velocity appropriate for handling chemical irritants.

    • Don Appropriate PPE: As detailed in the table above, don all required personal protective equipment. Pay close attention to ensuring a proper fit for your respirator, if required.

    • Prepare All Necessary Equipment and Reagents: Have all glassware, spatulas, solvents, and other reagents ready within the fume hood to minimize movement in and out of the containment area.

  • Handling:

    • Weighing: If the compound is a solid, carefully weigh the required amount within the fume hood on a tared weigh boat or directly into the reaction vessel. Avoid creating dust. If it is a liquid, transfer it using a calibrated pipette.

    • Performing the Reaction: All manipulations of the compound, including dissolution, reaction, and workup, must be conducted within the certified chemical fume hood.

  • Cleanup and Disposal:

    • Decontamination: Decontaminate all glassware and equipment that came into contact with the compound using an appropriate solvent.

    • Waste Segregation: Segregate all waste streams as detailed in the disposal plan below.

    • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Typically, gloves are removed first, followed by the lab coat, and then eye protection.

    • Hand Washing: Wash hands thoroughly with soap and water after removing PPE.

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of this compound and associated waste is a critical component of laboratory safety and environmental responsibility. As a non-halogenated organic compound, it must be disposed of according to institutional and local regulations for this class of chemical waste.

Waste Segregation and Disposal Workflow

Disposal_Workflow Start Waste Generated Waste_Type Determine Waste Type Start->Waste_Type Solid_Waste Solid Waste (Contaminated consumables) Waste_Type->Solid_Waste Solid Liquid_Waste Liquid Waste (Unused compound, reaction mixtures) Waste_Type->Liquid_Waste Liquid Sharps_Waste Sharps Waste (Contaminated needles, etc.) Waste_Type->Sharps_Waste Sharps Solid_Container Designated Solid Non-Halogenated Waste Container Solid_Waste->Solid_Container Liquid_Container Designated Liquid Non-Halogenated Organic Waste Container Liquid_Waste->Liquid_Container Sharps_Container Puncture-Proof Sharps Container Sharps_Waste->Sharps_Container Label_Waste Label Waste Container with Contents and Hazards Solid_Container->Label_Waste Liquid_Container->Label_Waste Sharps_Container->Label_Waste Store_Waste Store in Satellite Accumulation Area Label_Waste->Store_Waste Arrange_Pickup Arrange for Pickup by Environmental Health & Safety Store_Waste->Arrange_Pickup

Caption: A systematic approach to the segregation and disposal of waste generated from handling this compound.

Disposal Protocol:

  • Solid Waste:

    • Includes contaminated gloves, weigh boats, paper towels, and other disposable items.

    • Place in a clearly labeled, sealed container designated for non-halogenated solid chemical waste.

  • Liquid Waste:

    • Includes unused compound, reaction mixtures, and solvent rinses.

    • Collect in a compatible, sealed, and clearly labeled container for non-halogenated organic waste.

    • Crucially, do not mix with halogenated waste streams.

  • Sharps Waste:

    • Any contaminated needles, syringes, or other sharp objects must be placed in a designated, puncture-proof sharps container.

All waste containers must be clearly labeled with the full chemical name and associated hazards. Store waste in a designated satellite accumulation area until it can be collected by your institution's environmental health and safety department.

By adhering to these guidelines, you can confidently and safely incorporate this compound into your research endeavors, fostering a culture of safety and scientific excellence.

References

  • Angene Chemical. Safety Data Sheet: this compound.
  • International Safety Gear. Guide to Nitrile Gloves Chemical Resistance. (2023-12-14).
  • ChemicalBook. This compound. (2022-08-26).
  • Chemsrc. This compound.
  • PubChem. This compound.
  • Sigma-Aldrich. tert-butyl cis-3,8-diazabicyclo[4.2.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.